Product packaging for 2,4,6-Undecatriene(Cat. No.:CAS No. 849924-51-2)

2,4,6-Undecatriene

Cat. No.: B15405791
CAS No.: 849924-51-2
M. Wt: 150.26 g/mol
InChI Key: XQQUSVHISAVPIV-UHFFFAOYSA-N
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Description

2,4,6-Undecatriene is a useful research compound. Its molecular formula is C11H18 and its molecular weight is 150.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18 B15405791 2,4,6-Undecatriene CAS No. 849924-51-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

849924-51-2

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

undeca-2,4,6-triene

InChI

InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9-11H,4,6,8H2,1-2H3

InChI Key

XQQUSVHISAVPIV-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC=CC=CC

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Isomers of 2,4,6-Undecatriene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Undecatriene (C11H18) is a conjugated triene with a molecular weight of 150.26 g/mol .[1][2] Its structure contains three carbon-carbon double bonds, which serve as stereogenic centers, giving rise to multiple geometric isomers. This guide provides a comprehensive overview of the stereoisomerism of this compound, outlines general synthetic and characterization principles, and presents a logical visualization of the isomeric relationships. While specific experimental data for all individual isomers are not extensively available in public literature, this document compiles known properties and provides protocols applicable to conjugated trienes.

Geometric Isomerism in this compound

The core structure of this compound consists of an eleven-carbon chain with three conjugated double bonds commencing at the second, fourth, and sixth carbon atoms. Each of these double bonds (C2=C3, C4=C5, and C6=C7) can exist in either an E (trans) or Z (cis) configuration.

The E/Z notation is used to unambiguously describe the stereochemistry of each double bond. This system assigns priorities to the substituents on each carbon of the double bond based on atomic number using the Cahn-Ingold-Prelog (CIP) rules.[3] If the higher-priority groups are on the same side of the double bond, the configuration is designated Z (from the German zusammen, meaning "together").[4][5] If they are on opposite sides, it is designated E (from the German entgegen, meaning "opposite").[4][5]

Given the three stereogenic double bonds, there are 2³ = 8 possible geometric isomers for this compound. These are:

  • (2E,4E,6E)-undeca-2,4,6-triene

  • (2E,4E,6Z)-undeca-2,4,6-triene

  • (2E,4Z,6E)-undeca-2,4,6-triene

  • (2E,4Z,6Z)-undeca-2,4,6-triene

  • (2Z,4E,6E)-undeca-2,4,6-triene

  • (2Z,4E,6Z)-undeca-2,4,6-triene

  • (2Z,4Z,6E)-undeca-2,4,6-triene

  • (2Z,4Z,6Z)-undeca-2,4,6-triene

Data Presentation: Physicochemical Properties

Detailed experimental data for each individual isomer of this compound are scarce. However, general properties for "undecatriene" are available and trends can be inferred from related conjugated polyenes. The properties of these isomers are expected to be similar, with minor variations in boiling point, density, and spectral characteristics due to differences in molecular geometry, which affect intermolecular forces.

PropertyValue / Expected TrendSource
Molecular Formula C11H18[]
Molecular Weight 150.27 g/mol []
Appearance Light yellow liquid (for mixtures)[]
Odor Galbanum-like, green, peppery[][7]
Boiling Point ~196.6 °C (Predicted for mixture)[]
Refractive Index ~1.488 - 1.498 at 20 °C[]
Solubility Insoluble in water[]
UV-Vis λmax The all-E isomer is expected to have the highest λmax and molar absorptivity due to its planar conformation which maximizes orbital overlap. Z-isomers introduce steric hindrance, reducing planarity and causing a hypsochromic (blue) shift.General Principle
Thermal Stability The (2E,4E,6E) isomer is predicted to be the most thermodynamically stable due to minimized steric strain. Steric hindrance in Z-isomers, particularly at the C4 and C6 positions, decreases stability.General Principle

Experimental Protocols

The synthesis of specific geometric isomers of conjugated trienes is a significant challenge, often resulting in mixtures that require careful chromatographic separation.[8] Stereoselective methods are crucial for obtaining a desired isomer in high purity.

General Synthetic Approach: Wittig Reaction

A common and versatile method for forming carbon-carbon double bonds with control over stereochemistry is the Wittig reaction. A multi-step Wittig approach can be envisioned for the synthesis of this compound isomers.

Objective: To synthesize a (2E,4E)-undeca-2,4-dienal precursor for subsequent olefination.

Methodology:

  • Phosphonium Salt Formation: Triphenylphosphine is reacted with an appropriate alkyl halide (e.g., 1-bromobut-2-ene) to form the corresponding phosphonium salt.

  • Ylide Generation: The phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous, aprotic solvent like THF or DMSO to generate the phosphorus ylide. The choice of base and solvent can influence the E/Z selectivity of the subsequent reaction. Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene.

  • Wittig Reaction: The generated ylide is reacted with an α,β-unsaturated aldehyde (e.g., crotonaldehyde, (E)-but-2-enal). This reaction would extend the conjugated system.

  • Iterative Process: The resulting dienal can be subjected to another Wittig reaction with a different ylide (e.g., ethylidenetriphenylphosphorane) to form the final triene structure. The stereochemistry of this final double bond would again be influenced by the reaction conditions and the nature of the ylide.

  • Purification: The final product mixture is typically purified using column chromatography on silica gel or alumina, leveraging the slight polarity differences between the geometric isomers for separation.

Alternative Synthetic Methods

Other methods for synthesizing conjugated trienes include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Heck or Suzuki reactions can be employed to construct the triene system stereoselectively. A 1,4-palladium migration/Heck sequence has been developed for the stereoselective synthesis of some conjugated trienes.[9]

  • Allene Dimerization: Transition-metal-catalyzed dimerization of allenes can produce cross-conjugated trienes.[10][11][12]

  • Intercepted Beckmann Fragmentation: A novel method has been developed for the rapid synthesis of conjugated Z,Z,Z-triene motifs.[8]

Spectroscopic Characterization

Distinguishing between the various isomers of this compound relies heavily on spectroscopic techniques.

  • ¹H NMR Spectroscopy: The coupling constants (J-values) between vinylic protons are diagnostic of the double bond geometry. Large coupling constants (J ≈ 12-18 Hz) are characteristic of a trans (E) configuration, while smaller coupling constants (J ≈ 7-12 Hz) indicate a cis (Z) configuration. The chemical shifts of the olefinic protons will also vary slightly between isomers.

  • ¹³C NMR Spectroscopy: The chemical shifts of the sp² hybridized carbons can provide additional structural information. The "steric compression" effect in Z-isomers often causes the carbons involved in and adjacent to the double bond to be shifted upfield compared to their E-isomer counterparts.

  • UV-Visible Spectroscopy: As a conjugated system, this compound absorbs UV light. The wavelength of maximum absorbance (λmax) is sensitive to the overall geometry of the molecule. The all-E isomer, being the most planar, will have the most effective π-orbital overlap and thus the longest λmax. Each Z configuration introduces a kink in the chain, slightly disrupting planarity and causing a shift to a shorter wavelength.

  • Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibrations can be informative. Trans (E) double bonds typically show a strong absorption band around 960-990 cm⁻¹, whereas cis (Z) double bonds show a broader, weaker band around 675-730 cm⁻¹.

Visualization of Isomeric Relationships

The logical relationship between the eight geometric isomers of this compound can be visualized as a hierarchical breakdown from the parent structure based on the stereochemistry at each of the three double bonds.

G cluster_isomers Geometric Isomers of this compound parent This compound (C11H18) EEE (2E,4E,6E) parent->EEE EEZ (2E,4E,6Z) parent->EEZ EZE (2E,4Z,6E) parent->EZE EZZ (2E,4Z,6Z) parent->EZZ ZEE (2Z,4E,6E) parent->ZEE ZEZ (2Z,4E,6Z) parent->ZEZ ZZE (2Z,4Z,6E) parent->ZZE ZZZ (2Z,4Z,6Z) parent->ZZZ

References

The Enigmatic Presence of 2,4,6-Undecatriene in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Undecatriene, a volatile C11 irregular terpene, presents a unique molecular structure that has garnered interest within the scientific community. While its synthetic applications in the fragrance industry are well-documented, its natural origins are more elusive. This technical guide provides an in-depth exploration of the known natural sources of this compound, focusing on quantitative data, experimental protocols for its extraction and analysis, and a proposed biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers investigating novel bioactive compounds and their potential applications.

Natural Sources of this compound

The primary confirmed natural source of this compound is the oleo-gum-resin of Ferula gummosa, commonly known as galbanum. While anecdotal mentions of its presence in other aromatic plants such as basil (Ocimum basilicum), rosemary (Rosmarinus officinalis), and mint (Mentha species) exist in some commercial literature, extensive scientific analysis of the essential oils from these plants does not typically report the presence of this compound. This suggests that if it is present in these common herbs, it is likely in concentrations below the detection limits of standard analytical techniques or is not a characteristic component of their volatile profiles.

Quantitative Data

The concentration of this compound in the essential oil of Ferula gummosa can vary depending on the geographical origin and specific chemotype of the plant. The following table summarizes the available quantitative data from scientific literature.

Plant SourcePlant PartCompound Isomer(s)Concentration (% of Essential Oil)Reference
Ferula gummosaOleo-gum-resin(E,Z)-Undeca-1,3,5-triene & (E,E)-Undeca-1,3,5-trieneNot specified, but listed as main components[1]
Ferula gummosaOleo-gum-resin1,3,5-undecatriene0.32[2]
Ferula gummosaOleo-gum-resin1,2,5-undecatriene0.60[2]
Ferula gummosaOleo-gum-resinThis compound0.05 - 0.26

Proposed Biosynthetic Pathway

This compound is classified as an irregular terpene, meaning its carbon skeleton does not follow the typical head-to-tail linkage of isoprene units. The biosynthesis of such "noncanonical terpenoids" is an area of active research. Based on the established principles of terpene biosynthesis and the emergence of pathways for other irregular terpenes, a plausible biosynthetic route for this compound can be proposed.

The pathway likely commences with the common C10 monoterpene precursor, geranyl diphosphate (GPP), which is formed from the condensation of dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP). In a deviation from standard monoterpene synthesis, a methyltransferase enzyme would catalyze the addition of a methyl group to the GPP backbone, likely at the C2 position, to form 2-methylgeranyl diphosphate (2-MeGPP), a C11 precursor. This methylated intermediate would then be acted upon by a specialized terpene synthase. This synthase would facilitate the ionization of the diphosphate group and a series of carbocation rearrangements and eliminations to yield the final this compound structure.

Proposed Biosynthesis of this compound IPP Isopentenyl Diphosphate (IPP) invis1 IPP->invis1 DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->invis1 GPP Geranyl Diphosphate (GPP) (C10) MeGPP 2-Methylgeranyl Diphosphate (2-MeGPP) (C11) GPP->MeGPP GPP C2-Methyltransferase + S-adenosyl methionine (SAM) Undecatriene This compound (C11) MeGPP->Undecatriene Undecatriene Synthase (Putative) invis1->GPP Geranyl Diphosphate Synthase invis2

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Extraction of Essential Oil from Ferula gummosa (Galbanum)

Method: Steam Distillation

Objective: To extract the volatile compounds, including this compound, from the oleo-gum-resin of Ferula gummosa.

Apparatus:

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Condenser

  • Collection burette

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation: 100 g of dried oleo-gum-resin of Ferula gummosa is placed into the 2 L round-bottom flask.

  • Hydrodistillation Setup: The flask is filled with 1 L of distilled water. The Clevenger apparatus is then attached to the flask and the condenser.

  • Distillation: The heating mantle is turned on and the water is brought to a boil. The steam passes through the resin, causing the volatile essential oils to vaporize.

  • Condensation and Collection: The steam and essential oil vapor mixture travels into the condenser, where it is cooled and condenses back into a liquid. The condensate drips into the collection burette, where the less dense essential oil separates and forms a layer on top of the water.

  • Extraction Duration: The distillation process is carried out for 3-4 hours to ensure complete extraction of the volatile components.

  • Oil Separation and Drying: After cooling, the collected essential oil is separated from the aqueous layer using a separatory funnel. The oil is then dried over anhydrous sodium sulfate to remove any residual water.

  • Storage: The pure essential oil is stored in a sealed, dark glass vial at 4°C until analysis.

G cluster_0 Extraction cluster_1 Condensation & Separation cluster_2 Purification A 1. Macerated Ferula gummosa resin in distillation flask with water B 2. Heat to boiling using a heating mantle A->B C 3. Steam and volatile compounds rise B->C D 4. Vapors enter condenser C->D E 5. Cooled vapors condense to liquid D->E F 6. Oil and water separate in collection vessel E->F G 7. Separate oil and water layers F->G H 8. Dry essential oil with anhydrous Na2SO4 G->H I 9. Store purified oil at 4°C H->I

Caption: Workflow for steam distillation of Ferula gummosa essential oil.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify this compound in the extracted essential oil.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

  • Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL of a 1% solution of the essential oil in n-hexane.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3°C/min.

    • Hold: Maintain 240°C for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Impact (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-550.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Data Analysis:

  • Compound Identification: The mass spectrum of each peak in the chromatogram is compared with the spectra in the NIST/Wiley mass spectral library. The identification is confirmed by comparing the retention index (RI) of the compound with literature values. The RI is calculated relative to a homologous series of n-alkanes (C8-C20) analyzed under the same chromatographic conditions.

  • Quantification: The relative percentage of this compound is calculated from the GC peak areas without the use of a correction factor. For absolute quantification, a calibration curve would be prepared using a certified reference standard of this compound.

Conclusion

This compound is a naturally occurring irregular terpene with Ferula gummosa being its most significant and scientifically validated source. The proposed biosynthetic pathway, involving the methylation of a C10 precursor, offers a logical framework for understanding its formation in nature and opens avenues for synthetic biology approaches to its production. The provided experimental protocols for steam distillation and GC-MS analysis offer a robust methodology for the extraction and quantification of this intriguing molecule. Further research is warranted to isolate and characterize the specific enzymes involved in its biosynthesis and to explore its presence, even in trace amounts, in a wider range of plant species. This knowledge will be invaluable for drug development professionals and researchers interested in the vast chemical diversity of natural products.

References

Unveiling 2,4,6-Undecatriene: A Technical Guide to its Discovery, Properties, and Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Undecatriene, a conjugated triene with the molecular formula C₁₁H₁₈, represents a class of unsaturated hydrocarbons that has garnered interest in various fields, from flavor and fragrance chemistry to potential applications in medicinal chemistry. This technical guide provides an in-depth overview of the discovery, history, chemical properties, and synthesis of this compound and its isomers. The document also explores its purported biological activities, offering a comprehensive resource for researchers and professionals in drug development.

Discovery and History

The history of this compound is intrinsically linked to the study of essential oils and the broader family of undecatrienes. While a specific, singular discovery of the 2,4,6-isomer is not well-documented in readily available literature, the foundational work on related isomers, particularly 1,3,5-undecatrienes, paved the way for the understanding of this class of compounds.

A significant early report on the synthesis of undecatriene isomers appeared in the French journal Recherches in 1967. A patent for a new process for the preparation of 1,3,5-undecatrienes references a 1967 publication in Recherches (volume 16, pages 5-38) as the first synthesis of these isomers.[1][2] This initial synthesis, however, was described as a multi-stage process with yields that were not practical for industrial applications.[2]

Undecatrienes are naturally present in some essential oils, most notably galbanum oil, derived from plants of the Ferula species.[3][4][5] The characteristic "green" and resinous scent of galbanum is attributed, in part, to the presence of various undecatriene isomers. The identification and characterization of these natural sources have been crucial in understanding the properties and potential applications of these compounds.

Physicochemical Properties

The properties of this compound can vary depending on the specific geometric isomer. The following tables summarize the available quantitative data for this compound and its isomers. It is important to note that much of the readily available data is computed rather than experimentally determined.

Table 1: General Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₈[6]
Molecular Weight150.27 g/mol []
IUPAC NameUndeca-2,4,6-triene[6]

Table 2: Computed Physicochemical Properties of Undecatriene Isomers

Property(2Z,4Z,6E)-2,4,6-Undecatriene1,3,5-Undecatriene(3E,5Z)-1,3,5-Undecatriene
Molecular Weight ( g/mol ) 150.26150.26150.26
XLogP3 4.54.84.8
Boiling Point (°C) Not available196.60 (EPI 4.0)Not available
Specific Gravity Not available0.787 - 0.797 at 25°CNot available
Refractive Index Not available1.488 - 1.498 at 20°CNot available

Note: The data for 1,3,5-undecatriene from BOC Sciences does not specify the isomer mixture.[]

Synthesis and Experimental Protocols

The synthesis of undecatrienes has been approached through various methods, with the Wittig reaction being a key strategy for the stereoselective formation of the double bonds.

Synthesis of 1,3,5-Undecatrienes via Wittig Reaction

A general approach for the synthesis of 1,3,5-undecatriene isomers involves the Wittig reaction. For example, the (3E,5E)-isomer can be synthesized by reacting methylene triphenylphosphorane with (2E,4E)-decadienal.[8] The (3E,5Z)-isomer can be prepared from hexyltriphenylphosphonium bromide and (E)-2,4-pentadienal.[8]

A new synthetic route for preparing 1,3,5-undecatrienes has also been developed using (E)-4,4-dimethoxy-2-butenal as a starting material, where the key step is the stereoselective formation of double bonds via the Wittig reaction.[9]

Nickel-Catalyzed Synthesis of (3E,5Z)- and (3E,5E)-1,3,5-Undecatriene

A patented process describes a more efficient, stereoselective synthesis of (3E,5Z)- and (3E,5E)-1,3,5-undecatriene.[2]

Experimental Protocol:

  • Reaction: An organometallic (Z)-1-heptenyl compound (e.g., magnesium 1-heptenyl bromide) is reacted with an (E)-1,3-butadiene derivative (e.g., (E)-1-chloro-1,3-butadiene) in an inert organic solvent (e.g., tetrahydrofuran).[2]

  • Catalyst: The reaction is carried out in the presence of a metal catalyst, such as nickel(II) bis(triphenylphosphine) bromide.[2]

  • Conditions: The reaction proceeds at room temperature or slightly above (e.g., 35°C).[2]

  • Workup: The reaction mixture is hydrolyzed with a saturated ammonium chloride solution. The organic phase is then separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.[2]

  • Purification: The resulting mixture of isomers can be distilled under reduced pressure to obtain a pure mixture.[2]

The overall yield of this reaction is reported to be approximately 54%.[2]

Synthesis_Workflow Heptenyl_Compound Organometallic (Z)-1-Heptenyl Compound Reaction Reaction Mixture Heptenyl_Compound->Reaction Butadiene_Derivative (E)-1,3-Butadiene Derivative Butadiene_Derivative->Reaction Catalyst Nickel Catalyst Catalyst->Reaction Solvent Inert Organic Solvent (THF) Solvent->Reaction Hydrolysis Hydrolysis (NH4Cl) Reaction->Hydrolysis Separation Phase Separation Hydrolysis->Separation Drying Drying (MgSO4) Separation->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Distillation Evaporation->Purification Product Mixture of (3E,5Z)- and (3E,5E)-1,3,5-Undecatriene Purification->Product

Figure 1. General workflow for the nickel-catalyzed synthesis of 1,3,5-undecatriene isomers.

Spectroscopic Data

Detailed experimental spectroscopic data for pure this compound isomers is not widely published. However, data for related compounds and mixtures can be found. PubChem provides computed mass spectra and lists 13C NMR data for (2Z,4Z,6E)-2,4,6-undecatriene, though the primary spectra are not displayed.

Analysis of galbanum oil, a natural source of undecatrienes, using techniques like multidimensional gas chromatography-mass spectrometry-olfactometry (MD-GC-MS-O) has been instrumental in identifying various isomers and related compounds.[3][4] NMR databases for essential oils may also contain spectral information for components of galbanum oil.[10]

Biological Activity and Potential Applications

The biological activity of undecatrienes is an area of emerging research, with some preliminary findings suggesting potential anti-cancer properties.

One commercial supplier notes that "UNDECATRIENE" has shown potential as an anti-cancer agent, demonstrating efficacy in managing breast and prostate cancer through the inhibition of cellular proliferation and induction of apoptosis.[] However, the specific isomer or mixture of isomers responsible for this activity is not specified.

The mechanism of action of undecatriene isomers on cancer cells has not been elucidated in the reviewed literature. Therefore, a specific signaling pathway diagram cannot be constructed at this time. Further research is needed to identify the specific molecular targets and signaling cascades affected by these compounds. The study of how different isomers of a compound can have varying biological effects is a critical aspect of drug development, and this is likely to be a key area of investigation for undecatrienes.

Conclusion and Future Directions

This compound and its isomers represent a class of compounds with a rich history in the chemistry of natural products, particularly in the context of flavors and fragrances. While synthetic methods for related undecatrienes are established, a detailed historical account and specific experimental protocols for the 2,4,6-isomer are not as readily available. Furthermore, a comprehensive set of experimentally determined physicochemical and spectroscopic data for the pure isomers is needed.

The preliminary indications of anti-cancer activity for "undecatriene" are intriguing and warrant further investigation. Future research should focus on:

  • The synthesis and purification of specific this compound isomers.

  • Comprehensive experimental characterization of the physical and spectroscopic properties of each isomer.

  • In-depth studies of the biological activities of individual isomers on various cancer cell lines.

  • Elucidation of the molecular mechanisms of action and the specific signaling pathways modulated by active isomers.

Such studies will be crucial in determining the true potential of this compound and its isomers as therapeutic agents in drug development.

References

The Biological Significance of 2,4,6-Undecatriene: A Pheromonal Keystone in Chemical Ecology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Undecatriene and its structurally related analogues, such as methyl 2,4,6-decatrienoate, represent a class of volatile organic compounds with profound biological significance, primarily within the realm of insect chemical communication. These conjugated trienes function as potent semiochemicals, mediating critical behaviors such as aggregation and mating. This technical guide provides a comprehensive overview of the biological importance of this compound and its derivatives, with a particular focus on their role as pheromones in the brown marmorated stink bug (Halyomorpha halys), a globally significant agricultural pest. This document details the quantitative aspects of their attractant properties, outlines the experimental protocols for their study, and illustrates the pertinent biological and experimental workflows.

Introduction

This compound (C₁₁H₁₈) is a polyunsaturated hydrocarbon characterized by a backbone of eleven carbon atoms and three conjugated double bonds.[1] While various isomers exist, it is the specific stereochemistry of these compounds that dictates their biological activity. In the broader context of chemical ecology, these molecules are pivotal in conveying information between organisms. Their primary and most studied biological role is as insect pheromones, chemical signals that trigger innate behavioral responses in receiving individuals of the same species. Understanding the biological significance of this compound and its analogues is not only crucial for advancing our knowledge of chemical ecology but also holds immense potential for the development of novel and sustainable pest management strategies.

Role as a Semiochemical in Halyomorpha halys

The most extensively documented biological significance of a compound structurally similar to this compound is the role of methyl (E,E,Z)-2,4,6-decatrienoate (MDT) in the chemical communication of the brown marmorated stink bug, Halyomorpha halys. MDT acts as a synergist to the male-produced aggregation pheromone of H. halys.[2] The primary aggregation pheromone is a mixture of (3S,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol and (3R,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol.[2] While the aggregation pheromone itself is attractive to H. halys, the addition of MDT significantly enhances the capture rates of both adults and nymphs in field trapping experiments.[2]

Quantitative Data on Pheromonal Activity

The synergistic effect of MDT on the aggregation pheromone of H. halys has been quantified in field studies. The data presented below summarizes the enhanced trapping efficacy when MDT is combined with the primary pheromone components.

TreatmentTarget Life StageSynergistic Effect (Increase in Capture Rate)Reference
Aggregation Pheromone + MDT vs. Additive ExpectationAdults1.9 - 3.2 times[2]
Aggregation Pheromone + MDT vs. Additive ExpectationNymphs1.4 - 2.5 times[2]

Table 1: Synergistic effect of methyl (E,E,Z)-2,4,6-decatrienoate (MDT) in combination with the aggregation pheromone of Halyomorpha halys.

Experimental Protocols

The investigation of this compound and its analogues as insect semiochemicals involves a multi-step process encompassing chemical synthesis, behavioral assays, and electrophysiological recordings.

Synthesis of this compound Analogues

A general approach to the synthesis of conjugated trienes like this compound often involves the Wittig reaction. This method allows for the stereoselective formation of carbon-carbon double bonds.

Example Protocol: Synthesis of a 2,4,6-trienoate ester (a structural analogue)

  • Preparation of the Phosphonium Ylide: A suitable phosphonium salt is treated with a strong base (e.g., n-butyllithium) in an inert solvent (e.g., tetrahydrofuran) at low temperature (-78 °C) to generate the corresponding ylide.

  • Wittig Reaction: The ylide is then reacted with an appropriate α,β-unsaturated aldehyde. The geometry of the resulting double bond is influenced by the nature of the ylide and the reaction conditions.

  • Purification: The final product is purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: The structure and stereochemistry of the synthesized compound are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).

Behavioral Assays

Field Trapping Experiments:

  • Trap Design: Black pyramid traps are commonly used for monitoring H. halys.[2]

  • Lure Preparation: Lures are prepared by impregnating a carrier, such as a rubber septum, with a precise amount of the synthetic pheromone and/or synergist dissolved in a suitable solvent (e.g., hexane).

  • Experimental Setup: Traps with different lure combinations (e.g., pheromone alone, MDT alone, combined lure, and a solvent-only control) are deployed in a randomized block design in the field, typically along crop borders.[2]

  • Data Collection: The number of captured adult and nymph H. halys in each trap is recorded at regular intervals throughout the season.

  • Statistical Analysis: The data is analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences in attraction between the different lure treatments.

Y-Tube Olfactometer Assays:

  • Apparatus: A glass Y-tube olfactometer is used to assess the behavioral response of an insect to a specific odor. One arm of the Y-tube receives a purified airstream passing over the test compound, while the other arm receives a control airstream (solvent only).

  • Insect Preparation: Insects are typically starved for a period before the assay to increase their motivation to respond to stimuli.

  • Procedure: A single insect is introduced at the base of the Y-tube and allowed to move freely. The insect's choice of arm and the time spent in each arm are recorded.

  • Data Analysis: A statistically significant preference for the arm containing the test compound indicates an attractive response.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to volatile compounds.

  • Antenna Preparation: An antenna is excised from a live insect and mounted between two electrodes.

  • Stimulus Delivery: Puffs of air containing a known concentration of the test compound are delivered over the antenna.

  • Signal Recording: The depolarization of the antennal neurons is recorded as an electrical signal (the EAG response).

  • Data Analysis: The amplitude of the EAG response is proportional to the strength of the olfactory stimulation. This technique is used to screen for compounds that are detected by the insect's olfactory system.

Biosynthesis of Conjugated Trienes in Insects

While the specific biosynthetic pathway for this compound in insects has not been fully elucidated, a plausible pathway can be inferred from studies on the biosynthesis of other conjugated polyene pheromones in insects, such as the conjugated dienyl sex pheromone in the moth Thysanoplusia intermixta.[3] This pathway typically involves a series of desaturation and chain-shortening steps starting from a common fatty acid precursor.

A Proposed Biosynthetic Pathway:

  • Fatty Acid Synthesis: The pathway likely begins with a common saturated fatty acid, such as palmitic acid (C16).

  • Desaturation: A series of desaturase enzymes introduce double bonds at specific positions in the fatty acid chain. To form a conjugated triene system, multiple desaturation steps would be required.

  • Chain Shortening: The modified fatty acid may undergo chain shortening through β-oxidation to achieve the correct chain length (e.g., C11 for undecatriene).

  • Final Modification: The final steps may involve reduction of the carboxyl group to an alcohol, followed by acetylation to form an acetate ester, or other modifications to yield the final pheromone component.

Visualizations

Caption: Experimental workflow for the identification and validation of insect pheromones.

Biosynthesis_Pathway cluster_0 Proposed Biosynthesis of a Conjugated Triene Pheromone FattyAcid Saturated Fatty Acid (e.g., Palmitic Acid) Desaturation1 Δx Desaturation FattyAcid->Desaturation1 Desaturation2 Δy Desaturation Desaturation1->Desaturation2 Desaturation3 Δz Desaturation Desaturation2->Desaturation3 ChainShortening β-Oxidation (Chain Shortening) Desaturation3->ChainShortening FinalModification Reduction/Modification ChainShortening->FinalModification Pheromone Conjugated Triene Pheromone FinalModification->Pheromone

Caption: A plausible biosynthetic pathway for a conjugated triene insect pheromone.

Conclusion

This compound and its analogues are molecules of significant biological importance, acting as key mediators of insect behavior. Their role as pheromones and pheromone synergists, particularly in economically important pests like Halyomorpha halys, underscores their relevance in chemical ecology and applied entomology. The detailed study of these compounds, through rigorous experimental protocols, provides valuable insights into insect communication and opens avenues for the development of environmentally benign pest management strategies. Further research into the precise biosynthetic pathways and the molecular mechanisms of perception of these semiochemicals will undoubtedly deepen our understanding of their biological significance and enhance their practical applications.

References

In-Depth Technical Guide to 2,4,6-Undecatriene: Identification, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-undecatriene, focusing on its chemical identification, physicochemical properties, and synthetic methodologies. This document is intended to serve as a valuable resource for professionals in research and drug development who may encounter or have an interest in this conjugated triene.

Chemical Identification and Isomerism

This compound is a conjugated acyclic triene with the molecular formula C₁₁H₁₈ and a molecular weight of approximately 150.26 g/mol .[1] The presence of three double bonds allows for multiple geometric isomers. The specific stereochemistry of the double bonds significantly influences the compound's physical and chemical properties.

Several CAS (Chemical Abstracts Service) numbers have been assigned to different isomers and mixtures of undecatriene. It is crucial to distinguish between them for accurate research and development.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound (Isomer unspecified)849924-51-2C₁₁H₁₈150.26
(2Z,4Z,6E)-2,4,6-Undecatriene85615-64-1C₁₁H₁₈150.26
1,3,5-Undecatriene (Mixture of isomers)16356-11-9C₁₁H₁₈150.27
(E,E)-1,3,5-Undecatriene19883-29-5C₁₁H₁₈150.2606
(3E,5Z)-1,3,5-Undecatriene51447-08-6C₁₁H₁₈150.2606

Physicochemical Properties

The properties of this compound are dependent on its specific isomeric form. The following table summarizes key computed and experimental physicochemical properties for various undecatriene isomers.

PropertyThis compound (Isomer unspecified)(2Z,4Z,6E)-2,4,6-Undecatriene1,3,5-Undecatriene (Mixture)
Molecular Weight 150.26 g/mol [1]150.26 g/mol 150.27 g/mol
XLogP3 4.54.55.05 (est.)
Boiling Point Not availableNot available280-285 °C
Refractive Index Not availableNot available1.5100–1.5180 (20°C)
Density Not availableNot available0.7880–0.7960 g/cm³ (25°C)

Experimental Protocols: Synthesis and Analysis

General Synthetic Methodologies
  • Wittig Reaction: The Wittig reaction and its modifications (e.g., Horner-Wadsworth-Emmons reaction) are classical and effective methods for the stereoselective formation of carbon-carbon double bonds. The synthesis of a specific this compound isomer would involve the reaction of an appropriate phosphorus ylide with a conjugated aldehyde or ketone. For instance, (3E,5E)-1,3,5-undecatriene can be synthesized via the Wittig reaction of methylene triphenylphosphorane with the corresponding conjugated aldehyde.[2]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic organic chemistry offers a variety of palladium-catalyzed cross-coupling reactions for the construction of conjugated polyene systems with high stereoselectivity. These include:

    • Heck Reaction: The coupling of a vinyl halide with an alkene.

    • Suzuki-Miyaura Coupling: The reaction of an organoboron compound with a vinyl halide.

    • Hiyama Coupling: The coupling of an organosilicon compound with a vinyl halide. These methods often provide high yields and excellent control over the geometry of the newly formed double bonds.[3][4][5]

  • Transition-Metal-Free Syntheses: Recent advancements have led to the development of transition-metal-free protocols for the stereoselective synthesis of conjugated trienes. These methods often utilize base-promoted C-C σ-bond cleavage reactions and offer advantages such as lower cost and operational simplicity.[6]

Analytical and Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the olefinic protons in the range of 5-7 ppm. The coupling constants (J-values) between these protons are diagnostic of the double bond geometry (typically ~10-12 Hz for cis and ~15-18 Hz for trans).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the sp²-hybridized carbons of the conjugated system typically in the range of 110-140 ppm. PubChem indicates the availability of a ¹³C NMR spectrum for (2Z,4Z,6E)-2,4,6-undecatriene.[7]

Mass Spectrometry (MS):

  • Electron ionization mass spectrometry (EI-MS) of undecatriene isomers will show a molecular ion peak (M⁺) corresponding to their molecular weight (m/z 150). The fragmentation pattern is influenced by the stability of the resulting carbocations. The NIST WebBook provides mass spectra for the related isomers (E,E)-1,3,5-undecatriene and (3E,5Z)-1,3,5-undecatriene, which can serve as a reference for the expected fragmentation of this compound.[8][9]

Infrared (IR) Spectroscopy:

  • The IR spectrum of a conjugated triene like this compound will exhibit characteristic absorption bands. The C=C stretching vibrations of the conjugated system are expected in the 1600-1650 cm⁻¹ region. The C-H out-of-plane bending vibrations for trans and cis double bonds appear at approximately 960-990 cm⁻¹ and 675-730 cm⁻¹, respectively, and can aid in stereochemical assignment.

Biological Activity and Potential Applications

There is currently a lack of specific research on the biological activity and potential signaling pathways of this compound in the scientific literature. General statements about the potential of "undecatriene" as an anti-cancer agent have been made by commercial suppliers, suggesting it may inhibit cell proliferation and induce apoptosis, but these claims are not substantiated by publicly available, peer-reviewed data for the 2,4,6-isomer.

However, studies on other naturally occurring and synthetic polyenes have demonstrated a range of biological activities, including cytotoxic effects against cancer cell lines.[10] For some polyene compounds, a pro-apoptotic mechanism of action has been suggested. This indicates that conjugated trienes, as a class of compounds, may possess interesting biological properties worthy of further investigation. The exploration of this compound's bioactivity, therefore, represents a potential area for future research in drug discovery and development.

Logical Workflow for Identification and Characterization

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a specific this compound isomer.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation (Optional) start Select Target Isomer method Choose Synthetic Method (e.g., Wittig, Cross-Coupling) start->method reaction Perform Reaction method->reaction workup Aqueous Workup reaction->workup chromatography Column Chromatography workup->chromatography nmr NMR Spectroscopy (1H, 13C, COSY) chromatography->nmr ms Mass Spectrometry (EI-MS) chromatography->ms ir FTIR Spectroscopy chromatography->ir purity Purity Assessment (GC, HPLC) chromatography->purity cytotoxicity Cytotoxicity Assays purity->cytotoxicity pathway Signaling Pathway Analysis cytotoxicity->pathway

Caption: General workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to Stereoisomerism in 2,4,6-Undecatriene and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of stereoisomerism is of paramount importance in the fields of chemistry, biochemistry, and pharmacology. The spatial arrangement of atoms within a molecule can have a profound impact on its physical, chemical, and biological properties. This guide provides a detailed exploration of the stereoisomerism in 2,4,6-undecatriene and its structural analogs. Due to the limited availability of specific experimental data for this compound, this document will leverage the well-characterized conjugated triene, 2,4,6-octatriene, as a model system to elucidate the core principles of its stereochemistry. This approach allows for a comprehensive understanding of the types of isomers, their properties, and the experimental methodologies used for their synthesis and characterization.

Stereoisomerism in Conjugated Trienes

Conjugated trienes, such as this compound and 2,4,6-octatriene, possess three carbon-carbon double bonds that give rise to geometric isomerism. Each double bond can exist in either a cis (Z) or trans (E) configuration, leading to a number of possible stereoisomers.

For a molecule with n non-equivalent double bonds capable of geometric isomerism, the theoretical maximum number of stereoisomers is 2n. In the case of this compound and 2,4,6-octatriene, with three such double bonds, one would expect up to 23 = 8 stereoisomers. However, due to molecular symmetry in some configurations, the actual number of unique stereoisomers is often less than the theoretical maximum. For 2,4,6-octatriene, there are six unique stereoisomers.

The stereoisomers of 2,4,6-octatriene are:

  • (2E, 4E, 6E)-2,4,6-octatriene

  • (2E, 4E, 6Z)-2,4,6-octatriene

  • (2E, 4Z, 6E)-2,4,6-octatriene

  • (2E, 4Z, 6Z)-2,4,6-octatriene

  • (2Z, 4E, 6Z)-2,4,6-octatriene

  • (2Z, 4Z, 6Z)-2,4,6-octatriene

Data Presentation: Properties of 2,4,6-Octatriene Stereoisomers

StereoisomerMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)UV-Vis λmax (nm)
(2E, 4E, 6E)-2,4,6-octatrieneC₈H₁₂108.18147.5 (Predicted)[1]~274
(2E, 4E, 6Z)-2,4,6-octatrieneC₈H₁₂108.18147.5 (Predicted)[1][2]~270
(2E, 4Z, 6E)-2,4,6-octatrieneC₈H₁₂108.18Data not availableData not available
(2E, 4Z, 6Z)-2,4,6-octatrieneC₈H₁₂108.18Data not availableData not available
(2Z, 4E, 6Z)-2,4,6-octatrieneC₈H₁₂108.18Data not availableData not available
(2Z, 4Z, 6Z)-2,4,6-octatrieneC₈H₁₂108.18Data not availableData not available

Experimental Protocols

Synthesis of a Conjugated Triene via the Wittig Reaction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, including conjugated polyenes.[3][4][5][6][7] This protocol provides a general methodology for the synthesis of a conjugated triene from an α,β-unsaturated aldehyde and a phosphonium ylide.

Materials:

  • α,β-Unsaturated aldehyde (e.g., crotonaldehyde)

  • Allyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium in THF or sodium hydride in DMSO)

  • Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Ylide Generation:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend allyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (1.0 equivalent) in hexanes dropwise to the suspension with vigorous stirring.

    • Allow the reaction mixture to warm to 0 °C and stir for 1 hour. The formation of the deep red or orange colored ylide indicates a successful reaction.

  • Wittig Reaction:

    • Cool the ylide solution back to -78 °C.

    • Slowly add a solution of the α,β-unsaturated aldehyde (1.0 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product will contain the desired triene and triphenylphosphine oxide as a byproduct.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Collect the fractions containing the product and concentrate under reduced pressure to yield the pure conjugated triene.

  • Characterization:

    • Characterize the synthesized triene using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.

Separation of Stereoisomers by Gas Chromatography (GC)

Gas chromatography is a highly effective technique for the separation and analysis of volatile and thermally stable compounds, including the stereoisomers of conjugated trienes.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or a similar non-polar capillary column)

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Injector: Split/splitless injector, temperature: 250 °C, split ratio: 50:1

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes

  • Detector: Flame Ionization Detector (FID), temperature: 280 °C

  • Sample Preparation: Dissolve the mixture of isomers in a volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL

Procedure:

  • Instrument Setup:

    • Set up the GC instrument with the specified column and operating conditions.

    • Allow the system to equilibrate until a stable baseline is achieved.

  • Sample Injection:

    • Draw 1 µL of the prepared sample solution into a GC syringe.

    • Inject the sample into the hot injector port of the GC.

  • Data Acquisition:

    • Start the data acquisition software simultaneously with the injection.

    • The oven temperature program will begin, and the components of the mixture will separate as they travel through the column.

  • Data Analysis:

    • The separated isomers will be detected by the FID, and a chromatogram will be generated.

    • Identify the peaks corresponding to the different stereoisomers based on their retention times. The elution order will depend on the boiling points and polarities of the isomers. Generally, trans isomers have slightly higher boiling points and may elute later than cis isomers.

    • The peak area of each isomer can be used to determine its relative abundance in the mixture.

Visualization of a Hypothetical Signaling Pathway

Given the lack of specific signaling pathway information for this compound, a hypothetical pathway is presented to illustrate the potential interaction of a polyene compound with a cellular system. This diagram represents a plausible scenario where a polyene agonist activates a G-protein coupled receptor (GPCR), leading to a downstream signaling cascade.

Polyene_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Polyene Polyene Agonist GPCR GPCR Polyene->GPCR G_Protein G-Protein (inactive) GPCR->G_Protein activates G_Protein_active G-Protein (active) G_Protein->G_Protein_active Effector Effector Enzyme G_Protein_active->Effector activates Second_Messenger Second Messenger Effector->Second_Messenger produces Kinase Protein Kinase Second_Messenger->Kinase activates Cellular_Response Cellular Response Kinase->Cellular_Response phosphorylates

Caption: Hypothetical GPCR signaling pathway activated by a polyene agonist.

Logical Workflow for Stereoisomer Analysis

The following diagram outlines a logical workflow for the synthesis, separation, and characterization of stereoisomers of a conjugated triene.

Stereoisomer_Analysis_Workflow Start Start: Target Triene Synthesis Synthesis Chemical Synthesis (e.g., Wittig Reaction) Start->Synthesis Crude_Product Crude Product Mixture (Stereoisomers + Byproducts) Synthesis->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Isomer_Mixture Mixture of Stereoisomers Purification->Isomer_Mixture Separation Isomer Separation (e.g., GC or HPLC) Isomer_Mixture->Separation Isolated_Isomers Isolated Stereoisomers Separation->Isolated_Isomers Characterization Structural Characterization (NMR, MS, UV-Vis) Isolated_Isomers->Characterization Data_Analysis Data Analysis and Stereochemical Assignment Characterization->Data_Analysis End End: Characterized Stereoisomers Data_Analysis->End

Caption: Workflow for the analysis of conjugated triene stereoisomers.

Conclusion

This technical guide has provided a comprehensive overview of stereoisomerism in this compound compounds, utilizing the more extensively studied 2,4,6-octatriene as a practical analog. The principles of geometric isomerism in conjugated trienes have been discussed, and available quantitative data for the stereoisomers of 2,4,6-octatriene have been presented. Detailed experimental protocols for the synthesis and separation of these types of compounds have been outlined to provide a practical resource for researchers. Furthermore, the use of Graphviz to visualize a hypothetical signaling pathway and a logical experimental workflow demonstrates a powerful tool for representing complex biological and chemical processes. This guide serves as a valuable resource for scientists and professionals in drug development and chemical research, enabling a deeper understanding of the stereochemical nuances of conjugated polyenes.

References

A Comprehensive Review of 2,4,6-Undecatriene: Synthesis, Properties, and Emerging Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Undecatriene, a conjugated triene with the molecular formula C₁₁H₁₈, is a volatile organic compound that has garnered interest in various scientific domains.[1] Primarily known for its contribution to the characteristic aroma of certain natural products, recent research has begun to explore its potential applications in medicinal chemistry. This technical guide provides a comprehensive literature review of this compound, focusing on its chemical synthesis, physicochemical properties, and the nascent research into its biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development and related fields.

Physicochemical Properties

This compound is a non-polar molecule with several stereoisomers, the properties of which can vary. The most well-characterized isomer is (2Z,4Z,6E)-2,4,6-undecatriene.[2] A summary of the key physicochemical properties for the general structure and this specific isomer is presented in Table 1.

PropertyValueSource
Molecular FormulaC₁₁H₁₈PubChem[1]
Molecular Weight150.26 g/mol PubChem[1]
IUPAC Nameundeca-2,4,6-trienePubChem[1]
CAS Number849924-51-2PubChem[1]
XLogP34.5PubChem[1]
(2Z,4Z,6E)-2,4,6-Undecatriene
IUPAC Name(2Z,4Z,6E)-undeca-2,4,6-trienePubChem[2]
InChIKeyXQQUSVHISAVPIV-MUYAZXKQSA-NPubChem[2]

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The stereoselective synthesis of conjugated trienes like this compound is a significant challenge in organic chemistry. While specific, detailed protocols for the synthesis of all this compound isomers are not extensively reported in publicly available literature, general methodologies for the synthesis of conjugated polyenes can be adapted. These methods often rely on olefination reactions to construct the carbon-carbon double bonds with specific stereochemistry.

Experimental Workflow: General Synthesis of a Conjugated Triene

A plausible synthetic strategy for a specific isomer of this compound, for instance, the (2E,4E,6E) isomer, could involve a sequential Horner-Wadsworth-Emmons (HWE) or Wittig reaction. The following diagram illustrates a generalized workflow.

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis A Target: (2E,4E,6E)-2,4,6-Undecatriene B Disconnect C6-C7 bond A->B C Precursors: (2E,4E)-Hexa-2,4-dienal + Pentyl Wittig/HWE Reagent B->C D Prepare Pentyltriphenylphosphonium bromide (from 1-bromopentane and PPh₃) E Generate Pentylide (using a strong base, e.g., n-BuLi) D->E G Wittig/HWE Reaction: React Pentylide with (2E,4E)-Hexa-2,4-dienal E->G F Prepare (2E,4E)-Hexa-2,4-dienal (e.g., by oxidation of the corresponding alcohol) F->G H Purification (Chromatography) G->H I Product: (2E,4E,6E)-2,4,6-Undecatriene H->I

Figure 1: A generalized synthetic workflow for a this compound isomer.

Detailed Methodologies

Preparation of Pentyltriphenylphosphonium Bromide:

  • Triphenylphosphine (1.0 eq) is dissolved in a suitable solvent (e.g., toluene).

  • 1-Bromopentane (1.0 eq) is added, and the mixture is heated to reflux for several hours.

  • The reaction mixture is cooled, and the resulting white precipitate of pentyltriphenylphosphonium bromide is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum.

Wittig Reaction:

  • Pentyltriphenylphosphonium bromide (1.0 eq) is suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).

  • The suspension is cooled to 0°C, and a strong base such as n-butyllithium (1.0 eq) is added dropwise, resulting in the formation of the orange-red ylide.

  • A solution of (2E,4E)-hexa-2,4-dienal (1.0 eq) in the same solvent is added dropwise to the ylide solution at 0°C.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired (2E,4E,6E)-2,4,6-undecatriene isomer.

Natural Occurrence and Isolation

This compound is a known constituent of the essential oil of galbanum (Ferula galbaniflua), contributing to its characteristic green and resinous aroma.[3] Its presence has also been reported in other natural sources. The isolation of this compound from essential oils typically involves steam distillation of the plant material followed by fractionation and chromatographic techniques.

Experimental Workflow: Isolation from Plant Material

G A Plant Material (e.g., Ferula galbaniflua resin) B Steam Distillation A->B C Collection of Essential Oil B->C D Fractional Distillation C->D E Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) D->E F Isolated this compound Isomers E->F G Structure Elucidation (GC-MS, NMR) F->G

Figure 2: General workflow for the isolation of this compound.

Spectral Data

The identification and characterization of this compound isomers rely heavily on spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum of (2Z,4Z,6E)-2,4,6-undecatriene is available in public databases.[2] The fragmentation pattern is characteristic of a long-chain unsaturated hydrocarbon.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectral data for (2Z,4Z,6E)-2,4,6-undecatriene has been reported, providing key information about the carbon skeleton and the stereochemistry of the double bonds.[2]

Biological Activity

Future Research Directions

Given the lack of extensive biological data, several avenues for future research are apparent:

  • Cytotoxicity Screening: A systematic evaluation of the different stereoisomers of this compound against a panel of human cancer cell lines is warranted to validate the anecdotal claims of anti-cancer activity. This would involve determining IC₅₀ values and assessing the selectivity of the cytotoxic effects.

  • Mechanism of Action Studies: Should any of the isomers exhibit significant cytotoxicity, further studies to elucidate the underlying mechanism of action would be crucial. This could involve investigating its effects on cell cycle progression, apoptosis induction, or specific signaling pathways.

  • Antimicrobial and Anti-inflammatory Activity: The structural features of this compound suggest that it could also possess antimicrobial or anti-inflammatory properties, which would be interesting areas for investigation.

At present, there is no established signaling pathway associated with this compound. A hypothetical workflow for investigating its potential anti-cancer effects is presented below.

G A This compound Isomer B Treat Cancer Cell Line (e.g., MCF-7, HeLa) A->B C Cell Viability Assay (e.g., MTT, XTT) B->C E Apoptosis Assay (e.g., Annexin V/PI staining) B->E F Cell Cycle Analysis (Flow Cytometry) B->F D Determine IC₅₀ Value C->D G Western Blot Analysis for Apoptotic/Cell Cycle Markers E->G F->G H Identify Potential Signaling Pathway G->H

Figure 3: A proposed workflow for investigating the cytotoxic effects of this compound.

Conclusion

This compound is a fascinating molecule with established importance in the flavor and fragrance industry and an unexplored potential in the pharmaceutical realm. While its synthesis can be approached through established methods for conjugated polyenes, detailed and optimized protocols for specific isomers are needed. The most significant gap in the current body of knowledge is the lack of robust data on its biological activities. The preliminary suggestions of anti-cancer potential require rigorous scientific validation. This technical guide serves as a foundational resource, summarizing the existing knowledge and highlighting the critical areas for future research that could unlock the therapeutic potential of this compound.

References

The Enigmatic Potential of 2,4,6-Undecatriene: An Examination of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant gap in our understanding of the specific biological activities of 2,4,6-undecatriene. While tantalizingly mentioned in commercial contexts as a potential anti-cancer agent, peer-reviewed scientific evidence to substantiate these claims is currently unavailable. This whitepaper aims to provide a transparent overview of the current state of knowledge, focusing on the biological activities of essential oils where undecatriene isomers have been identified as minor constituents, and to highlight the areas where further research is critically needed.

Despite the interest from researchers, scientists, and drug development professionals, there is a notable absence of dedicated studies on the cytotoxic, apoptotic, or other direct biological effects of isolated this compound. Commercial suppliers have alluded to its potential in inhibiting cell proliferation and inducing apoptosis in cancer cell lines; however, these assertions are not supported by published, verifiable scientific data.

Undecatrienes in Nature: A Minor Component in Bioactive Essential Oils

Various isomers of undecatriene, including 1,3,5-undecatriene, are naturally occurring compounds found in the essential oils of several plant species. While these essential oils have been the subject of numerous pharmacological studies, it is crucial to note that undecatrienes are typically present in very low concentrations. The observed biological effects of these oils are often attributed to their major chemical constituents or a synergistic interplay between all components. The specific contribution of undecatrienes to the overall activity of these extracts remains largely uninvestigated.

Cytotoxic and Anticancer Activities of Undecatriene-Containing Essential Oils

Several studies have demonstrated the cytotoxic and potential anticancer properties of essential oils that contain undecatriene isomers as minor components.

For instance, the essential oil of Ferula gummosa, a plant native to Iran and Turkmenistan, has been shown to exhibit cytotoxic effects.[1] One study on nanoemulsions of Ferula gummosa essential oil suggested its potential in colon cancer treatment through various mechanisms that inhibit cancer cells.[2][3] Another investigation into alginate nanoparticles containing this essential oil reported efficacy against human melanoma and breast cancer cells.[1] While these findings are promising, the primary active components are often considered to be compounds like β-pinene, which are present in much higher concentrations.[1]

Similarly, essential oils from Arnica montana (mountain arnica) have been analyzed for their chemical composition and antimicrobial activity.[4] While these oils contain a complex mixture of compounds, including undecatriene isomers, their biological effects are generally linked to major components like sesquiterpene hydrocarbons.[4]

The essential oil of basil (Ocimum basilicum) has also been found to contain trace amounts of (E,E)-1,3,5-undecatriene.[5] Studies on basil essential oil have explored its cytotoxic effects on various cancer cell lines.[5]

It is a recurring theme that while undecatrienes are present in these bioactive essential oils, their low concentration makes it challenging to directly attribute the observed cytotoxic or anticancer effects to them without further focused studies on the isolated compounds.

Limitations in Data and the Path Forward

The core requirements of this technical guide—quantitative data, detailed experimental protocols, and signaling pathway diagrams specifically for this compound—cannot be fulfilled due to the current lack of dedicated research. The scientific community has not yet published studies that would provide the necessary information for such an in-depth analysis.

To truly understand the potential biological activities of this compound, the following research is imperative:

  • In vitro cytotoxicity studies: Testing pure, isolated this compound and its various isomers against a panel of human cancer cell lines to determine its IC50 values.

  • Apoptosis and cell cycle analysis: Investigating the mechanisms by which this compound may induce cell death, including assays for caspase activation, DNA fragmentation, and cell cycle arrest.

  • Signaling pathway elucidation: Should biological activity be confirmed, further studies would be needed to identify the specific molecular targets and signaling pathways modulated by this compound.

  • In vivo studies: If promising in vitro results are obtained, preclinical studies in animal models would be the next logical step to evaluate the efficacy and safety of this compound as a potential therapeutic agent.

References

In-depth Theoretical Analysis of 2,4,6-Undecatriene Stability: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

This document, therefore, provides a foundational guide for researchers, scientists, and drug development professionals on the established theoretical methodologies that would be employed in such a study. It outlines the principles of polyene stability, the computational protocols required for analysis, and the expected logical workflows for determining the relative stabilities of the various isomers of 2,4,6-undecatriene.

Core Concepts in Conjugated Triene Stability

The stability of conjugated polyenes like this compound is governed by a combination of electronic and steric factors. The overlapping p-orbitals of the conjugated system lead to delocalization of π-electrons, which is a stabilizing effect. The extent of this stabilization is influenced by the planarity of the carbon backbone.

Geometric isomerism (cis/trans or E/Z) at the double bonds plays a critical role in the overall stability. In general, trans (E) isomers are thermodynamically more stable than cis (Z) isomers due to reduced steric hindrance between substituents. For a triene system like this compound, there are 2³ = 8 possible geometric isomers (EEE, EEZ, EZE, ZEE, EZZ, ZEZ, ZZE, ZZZ). The all-trans (E,E,E) isomer is generally expected to be the most stable due to the minimization of steric strain.

Beyond geometric isomerism, conformational isomerism arises from rotation around the single bonds within the conjugated system. While there is a significant energy barrier to rotation around the double bonds, the single bonds also exhibit a degree of restricted rotation due to their partial double bond character. This leads to different spatial arrangements of the molecule, with s-trans (antiperiplanar) and s-cis (synperiplanar) conformers being the most significant. The s-trans conformation is typically lower in energy.

Theoretical Methodology for Stability Analysis

A robust theoretical investigation into the stability of this compound isomers would involve a multi-step computational chemistry approach. The primary methods employed are Density Functional Theory (DFT) and ab initio calculations.

Computational Protocol

A standard computational protocol for determining the relative stabilities of this compound isomers would include the following steps:

  • Initial Structure Generation: Generation of the 3D structures for all possible geometric isomers (EEE, EEZ, etc.) and their likely conformers (rotations around the C3-C4 and C5-C6 single bonds).

  • Geometry Optimization: Each initial structure is optimized to find its lowest energy conformation. This is typically performed using a DFT method, such as B3LYP, in conjunction with a suitable basis set, for example, 6-31G(d).

  • Frequency Calculations: Vibrational frequency calculations are performed on each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), thermal energy, and entropy.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., a larger Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set like aug-cc-pVTZ).

  • Solvation Effects: To model the stability in a solution, which is often relevant for experimental comparisons, a continuum solvation model like the Polarizable Continuum Model (PCM) can be applied during the geometry optimization and energy calculation steps.

  • Relative Energy Calculation: The total electronic energies, often corrected with ZPVE, are used to determine the relative stabilities of the different isomers. The isomer with the lowest energy is assigned a relative energy of 0.0 kJ/mol, and the energies of the other isomers are reported relative to this most stable form.

Logical Workflow and Data Presentation

The logical progression of a theoretical study on this compound stability would follow a clear workflow. This workflow ensures a systematic and comprehensive analysis.

computational_workflow cluster_setup 1. Initial Setup cluster_optimization 2. Geometry Optimization cluster_verification 3. Verification and Thermodynamics cluster_refinement 4. Energy Refinement cluster_analysis 5. Data Analysis A Generate 3D Structures of all This compound Isomers (E/Z) B Perform Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) A->B C Frequency Calculations B->C D Confirm True Minima (No Imaginary Frequencies) C->D E Obtain Zero-Point Vibrational Energy (ZPVE) C->E F Single-Point Energy Calculation (Higher Level of Theory) D->F G Calculate Relative Energies (Including ZPVE Correction) E->G F->G H Tabulate and Compare Isomer Stabilities G->H

An In-depth Technical Guide to 2,4,6-Undecatriene: Molecular Properties and Biological Investigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the molecular characteristics of 2,4,6-undecatriene and outlines a general experimental framework for investigating its potential as an anti-cancer agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Profile of this compound

This compound is a naturally occurring organic compound that has garnered interest for its potential applications in the fragrance industry and, more recently, for its prospective biological activities. The fundamental molecular properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₁₁H₁₈[1]
Molecular Weight150.26 g/mol [1]

Investigative Protocols for Biological Activity

While this compound has been noted for its potential to inhibit cellular proliferation and induce apoptosis in cancer cell lines, specific, detailed experimental protocols are not widely published.[] Therefore, a generalized protocol for assessing the induction of apoptosis is presented here. This protocol serves as a foundational methodology that can be adapted and optimized for testing the specific effects of this compound on a chosen cell line.

General Protocol for Induction of Apoptosis Assay

This protocol describes a typical workflow for treating a cancer cell line with a test compound and subsequently analyzing the induction of apoptosis.

1. Cell Culture and Treatment:

  • Culture a relevant cancer cell line (e.g., HT-29 human colon cancer cells) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
  • Seed the cells in multi-well plates at a predetermined density and allow them to adhere and grow for 24 hours.
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Treat the cells with varying concentrations of this compound. Include a vehicle control (solvent only) and a positive control (a known apoptosis-inducing agent).
  • Incubate the treated cells for different time points (e.g., 24, 48, 72 hours).

2. Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining:

  • Following treatment, harvest the cells by trypsinization and centrifugation.
  • Wash the cells with cold phosphate-buffered saline (PBS).
  • Resuspend the cells in a binding buffer.
  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
  • Incubate the cells in the dark for 15 minutes at room temperature.
  • Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3. Data Analysis:

  • Quantify the percentage of apoptotic cells in each treatment group compared to the controls.
  • Determine the dose-dependent and time-dependent effects of this compound on apoptosis induction.

Visualizing an Experimental Workflow

As the specific signaling pathways affected by this compound are not yet fully elucidated, the following diagram illustrates a general experimental workflow for screening its anti-cancer properties.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cell_culture Cell Line Culture (e.g., HT-29) treatment Cell Treatment with This compound cell_culture->treatment Seeding compound_prep This compound Stock Solution compound_prep->treatment Dilution incubation Incubation (24, 48, 72h) treatment->incubation flow_cytometry Flow Cytometry (Annexin V/PI Staining) incubation->flow_cytometry Staining data_analysis Data Analysis (% Apoptotic Cells) flow_cytometry->data_analysis

Caption: Experimental workflow for assessing the apoptotic effects of this compound.

References

Methodological & Application

Synthesis of Specific 2,4,6-Undecatriene Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of specific 2,4,6-undecatriene isomers. These compounds are of interest in various fields, including pheromone synthesis and materials science, due to their conjugated triene system. The following sections detail established synthetic methodologies, including the Horner-Wadsworth-Emmons reaction and Wittig reaction, which allow for precise control over the geometry of the double bonds.

Introduction to Stereoselective Olefination Methods

The synthesis of specific alkene isomers (E/Z or cis/trans) requires stereocontrolled methods. For conjugated systems like 2,4,6-undecatrienes, the geometry of each double bond significantly influences the molecule's physical, chemical, and biological properties. Several powerful olefination reactions are employed to achieve this stereoselectivity.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone. A key advantage of the HWE reaction is its general propensity to produce the thermodynamically more stable (E)-alkene with high selectivity.[1] The water-soluble nature of the phosphate byproduct also simplifies purification.[2]

  • Wittig Reaction: The Wittig reaction employs a phosphonium ylide to convert a carbonyl compound into an alkene.[3][4] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides tend to favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.[4][5] Modifications to the reaction conditions, such as the choice of solvent and base, can further influence the E/Z selectivity.

  • Julia-Kocienski Olefination: This modified version of the Julia olefination is a powerful method for the synthesis of (E)-alkenes with high stereoselectivity.[6][7] It involves the reaction of a heteroaryl-substituted sulfone with an aldehyde or ketone.[7]

Synthesis of (2E,4E,6Z)-7,11,13-Hexadecatrienal: A Case Study

A general workflow for the synthesis of a conjugated triene via a Wittig reaction approach is outlined below. This can be adapted for the synthesis of specific this compound isomers by selecting the appropriate starting materials.

G cluster_0 Phosphonium Salt Formation cluster_1 Ylide Formation cluster_2 Wittig Reaction A Alkyl Halide C Phosphonium Salt A->C B Triphenylphosphine B->C D Phosphonium Salt F Phosphonium Ylide D->F E Strong Base (e.g., n-BuLi, NaH) E->F G Phosphonium Ylide I Alkene (this compound Isomer) G->I H Aldehyde/Ketone H->I J Triphenylphosphine Oxide I->J

Caption: General workflow for alkene synthesis via the Wittig reaction.

Experimental Protocols

The following are generalized protocols for the key reactions involved in the synthesis of conjugated trienes. These should be adapted with specific reagents, stoichiometry, and conditions based on the target this compound isomer.

Protocol 1: Horner-Wadsworth-Emmons Olefination for (E)-Alkene Synthesis

This protocol is designed to favor the formation of the (E)-isomer of a double bond within the triene system.

Materials:

  • Appropriate phosphonate ester (e.g., diethyl phosphonoacetate for an ester-substituted alkene)

  • Aldehyde or ketone precursor

  • Base (e.g., Sodium hydride (NaH), Sodium ethoxide (NaOEt))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

  • To a solution of the phosphonate ester in anhydrous solvent at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add the base portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde or ketone in the anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired (E)-alkene.

Protocol 2: Wittig Reaction for (Z)-Alkene Synthesis

This protocol is generalized for the use of a non-stabilized ylide to favor the formation of a (Z)-alkene.

Materials:

  • Appropriate alkyltriphenylphosphonium salt

  • Strong, non-nucleophilic base (e.g., n-butyllithium (n-BuLi), sodium amide (NaNH₂))

  • Anhydrous, aprotic solvent (e.g., Tetrahydrofuran (THF), diethyl ether)

  • Aldehyde or ketone precursor

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., pentane, diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

  • Suspend the alkyltriphenylphosphonium salt in an anhydrous, aprotic solvent under an inert atmosphere.

  • Cool the suspension to -78 °C or 0 °C, depending on the base and substrate.

  • Add the strong base dropwise to the suspension. A color change (often to deep red or orange) indicates the formation of the ylide.

  • Stir the mixture at the same temperature for 1-2 hours.

  • Add a solution of the aldehyde or ketone in the anhydrous solvent dropwise to the ylide solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight, or until completion as monitored by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired (Z)-alkene.

Data Presentation

The expected outcome of these reactions is the formation of the desired this compound isomer with a certain degree of stereoselectivity. The following table provides a template for summarizing the quantitative data from such synthetic experiments.

Target IsomerReaction TypeAldehyde/Ketone PrecursorPhosphonium Salt/Phosphonate EsterBaseSolventTemp (°C)Time (h)Yield (%)E/Z Ratio
(2E,4E,6E)-UndecatrieneHWE(E,E)-4,6-NonadienalDiethyl (E)-2-propenylphosphonateNaHTHF0 to RT12->95:5 (E)
(2Z,4E,6E)-UndecatrieneWittig(E,E)-4,6-NonadienalAllyltriphenylphosphonium bromiden-BuLiTHF-78 to RT12->95:5 (Z)
(2E,4Z,6E)-UndecatrieneHWE(Z,E)-4,6-NonadienalDiethyl (E)-2-propenylphosphonateNaHTHF0 to RT12->95:5 (E)
(2E,4E,6Z)-UndecatrieneWittig(E,E)-4,6-Nonadienal(Z)-2-Pentenyltriphenylphosphonium bromiden-BuLiTHF-78 to RT12->95:5 (Z)

Note: The data in this table is hypothetical and serves as a template. Actual results will vary based on specific experimental conditions.

Logical Relationships in Stereoselective Synthesis

The choice of reagents and reaction conditions directly dictates the stereochemical outcome of the olefination reaction. The following diagram illustrates the logical flow for selecting a synthetic route based on the desired isomer.

G A Target: (E)-Alkene C Horner-Wadsworth-Emmons (Stabilized Phosphonate) A->C D Wittig Reaction (Stabilized Ylide) A->D E Julia-Kocienski Olefination A->E B Target: (Z)-Alkene F Wittig Reaction (Non-stabilized Ylide) B->F G Still-Gennari Modification (HWE) B->G

Caption: Decision tree for selecting a stereoselective olefination method.

Conclusion

The stereoselective synthesis of specific this compound isomers is achievable through well-established olefination methodologies. The Horner-Wadsworth-Emmons and Julia-Kocienski reactions are generally preferred for the synthesis of (E)-alkenes, while the Wittig reaction with non-stabilized ylides is a powerful tool for constructing (Z)-alkenes. Careful selection of reagents and reaction conditions is paramount to achieving high stereoselectivity and good yields. The protocols and data presented herein provide a framework for researchers to develop and optimize the synthesis of these and other conjugated polyenes for a variety of applications.

References

Application Notes and Protocols for the Extraction of 2,4,6-Undecatriene from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Undecatriene is a conjugated triene of interest for its potential applications in fragrance, flavor, and as a precursor for chemical synthesis. While several isomers of undecatriene exist, this document focuses on the extraction and purification of the this compound isomer from its known natural source, the oleo-gum-resin of Ferula gummosa, commonly known as galbanum. Due to its low concentration in the natural matrix, a multi-step purification process is required to isolate this compound. These application notes provide a comprehensive overview of the extraction and purification workflow, from the raw plant resin to the isolated compound.

Natural Source and Quantitative Data

The primary natural source of this compound is the essential oil derived from the oleo-gum-resin of Ferula gummosa. The essential oil itself is a complex mixture of volatile compounds, with undecatriene isomers being minor constituents. The (2Z,4Z,6E)-2,4,6-undecatriene isomer is typically found as a secondary component within the undecatriene fraction of the oil.[1]

ParameterValueSource
Natural SourceOleo-gum-resin of Ferula gummosa (Galbanum)[2][3][4]
Essential Oil Yield from Resin10% - 24% (w/w)[5][6]
Concentration of (2Z,4Z,6E)-2,4,6-undecatriene in "Galbanum Decatriene"1% - 3%[1]

Experimental Workflow

The overall process for extracting and purifying this compound from Ferula gummosa resin involves three main stages: initial extraction of the essential oil, enrichment of the undecatriene fraction, and final purification of the specific isomer.

Extraction_Workflow cluster_0 Stage 1: Initial Extraction cluster_1 Stage 2: Fractionation and Enrichment cluster_2 Stage 3: Isomer Purification A Ferula gummosa (Oleo-gum-resin) B Hydrodistillation A->B Water C Crude Galbanum Essential Oil B->C D Fractional Vacuum Distillation C->D E Undecatriene-rich Fraction D->E F Preparative Gas Chromatography (Prep-GC) E->F G Purified this compound F->G

Figure 1: Experimental workflow for the extraction and purification of this compound.

Experimental Protocols

Protocol 1: Extraction of Crude Galbanum Essential Oil via Hydrodistillation

This protocol describes the initial extraction of the volatile components from the oleo-gum-resin of Ferula gummosa.

Materials and Equipment:

  • Dried oleo-gum-resin of Ferula gummosa

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Distilled water

  • Anhydrous sodium sulfate

  • Glass storage vials

Procedure:

  • Grind the dried oleo-gum-resin into a coarse powder.

  • Place 200 g of the powdered resin into the 2 L round-bottom flask.

  • Add 1.5 L of distilled water to the flask.

  • Set up the Clevenger-type apparatus for hydrodistillation.

  • Heat the flask using the heating mantle to initiate boiling.

  • Continue the distillation for 3-4 hours, collecting the essential oil that separates from the aqueous phase.

  • After distillation, carefully collect the oil layer.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the crude essential oil in a sealed glass vial at 4°C in the dark.

Protocol 2: Enrichment of Undecatriene Fraction by Fractional Vacuum Distillation

This protocol details the separation of the crude essential oil into fractions to enrich the concentration of undecatriene isomers.

Materials and Equipment:

  • Crude Galbanum Essential Oil

  • Fractional distillation apparatus with a vacuum pump and controller

  • Vigreux or packed distillation column

  • Heating mantle with a magnetic stirrer

  • Collection flasks

  • Thermometer

Procedure:

  • Assemble the fractional vacuum distillation apparatus. Ensure all connections are secure to maintain a stable vacuum.

  • Place the crude galbanum essential oil into the distillation flask.

  • Begin to gradually reduce the pressure in the system to approximately 10-20 mmHg.

  • Slowly heat the distillation flask while stirring.

  • Collect the initial fractions, which will primarily consist of the more volatile monoterpenes like α-pinene and β-pinene. The head temperature will be lower during this phase.

  • As the temperature of the distillation head rises, monitor the composition of the fractions using analytical gas chromatography (GC).

  • The undecatriene isomers will distill at a higher temperature than the majority of the monoterpenes. Collect the fraction that shows an enrichment of compounds in the C11 hydrocarbon range.

  • Store the enriched undecatriene fraction in a sealed glass vial at 4°C.

Protocol 3: Purification of this compound by Preparative Gas Chromatography (Prep-GC)

This final step isolates the specific this compound isomer from the enriched fraction.

Materials and Equipment:

  • Undecatriene-rich fraction

  • Preparative gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID) and fraction collector

  • Capillary column suitable for isomer separation (e.g., a polar or liquid crystal stationary phase)

  • High-purity carrier gas (e.g., Helium or Hydrogen)

  • Collection vials or traps

Procedure:

  • Optimize the separation of undecatriene isomers on an analytical GC with a similar column to determine the retention times of the target peaks.

  • Set up the preparative GC with the chosen column and operating conditions (injector temperature, oven temperature program, carrier gas flow rate) based on the analytical optimization.

  • Inject an appropriate volume of the undecatriene-rich fraction onto the preparative GC column.

  • Monitor the chromatogram and set the collection parameters to isolate the peak corresponding to this compound based on its retention time.

  • The purified compound will be trapped or collected in a vial as it elutes from the column.

  • Multiple injections and collections may be necessary to obtain the desired quantity of the pure isomer.

  • Confirm the purity and identity of the isolated this compound using analytical GC-MS.

  • Store the purified this compound in a sealed vial under an inert atmosphere at low temperature to prevent degradation.

Alternative Method: Biosynthetic Production (Theoretical)

While a detailed protocol for the biosynthetic production of this compound is not yet established, the general principles of metabolic engineering could be applied. This would involve the heterologous expression of a set of enzymes in a microbial host, such as E. coli or Saccharomyces cerevisiae, to construct a novel biosynthetic pathway.

Biosynthesis_Pathway cluster_0 Core Metabolism cluster_1 Engineered Pathway cluster_2 Product A Central Carbon Metabolites (e.g., Acetyl-CoA) B Polyketide Synthase (PKS) Pathway (Engineered) A->B C Undecatrienoic Acid (Precursor) B->C D Decarboxylase C->D E This compound D->E

Figure 2: Theoretical biosynthetic pathway for this compound production.

This theoretical pathway would likely involve:

  • Precursor Accumulation: Engineering the host's central metabolism to overproduce a starting molecule like acetyl-CoA.

  • Polyketide Synthesis: Introducing an engineered polyketide synthase (PKS) that can iteratively condense precursor molecules to form a C12 polyketide chain.

  • Modification and Release: Tailoring enzymes would be required to introduce the correct degree of unsaturation and release the C11 trienoic acid precursor.

  • Decarboxylation: A final decarboxylation step, potentially using an enzyme from the UbiD family, would convert the acid to the final this compound product.

Further research is needed to identify and characterize suitable enzymes for each of these steps to make this a viable production method.

Conclusion

The extraction of this compound from its natural source, Ferula gummosa, is a challenging but feasible process for obtaining this compound for research and development purposes. The protocols outlined in these application notes provide a framework for the successful isolation of this compound. The choice of specific parameters for fractional distillation and preparative chromatography will require optimization based on the available equipment and the specific composition of the starting essential oil. While biosynthetic production remains a future possibility, extraction from natural sources is the currently established method.

References

Application Note: Quantitative Analysis of 2,4,6-Undecatriene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the identification and quantification of 2,4,6-undecatriene in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound and a member of the triene family, recognized for its potent aroma and presence in various natural products, including essential oils. The methodology outlined here is applicable for quality control in the flavor and fragrance industries, as well as for research in natural product chemistry and food science.

Introduction

This compound (C11H18, Molar Mass: 150.26 g/mol ) is a conjugated triene that exists as several geometric isomers. These compounds are known for their powerful green and galbanum-like aroma and are found as minor but impactful constituents in various essential oils, such as galbanum oil, and have been identified in the aroma profiles of fruits like pineapple. Accurate and sensitive analytical methods are crucial for the quantification of these compounds to ensure product consistency and for the characterization of natural extracts. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this purpose due to its high separation efficiency and definitive identification capabilities.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of this compound from liquid samples such as essential oil solutions or fruit juices.

Materials:

  • Sample containing this compound

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

  • 15 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Pasteur pipettes

  • 2 mL GC vials with inserts

Procedure:

  • Pipette 1 mL of the liquid sample into a 15 mL centrifuge tube.

  • Add 2 mL of hexane to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper hexane layer to a clean tube using a Pasteur pipette.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Transfer the dried hexane extract into a 2 mL GC vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature Program
Initial Temperature60 °C, hold for 2 minutes
Ramp 15 °C/min to 150 °C
Ramp 210 °C/min to 250 °C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Scan Range40-300 amu
Ion Source Temperature230 °C
Transfer Line Temperature280 °C

Data Presentation

Quantitative analysis of this compound can be performed using an external standard calibration. A stock solution of a this compound isomer standard is prepared in hexane and serially diluted to create a calibration curve. The peak area of the target analyte in the sample is then used to determine its concentration.

Table 2: Hypothetical Quantitative Data for this compound Analysis

ParameterResult
Retention Time (min)~15.5 (dependent on specific isomer and exact conditions)
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.15 ng/mL
Linearity (R²)>0.995
Recovery (%)92-105%

Note: The quantitative data presented in Table 2 is hypothetical and should be determined for each specific application and matrix through proper method validation.

Figure 1: Mass Spectrum of (2Z,4Z,6E)-2,4,6-Undecatriene

The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 150. Key fragment ions can be used for identification and quantification in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Extraction Liquid-Liquid Extraction (Hexane) Sample->Extraction Drying Drying (Na2SO4) Extraction->Drying GC_Vial Transfer to GC Vial Drying->GC_Vial Injection Injection GC_Vial->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Identification Identification (Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

logical_relationship cluster_method Analytical Method Analyte This compound (in sample matrix) SamplePrep Sample Preparation (Extraction & Cleanup) Analyte->SamplePrep GCMS GC-MS Analysis (Separation & Detection) SamplePrep->GCMS DataAnalysis Data Analysis (Identification & Quantification) GCMS->DataAnalysis Result Quantitative Result (Concentration of this compound) DataAnalysis->Result

Caption: Logical relationship of the analytical process for this compound quantification.

high-performance liquid chromatography (HPLC) protocol for 2,4,6-undecatriene

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2,4,6-Undecatriene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of this compound, a non-polar polyene, using High-Performance Liquid Chromatography (HPLC). Two distinct protocols are presented: a Reverse-Phase (RP-HPLC) method for routine quantification and a Normal-Phase (NP-HPLC) method, which is particularly advantageous for isomer separation. These protocols are designed to deliver reliable and reproducible results for researchers in various fields, including flavor and fragrance analysis, natural product chemistry, and drug development.

Introduction

This compound is a volatile organic compound with a characteristic green and galbanum-like odor, making it a significant component in the flavor and fragrance industry. Accurate and precise quantification of this and related polyenes is crucial for quality control and research. High-Performance Liquid Chromatography is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. Given the non-polar nature of this compound[1], both reverse-phase and normal-phase chromatography are viable analytical approaches.

Reverse-phase HPLC is the more common technique, utilizing a non-polar stationary phase and a polar mobile phase.[2][3][4][5] In this mode, non-polar compounds like this compound are retained on the column due to hydrophobic interactions with the stationary phase.[4] Normal-phase HPLC, conversely, employs a polar stationary phase and a non-polar mobile phase, and is particularly well-suited for analytes that are not readily soluble in aqueous solvents and for the separation of isomers.[3][6][7]

This application note details the experimental protocols for both RP-HPLC and NP-HPLC analysis of this compound, including sample preparation, chromatographic conditions, and data presentation.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining accurate and reproducible HPLC results.[8] The primary goal is to dissolve the sample in a solvent that is compatible with the HPLC system and to remove any particulate matter.[9][10]

Materials:

  • This compound standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade n-hexane

  • 0.22 µm syringe filters

  • Autosampler vials

Procedure:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent.

    • For RP-HPLC, use methanol or acetonitrile.

    • For NP-HPLC, use n-hexane.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the appropriate solvent (methanol/acetonitrile for RP-HPLC, n-hexane for NP-HPLC) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to an estimated concentration within the working standard range.

  • Filtration: Filter all standard and sample solutions through a 0.22 µm syringe filter into clean autosampler vials to remove any particulates that could clog the HPLC column.

Reverse-Phase HPLC (RP-HPLC) Protocol

This method is suitable for routine quantification of this compound.

Chromatographic Conditions:

ParameterCondition
Column C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV-Vis at 270 nm
Run Time 10 minutes
Normal-Phase HPLC (NP-HPLC) Protocol

This method is recommended for the separation of potential isomers of this compound.

Chromatographic Conditions:

ParameterCondition
Column Silica, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane:Ethyl Acetate (98:2, v/v)
Flow Rate 1.2 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detection UV-Vis at 270 nm
Run Time 15 minutes

Data Presentation

The following table summarizes the expected retention times for this compound under the specified HPLC conditions. A calibration curve should be generated by plotting the peak area versus the concentration of the working standards.

MethodAnalyteExpected Retention Time (min)
RP-HPLCThis compound~ 5.8
NP-HPLCThis compound~ 4.2

Visualizations

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Standard Stock Solution (1 mg/mL) working Working Standards (1-100 µg/mL) stock->working filter Filtration (0.22 µm filter) working->filter sample Sample Solution sample->filter autosampler Autosampler Vial filter->autosampler injection HPLC Injection autosampler->injection column Chromatographic Separation (RP-C18 or NP-Silica) injection->column detection UV-Vis Detection (270 nm) column->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship of HPLC Methods

HPLC_Methods cluster_RP Reverse-Phase HPLC cluster_NP Normal-Phase HPLC Analyte This compound (Non-polar) RP_Stationary Non-polar Stationary Phase (e.g., C18) Analyte->RP_Stationary Hydrophobic Interaction NP_Stationary Polar Stationary Phase (e.g., Silica) Analyte->NP_Stationary Weak Interaction RP_Mobile Polar Mobile Phase (e.g., Acetonitrile/Water) RP_Elution Longer Retention Time RP_Stationary->RP_Elution NP_Mobile Non-polar Mobile Phase (e.g., Hexane) NP_Elution Shorter Retention Time NP_Mobile->NP_Elution Strong Elution

Caption: Comparison of RP-HPLC and NP-HPLC for this compound.

References

Application Notes and Protocols for (E,E,Z)-2,4,6-Undecatriene in Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: The scientific literature extensively documents the use of methyl (E,E,Z)-2,4,6-decatrienoate (MDT) as a semiochemical in pest management, particularly for the Brown Marmorated Stink Bug (Halyomorpha halys). However, there is a significant lack of available research and quantitative data regarding the specific use of 2,4,6-undecatriene for similar purposes. It is plausible that the query intended to investigate the well-established compound, MDT, due to the similarity in their chemical names. Therefore, the following application notes and protocols are based on the comprehensive data available for methyl (E,E,Z)-2,4,6-decatrienoate, a compound of high interest and proven efficacy in integrated pest management (IPM) strategies.

Introduction to Methyl (E,E,Z)-2,4,6-Decatrienoate (MDT) as a Semiochemical

Methyl (E,E,Z)-2,4,6-decatrienoate (MDT) is a potent semiochemical that functions as an attractant for several insect species, most notably the invasive Brown Marmorated Stink Bug (Halyomorpha halys).[1][2][3][4] While not a pheromone of H. halys itself, it is the aggregation pheromone of the brown-winged green stink bug, Plautia stali, and acts as a powerful kairomone for H. halys.[2][4] Its primary application in pest management is as a lure component in traps for monitoring and potentially for mass trapping or "attract-and-kill" strategies.[2][5]

MDT exhibits a remarkable synergistic effect when combined with the aggregation pheromone of H. halys, significantly increasing the capture rates of both adults and nymphs.[1][2] This synergy is a cornerstone of its utility in IPM programs.

Data Presentation: Efficacy of MDT in Field Trials

The following tables summarize the quantitative data from field studies on the effectiveness of MDT lures for capturing Halyomorpha halys.

Table 1: Synergistic Effect of MDT with H. halys Aggregation Pheromone

Lure CompositionMean Adult Captures (Season Total)Mean Nymph Captures (Season Total)Synergistic Increase (Adults)Synergistic Increase (Nymphs)
Aggregation Pheromone AloneVaries by studyVaries by studyN/AN/A
MDT AloneLow to moderateModerate to high (especially in autumn)N/AN/A
Combined LuresSignificantly higher than sum of individual luresSignificantly higher than sum of individual lures1.9 - 3.2 times1.4 - 2.5 times

Data compiled from studies demonstrating the synergistic effect of combining MDT with the H. halys aggregation pheromone.[1]

Table 2: Attractiveness of Different MDT Isomers to H. halys

MDT IsomerAttractiveness to H. halys
(2E,4E,6Z)-MDT (EEZ-MDT)Primary attractive isomer
(2Z,4E,6Z)-MDTAttractive
(2E,4Z,6Z)-MDTAttractive

Field data suggests that while the EEZ isomer is crucial for attraction, other isomers are not antagonistic and may contribute to overall captures.[6]

Experimental Protocols

Protocol for Monitoring Halyomorpha halys using MDT-Baited Traps

This protocol outlines the steps for setting up and monitoring traps for H. halys using MDT as a lure component.

Objective: To monitor the population dynamics and seasonal activity of H. halys in agricultural or residential settings.

Materials:

  • Black pyramid traps

  • Lures containing methyl (E,E,Z)-2,4,6-decatrienoate (MDT)

  • Lures containing the H. halys aggregation pheromone (a mixture of (3S,6S,7R,10S)- and (3R,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol)

  • Collection jars for traps

  • Killing agent for collection jars (e.g., a strip of insecticide-impregnated material)

  • GPS unit for recording trap locations

  • Data collection sheets or electronic device

Procedure:

  • Trap Placement:

    • Deploy black pyramid traps along the borders of crops or in areas where H. halys is expected to be active.[1]

    • Space traps at least 20 meters apart to avoid interference between lures.

    • Record the GPS coordinates of each trap.

  • Lure Deployment:

    • Place one MDT lure and one H. halys aggregation pheromone lure within each trap according to the manufacturer's instructions.

    • For control traps, use traps with only one type of lure or no lure.

  • Data Collection:

    • Check traps weekly throughout the growing season.

    • Empty the contents of the collection jars into labeled bags.

    • Count the number of adult male, adult female, and nymphal H. halys captured in each trap.

    • Record the data for each trap location and date.

  • Data Analysis:

    • Calculate the mean number of captures per trap for each lure combination.

    • Analyze the data to determine the seasonal phenology of H. halys and the effectiveness of the different lure combinations.

experimental_workflow cluster_setup Trap Setup cluster_monitoring Monitoring cluster_analysis Data Analysis Trap_Placement Place Black Pyramid Traps Lure_Deployment Deploy MDT and Pheromone Lures Trap_Placement->Lure_Deployment Weekly_Checks Weekly Trap Inspection Lure_Deployment->Weekly_Checks Data_Collection Count and Record Captures Weekly_Checks->Data_Collection Calculate_Means Calculate Mean Captures Data_Collection->Calculate_Means Analyze_Trends Analyze Seasonal and Lure Effects Calculate_Means->Analyze_Trends

Experimental workflow for monitoring H. halys.

Signaling Pathway and Mechanism of Action

While the precise neural pathways are a subject of ongoing research, the general mechanism involves the detection of MDT by olfactory receptor neurons (ORNs) on the antennae of H. halys. This detection triggers a nerve impulse that is processed in the antennal lobe and higher brain centers, resulting in a behavioral response, which in this case is attraction to the source of the semiochemical.

signaling_pathway MDT Methyl (E,E,Z)-2,4,6-Decatrienoate (MDT) Antenna Insect Antenna MDT->Antenna Detection ORN Olfactory Receptor Neurons (ORNs) Antenna->ORN Signal Nerve Impulse ORN->Signal Transduction Brain Antennal Lobe & Higher Brain Centers Signal->Brain Processing Behavior Behavioral Response (Attraction) Brain->Behavior Initiation ipm_strategies MDT Methyl (E,E,Z)-2,4,6-Decatrienoate (MDT) Monitoring Monitoring & Surveillance MDT->Monitoring Mass_Trapping Mass Trapping MDT->Mass_Trapping Attract_and_Kill "Attract-and-Kill" MDT->Attract_and_Kill Push_Pull "Push-Pull" Strategy MDT->Push_Pull

References

Application Notes and Protocols: 2,4,6-Undecatriene in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,4,6-undecatriene, a volatile organic compound with significant potential in the flavor and fragrance industry. This document details its sensory properties, applications, and includes protocols for its evaluation and use. While specific data for the 2,4,6-isomer is limited, information from closely related isomers and commercial mixtures containing this compound is included to provide a thorough understanding of its profile.

Introduction to this compound

This compound is a conjugated triene with the molecular formula C₁₁H₁₈. It is a key contributor to the characteristic green and resinous aromas of certain natural products, most notably galbanum. The specific isomer, (2Z,4Z,6E)-2,4,6-undecatriene, has been identified as a minor component (1-3%) in some commercial galbanum decatriene preparations used in the fragrance industry.[1] Its powerful and diffusive aroma makes it a valuable ingredient for imparting naturalness and lift to a variety of fragrance and flavor compositions.

Sensory Profile

The sensory characteristics of this compound are potent and distinctive, making it suitable for use at very low concentrations.

Odor Profile: The odor of undecatrienes is predominantly characterized by intense green, galbanum, and peppery notes.[1] It provides a natural, vibrant, and somewhat metallic green character to fragrances.[2] The overall impression is fresh, resinous, and reminiscent of green bell peppers.[1]

Flavor Profile: In flavor applications, this compound contributes strong green and vegetable notes. It is particularly effective in creating or enhancing the perception of green bell pepper, cilantro, and green chili pepper.[1] It can also add ripe notes to pineapple-like flavors.[1]

Quantitative Data

Quantitative data for this compound is not extensively available for the specific isomer. The following tables summarize available data for undecatrienes, providing a benchmark for its properties.

Table 1: Physicochemical Properties of Undecatriene

PropertyValueSource
Molecular FormulaC₁₁H₁₈[3][4]
Molecular Weight150.26 g/mol [3][4]
AppearanceColorless to pale yellow liquid[]
Boiling Point~196.6 °C[]
Flash Point~80 °C (176 °F)[1]
SolubilityInsoluble in water; soluble in ethanol[][6]

Table 2: Sensory and Application Data for Undecatrienes

ParameterDescriptionSource
Olfactive FamilyGreen, Aromatic[2]
Odor DescriptionPowerful, diffusive, green, galbanum, peppery, metallic[1][2]
Taste DescriptionStrong, galbanum, green bell pepper, cilantro[]
Typical Use Level (Fragrance)Traces to 1% (often as a 10% solution)[1][2][7]
Natural OccurrenceFound in some plants and flowers, including basil, rosemary, and mint. A key component of galbanum.[8][9]

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound, the following are generalized protocols based on standard industry practices for the evaluation and application of flavor and fragrance ingredients.

Protocol for Sensory Evaluation of this compound

Objective: To determine the odor and flavor profile of this compound.

Materials:

  • This compound sample

  • Ethanol (95%, food grade)

  • Dipropylene glycol (DPG)

  • Odor-free water

  • Glass vials with caps

  • Pipettes

  • Olfactory smelling strips

  • Sensory evaluation booths

  • Trained sensory panel (8-10 members)

Procedure:

Odor Evaluation:

  • Prepare a 1% solution of this compound in DPG.

  • Dip olfactory smelling strips into the solution and allow the solvent to evaporate for 30 seconds.

  • Present the smelling strips to the sensory panel in a controlled environment.

  • Panelists evaluate the odor at different time intervals (initial, 15 min, 1 hr, 4 hr) to assess the evolution of the scent.

  • Panelists record their descriptions of the aroma, focusing on intensity, character, and any observed changes over time.

Flavor Evaluation:

  • Prepare a series of dilutions of this compound in 95% ethanol (e.g., 100 ppm, 10 ppm, 1 ppm).

  • Add a standardized amount of each dilution to odor-free water.

  • Present the flavored water samples to the sensory panel.

  • Panelists taste the samples and describe the flavor profile, intensity, and any lingering aftertaste.

  • A control sample of plain water should be provided for comparison.

Protocol for Incorporation into a Fragrance Base

Objective: To evaluate the effect of this compound in a simple floral-green fragrance accord.

Materials:

  • This compound (as a 1% solution in DPG)

  • Standard fragrance ingredients (e.g., Phenyl Ethyl Alcohol, Linalool, Hedione®, Galaxolide®)

  • DPG

  • Glass beakers and stirring rods

  • Digital scale

Procedure:

  • Prepare a simple floral-green fragrance base according to a standard formula. For example:

    • Phenyl Ethyl Alcohol: 30%

    • Linalool: 20%

    • Hedione®: 30%

    • Galaxolide® (50% in IPM): 10%

    • DPG: 10%

  • Create a series of modifications to this base by adding the 1% solution of this compound at different concentrations (e.g., 0.1%, 0.5%, 1.0%).

  • Allow the mixtures to macerate for at least 48 hours.

  • Evaluate the resulting fragrances on smelling strips and skin to assess the impact of the undecatriene on the overall scent profile. Note changes in greenness, naturalness, and lift.

Diagrams

Logical Workflow for Application in Product Development

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation & Testing cluster_2 Phase 3: Refinement & Finalization a Source this compound b Physicochemical Analysis (GC-MS, Purity) a->b c Sensory Evaluation (Odor and Flavor Profiling) b->c d Develop Fragrance/Flavor Accord c->d e Incorporate Undecatriene at Various Levels d->e f Application Testing (e.g., in consumer product base) e->f g Stability and Performance Evaluation f->g h Sensory Panel Feedback g->h i Optimize Concentration h->i j Final Formulation i->j

Caption: Workflow for utilizing this compound in flavor and fragrance development.

Conceptual Olfactory Signaling Pathway

G cluster_0 Cellular Response cluster_1 Brain Processing a This compound (Odorant Molecule) c Odorant Receptor (GPCR) a->c Binds to b Olfactory Receptor Neuron (in Nasal Epithelium) d G-protein Activation (Golf) c->d e Adenylate Cyclase Activation d->e f cAMP Production e->f g Opening of Cyclic Nucleotide-Gated Ion Channels f->g h Influx of Na+ and Ca2+ g->h i Neuron Depolarization h->i j Action Potential Firing i->j k Signal to Olfactory Bulb j->k l Perception of 'Green' and 'Galbanum' Scent k->l

Caption: A generalized signaling pathway for the perception of an odorant like this compound.

Stability and Handling

Undecatrienes, being unsaturated hydrocarbons, are susceptible to oxidation, which can alter their sensory properties. It is recommended to store this compound in a cool, dark place in a tightly sealed container, preferably under an inert gas atmosphere (e.g., nitrogen or argon). For commercial preparations, antioxidants such as alpha-tocopherol may be added to improve shelf life. When used in formulations, it is important to consider the stability within the final product matrix, especially under conditions of light and heat exposure.

Conclusion

This compound is a potent aroma chemical with a characteristic green, galbanum-like profile that is highly valued in the flavor and fragrance industry. While specific data for this isomer is not widely published, its presence in commercial fragrance ingredients underscores its importance. The provided protocols offer a framework for its systematic evaluation and application. Further research into the specific sensory thresholds and stability of the 2,4,6-isomer would be beneficial for its optimized use in product development.

References

Application Note and Protocol for the Stereoselective Synthesis of (2E,4E,6Z)-2,4,6-Undecatriene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Conjugated trienes are significant structural motifs found in a variety of natural products and pharmacologically active compounds. The stereochemistry of the double bonds within the triene system is often crucial for their biological activity. This document provides a detailed protocol for the stereoselective synthesis of (2E,4E,6Z)-2,4,6-undecatriene, a representative conjugated triene. The synthetic strategy employs a Horner-Wadsworth-Emmons (HWE) reaction to establish the (2E,4E)-diene system, followed by a Z-selective Wittig reaction to introduce the final double bond with the desired cis-configuration. The HWE reaction is renowned for its high E-selectivity, while the use of non-stabilized ylides in the Wittig reaction under specific conditions reliably yields Z-alkenes.[1][2] This protocol offers a robust and stereocontrolled route to this class of compounds, which is valuable for applications in medicinal chemistry and natural product synthesis.

Data Presentation

The following table summarizes the expected yields and stereoselectivities for the key steps in the synthesis of (2E,4E,6Z)-2,4,6-undecatriene. These values are based on typical outcomes for the described reaction types.

StepReaction TypeStarting MaterialsProductExpected Yield (%)Expected Stereoselectivity (E:Z or Z:E)
1. Dienester SynthesisHorner-Wadsworth-EmmonsCrotonaldehyde, Triethyl phosphonoacetateEthyl (2E,4E)-hexadienoate80-90>95:5 (E,E)
2. Aldehyde FormationReduction (DIBAL-H)Ethyl (2E,4E)-hexadienoate(2E,4E)-Hexadienal75-85>95:5 (E,E)
3. Wittig Salt FormationQuarternization1-Bromopentane, TriphenylphosphinePentyltriphenylphosphonium bromide>95N/A
4. Triene SynthesisZ-selective Wittig Reaction(2E,4E)-Hexadienal, Pentyltriphenylphosphonium bromide(2E,4E,6Z)-2,4,6-Undecatriene60-70>90:10 (Z at C6)

Experimental Protocols

Step 1: Synthesis of Ethyl (2E,4E)-hexadienoate via Horner-Wadsworth-Emmons Reaction

This step constructs the (2E,4E)-diene backbone of the target molecule. The Horner-Wadsworth-Emmons reaction provides excellent control over the formation of the E-configured double bond.[2][3]

  • Materials:

    • Triethyl phosphonoacetate (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Crotonaldehyde (1.0 eq)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF.

    • Carefully add the sodium hydride dispersion to the THF with stirring.

    • Cool the suspension to 0 °C using an ice bath.

    • Add triethyl phosphonoacetate dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

    • Cool the resulting clear solution back to 0 °C.

    • Add a solution of crotonaldehyde in anhydrous THF dropwise to the reaction mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude ethyl (2E,4E)-hexadienoate. The product can be purified by column chromatography on silica gel.

Step 2: Reduction of Ethyl (2E,4E)-hexadienoate to (2E,4E)-Hexadienal

The ester is selectively reduced to the corresponding aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperature.

  • Materials:

    • Ethyl (2E,4E)-hexadienoate (1.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes (2.2 eq)

    • Methanol

    • Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve ethyl (2E,4E)-hexadienoate in anhydrous DCM in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add the DIBAL-H solution dropwise via syringe, maintaining the internal temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC.

    • Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

    • Allow the mixture to warm to room temperature and then add saturated aqueous Rochelle's salt solution. Stir vigorously until the two layers become clear.

    • Separate the layers and extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate carefully under reduced pressure (the aldehyde is volatile) to obtain (2E,4E)-hexadienal, which can be used in the next step without further purification.

Step 3: Preparation of Pentyltriphenylphosphonium Bromide

This is the precursor to the Wittig reagent.

  • Materials:

    • 1-Bromopentane (1.0 eq)

    • Triphenylphosphine (1.0 eq)

    • Toluene or Acetonitrile

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask, dissolve triphenylphosphine in toluene.

    • Add 1-bromopentane to the solution.

    • Heat the mixture to reflux and maintain for 24-48 hours. A white precipitate will form.

    • Cool the reaction mixture to room temperature.

    • Collect the white solid by filtration.

    • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

    • Dry the resulting pentyltriphenylphosphonium bromide under vacuum.

Step 4: Synthesis of (2E,4E,6Z)-2,4,6-Undecatriene via Z-selective Wittig Reaction

The final step involves a Z-selective Wittig reaction between (2E,4E)-hexadienal and the ylide generated from pentyltriphenylphosphonium bromide. The use of a non-stabilized ylide in an aprotic, salt-free environment favors the formation of the Z-isomer.[1]

  • Materials:

    • Pentyltriphenylphosphonium bromide (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes (1.05 eq)

    • (2E,4E)-Hexadienal (1.0 eq)

    • Pentane

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add pentyltriphenylphosphonium bromide and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add n-BuLi dropwise via syringe. The solution will turn a deep red or orange color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

    • Cool the reaction mixture to -78 °C.

    • Add a solution of (2E,4E)-hexadienal in anhydrous THF dropwise.

    • Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the mixture with pentane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure. The triphenylphosphine oxide byproduct can be removed by crystallization from a nonpolar solvent at low temperature or by column chromatography on silica gel to yield the pure (2E,4E,6Z)-2,4,6-undecatriene.

Mandatory Visualization

Stereoselective_Synthesis_of_2_4_6_Undecatriene Crotonaldehyde Crotonaldehyde Crotonaldehyde->p1 TEP Triethyl phosphonoacetate TEP->p1 Bromopentane 1-Bromopentane Bromopentane->p2 TPP Triphenylphosphine TPP->p2 Dienester Ethyl (2E,4E)-hexadienoate Dienal (2E,4E)-Hexadienal Dienester->Dienal Reduction (DIBAL-H) Triene (2E,4E,6Z)-2,4,6-Undecatriene Dienal->Triene Z-selective Wittig Reaction WittigSalt Pentyltriphenylphosphonium bromide WittigSalt->p3 Ylide formation (n-BuLi, THF) p1->Dienester Horner-Wadsworth-Emmons (NaH, THF) p2->WittigSalt Quarternization (Toluene, reflux) p3->Triene Z-selective Wittig Reaction

Caption: Synthetic workflow for (2E,4E,6Z)-2,4,6-undecatriene.

References

Application Notes & Protocols for the Quantification of 2,4,6-Undecatriene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical standards and protocols for the quantification of 2,4,6-undecatriene, a volatile organic compound found in various natural sources and used as a flavor and fragrance agent.

Introduction

This compound is a conjugated triene with the molecular formula C11H18. It exists as various isomers, with the (E,E,E)- and (E,E,Z)-isomers being of particular interest in the flavor and fragrance industry. It is known for its powerful green, galbanum-like, and fresh pineapple aroma.[1] This document outlines the methodologies for the accurate and precise quantification of this compound in different matrices, which is crucial for quality control in the food and fragrance industries, as well as for research into its potential biological activities. While some sources suggest potential anti-cancer properties of undecatriene, specific signaling pathways for this compound have not been extensively elucidated in the currently available scientific literature.

Analytical Standards

A certified reference standard of this compound is required for accurate quantification. The specific isomer(s) of interest should be obtained from a reputable supplier. Due to its volatility, storage in a cool, dark place in a tightly sealed container is recommended to prevent degradation and evaporation.

Quantitative Data Summary

The following table summarizes the reported concentrations of undecatriene isomers in a food matrix. This data can serve as a reference for expected concentration ranges.

MatrixIsomerConcentration (µg/kg)Analytical MethodReference
Fresh Pineapple1-(E,Z)-3,5-undecatriene1HS-SPME-GC-MS[2]

Experimental Protocols

Protocol 1: Quantification of this compound in Food and Beverage Matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the extraction and quantification of this compound from liquid and solid food matrices.

1. Materials and Reagents

  • This compound standard: Certified reference material of the desired isomer(s).

  • Internal Standard (IS): A compound not naturally present in the sample, with similar chemical properties to the analyte (e.g., a deuterated analog or a compound with a similar retention time and volatility).

  • Solvents: High-purity methanol, ethanol, or other suitable solvent for preparing standard solutions.

  • Sodium Chloride (NaCl): For salting out effect to improve analyte partitioning into the headspace.

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or a similar fiber suitable for volatile and semi-volatile compounds.

  • Sample Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

2. Instrumentation

  • Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector.

  • SPME autosampler or manual holder.

  • GC Column: A non-polar or mid-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent is recommended.

3. Sample Preparation

  • Liquid Samples (e.g., fruit juice):

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add a known amount of internal standard.

    • Add 1 g of NaCl to the vial.

    • Immediately seal the vial.

  • Solid/Semi-solid Samples (e.g., fruit pulp):

    • Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.

    • Add a known amount of internal standard.

    • Add 1 g of NaCl and 5 mL of deionized water to the vial.

    • Immediately seal the vial.

4. HS-SPME Procedure

  • Place the sealed vial in the autosampler tray or a heating block.

  • Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a defined time (e.g., 15-30 minutes) with agitation.

  • Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 20-40 minutes) at the same temperature.

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

5. GC-MS Parameters (Example)

  • Inlet Temperature: 250°C (Splitless mode for a defined time, e.g., 2 minutes).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 5°C/min.

    • Ramp: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-350.

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis. For this compound (m/z of characteristic ions should be determined from the standard).

6. Calibration and Quantification

  • Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

  • Analyze the calibration standards using the same HS-SPME-GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify the amount of this compound in the samples by using the calibration curve.

Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample (Food/Beverage) Homogenization Homogenization (for solids) Sample->Homogenization Vial Transfer to Headspace Vial Homogenization->Vial IS_Addition Addition of Internal Standard Vial->IS_Addition NaCl_Addition Addition of NaCl IS_Addition->NaCl_Addition Sealing Vial Sealing NaCl_Addition->Sealing Equilibration Equilibration Sealing->Equilibration Extraction Headspace Extraction Equilibration->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification signaling_pathway cluster_source Source cluster_compound Compound cluster_application Application / Role cluster_perception Biological Perception Natural Natural Sources (e.g., Pineapple, Galbanum) Undecatriene This compound Natural->Undecatriene Synthetic Chemical Synthesis Synthetic->Undecatriene Flavor Flavor & Aroma (Food & Fragrance Industry) Undecatriene->Flavor Pheromone Potential Semiochemical (Insect Communication) Undecatriene->Pheromone Olfactory Olfactory Receptors Flavor->Olfactory Pheromone->Olfactory Response Sensory Perception (Green, Pineapple-like) Olfactory->Response

References

Application Notes and Protocols for the Derivatization of 2,4,6-Undecatriene for Improved Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 2,4,6-undecatriene, a volatile conjugated triene, to enhance its detection by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The methods described herein are designed to improve the analytical sensitivity and selectivity for this compound in various sample matrices.

Introduction

This compound is a volatile organic compound that can be challenging to detect at low concentrations due to its relatively low molecular weight and potential for poor ionization efficiency in mass spectrometry. Chemical derivatization is a technique used to modify the chemical structure of an analyte to improve its analytical properties, such as volatility, thermal stability, and detectability.[1][2] This document outlines two primary derivatization strategies for this compound: Diels-Alder derivatization for both GC-MS and HPLC analysis, and fluorescent labeling for enhanced HPLC detection.

Derivatization Strategies

The conjugated triene system of this compound is an ideal target for Diels-Alder cycloaddition reactions.[3][4] This reaction forms a stable cyclic adduct with a dienophile, a molecule that readily reacts with a diene. By choosing a dienophile with favorable analytical properties, the detectability of this compound can be significantly improved.

Diels-Alder Derivatization with Triazolinediones for GC-MS and LC-MS Analysis

Dienophiles such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) are highly reactive towards conjugated dienes and trienes.[3][5] The resulting Diels-Alder adducts are more amenable to chromatographic analysis and mass spectrometric detection. PTAD derivatives, in particular, have been shown to be highly responsive in electrospray ionization mass spectrometry in the positive-ion mode.[3]

Expected Performance:

Based on studies with structurally similar conjugated dienes like conjugated linoleic acids, a significant enhancement in signal intensity is expected. The derivatization can lead to a substantial increase in sensitivity, with limits of detection (LOD) potentially reaching the femtomole level.[3]

Derivatization AgentAnalytical TechniqueExpected LODExpected Signal EnhancementReference
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)LC-ESI-MS/MS18 fmol (S/N of 5)100-1000 fold[3]
4-Methyl-1,2,4-triazoline-3,5-dione (MTAD)GC-MSNot ReportedNot Reported[2]
Fluorescent Labeling for HPLC with Fluorescence Detection

For highly sensitive detection, this compound can be derivatized with a fluorescent dienophile. This approach introduces a fluorophore into the molecule, allowing for detection by a fluorescence detector (FLD), which is often more sensitive than UV or mass spectrometric detection for specific compounds.[6] Synthesized fluorescent dienophiles, such as derivatives of 1,2,4-triazoline-3,5-dione with a fluorescent tag, can be utilized for this purpose.[1]

Expected Performance:

Derivatization StrategyAnalytical TechniqueExpected Advantage
Fluorescent Dienophile LabelingHPLC-FLDSignificantly lower limits of detection compared to UV-Vis. High selectivity.

Experimental Protocols

Protocol 1: Diels-Alder Derivatization of this compound with PTAD for LC-MS/MS Analysis

This protocol is adapted from the derivatization of conjugated linoleic acids.[3]

Materials:

  • This compound standard

  • 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Acetonitrile (ACN), HPLC grade

  • Ethyl acetate, HPLC grade

  • Hexane, HPLC grade

  • Formic acid, LC-MS grade

  • Vortex mixer

  • Centrifuge

  • HPLC-ESI-MS/MS system

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like hexane. Prepare working standards by serial dilution in acetonitrile.

  • Derivatization Reaction:

    • To 100 µL of the this compound standard solution in a microcentrifuge tube, add 100 µL of a freshly prepared 1 mg/mL solution of PTAD in acetonitrile.

    • Vortex the mixture for 1 minute.

    • Allow the reaction to proceed at room temperature for 15 minutes. The characteristic red color of the PTAD solution should disappear, indicating the reaction is complete.

  • Sample Injection: Directly inject an aliquot of the reaction mixture into the LC-MS/MS system.

Proposed LC-MS/MS Parameters:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a suitable percentage of B, and increase to elute the derivatized analyte.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Analysis: Monitor for the protonated molecule of the PTAD-undecatriene adduct and its characteristic fragment ions.

Protocol 2: Derivatization of this compound with MTAD for GC-MS Analysis

This protocol is based on the general procedure for derivatizing conjugated dienes with MTAD.[2][5]

Materials:

  • This compound standard

  • 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD)

  • Dichloromethane, GC grade

  • Sodium sulfate, anhydrous

  • Vortex mixer

  • GC-MS system

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in dichloromethane.

  • Derivatization Reaction:

    • To 1 mL of the this compound solution in a glass vial, add a molar excess of MTAD (a freshly prepared solution in dichloromethane can be used).

    • Vortex the mixture for 1 minute.

    • Let the reaction proceed at room temperature for 30 minutes.

  • Work-up:

    • Wash the reaction mixture with water to remove any excess MTAD.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Sample Injection: Inject an aliquot of the dried organic layer into the GC-MS system.

Proposed GC-MS Parameters:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute the derivative.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Scan a suitable mass range to detect the molecular ion and characteristic fragments of the MTAD-undecatriene adduct.

Visualizations

Derivatization_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing This compound Reaction Add MTAD in Dichloromethane Sample->Reaction Standard This compound Standard Standard->Reaction Vortex Vortex & Incubate Reaction->Vortex Workup Work-up (Wash & Dry) Vortex->Workup GCMS GC-MS Analysis Workup->GCMS

Caption: Workflow for MTAD derivatization of this compound for GC-MS analysis.

Derivatization_Workflow_LCMS cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing This compound Reaction Add PTAD in Acetonitrile Sample->Reaction Standard This compound Standard Standard->Reaction Vortex Vortex & Incubate Reaction->Vortex LCMS LC-MS/MS Analysis Vortex->LCMS

Caption: Workflow for PTAD derivatization of this compound for LC-MS/MS analysis.

Diels_Alder_Reaction cluster_product Undecatriene This compound (Conjugated Triene) Adduct Diels-Alder Adduct (Cyclic Compound) Undecatriene->Adduct [4+2] Cycloaddition plus + Dienophile Dienophile (e.g., PTAD, MTAD)

Caption: The Diels-Alder reaction of this compound with a dienophile.

References

Application Notes and Protocols: 2,4,6-Undecatriene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,4,6-undecatriene, a conjugated triene that serves as a versatile starting material for the construction of complex molecular architectures. The protocols detailed herein are based on established reactivity principles of conjugated systems and aim to provide a foundational framework for the use of this compound in synthetic organic chemistry.

Overview of this compound

This compound is a C11 hydrocarbon featuring a conjugated triene system. This extended π-system imparts unique reactivity, making it a valuable precursor in various transformations, particularly in cycloaddition and pericyclic reactions. Several stereoisomers of undecatriene exist, with their geometry influencing reactivity and product distribution. The all-trans isomer is often depicted, but other isomers are also known to occur, particularly in natural sources like galbanum oil.

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₈[1]
Molecular Weight150.27 g/mol [1]
AppearanceLight yellow liquid[2]
OdorGalbanum-like, green bell pepper, cilantro[2]
Boiling Point196.6 °C[2]
SolubilityInsoluble in water[2]
¹³C NMR (Isomer unspecified)Spectra available[3]
Mass Spectrometry (GC-MS)Spectra available[3]

Key Applications in Organic Synthesis

The conjugated triene motif of this compound allows it to participate in a range of chemical reactions. The primary applications involve its use as a 4π or 6π component in cycloaddition reactions, as well as a substrate for electrophilic additions and transition metal-catalyzed transformations.

Diels-Alder and Other Cycloaddition Reactions

The most prominent application of conjugated dienes and trienes in organic synthesis is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. In principle, this compound can act as the diene component, reacting with a dienophile. The presence of multiple double bonds offers the potential for various reaction pathways and the formation of complex polycyclic systems.

Logical Workflow for a Hypothetical Diels-Alder Reaction

start Start: this compound and Maleic Anhydride reaction Reaction Setup: - Solvent (e.g., Toluene or Xylene) - Heat (Reflux) start->reaction monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) reaction->monitoring workup Aqueous Workup: - Quench reaction - Extract with organic solvent monitoring->workup Reaction Complete purification Purification: - Column Chromatography workup->purification product Product: Cycloadduct purification->product

Caption: Hypothetical workflow for a Diels-Alder reaction.

Experimental Protocol: General Procedure for [4+2] Cycloaddition of a Linear Triene with Maleic Anhydride

This protocol is adapted from procedures for similar conjugated dienes and serves as a starting point for investigations with this compound.

Materials:

  • This compound

  • Maleic Anhydride

  • Toluene or Xylene (anhydrous)

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the undecatriene in a minimal amount of anhydrous toluene or xylene.

  • Add maleic anhydride (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired cycloadduct.

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Expected Outcome and Data Presentation:

The reaction is expected to yield a cyclohexene derivative. The yield and stereoselectivity of the reaction would need to be determined. Quantitative data should be summarized as follows:

Table 2: Hypothetical Diels-Alder Reaction Data

EntryDieneDienophileSolventTemp (°C)Time (h)Yield (%)Product Structure
1This compoundMaleic AnhydrideToluene11024-To be determined
Electrophilic Addition Reactions

The double bonds in this compound are susceptible to electrophilic attack. The regioselectivity of such additions is governed by the stability of the resulting carbocation intermediates. The conjugated nature of the triene allows for the formation of resonance-stabilized allylic carbocations, potentially leading to 1,2-, 1,4-, and 1,6-addition products.

Signaling Pathway for Electrophilic Addition

undecatriene This compound carbocation Resonance-Stabilized Carbocation Intermediate undecatriene->carbocation Electrophilic Attack electrophile Electrophile (E⁺) electrophile->carbocation product_12 1,2-Addition Product carbocation->product_12 Nucleophilic Attack product_14 1,4-Addition Product carbocation->product_14 Nucleophilic Attack product_16 1,6-Addition Product carbocation->product_16 Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->product_12 nucleophile->product_14 nucleophile->product_16

Caption: Potential pathways in electrophilic addition.

Experimental Protocol: General Procedure for Hydrohalogenation

Materials:

  • This compound

  • Hydrogen Bromide (HBr) solution in acetic acid or as a gas

  • Anhydrous Diethyl Ether

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a flask cooled to 0 °C.

  • Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid (1.0 eq) dropwise with stirring.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Analyze the product mixture (e.g., by GC-MS or NMR) to determine the ratio of addition products.

  • Purify the products by column chromatography if necessary.

Table 3: Expected Products from Electrophilic Addition

Product TypeStructureNotes
1,2-AdditionStructure to be determinedKinetic product
1,4-AdditionStructure to be determinedThermodynamic product
1,6-AdditionStructure to be determinedPossible thermodynamic product

Conclusion

This compound presents a valuable, though currently underutilized, starting material in organic synthesis. Its conjugated triene system offers a rich platform for the construction of complex cyclic and acyclic molecules through cycloaddition and electrophilic addition reactions. The protocols provided here serve as a general guide for exploring the synthetic potential of this compound. Further research is warranted to fully elucidate the reactivity of specific isomers of this compound and to expand its application in the synthesis of natural products and novel chemical entities. Professionals in drug development may find this scaffold to be a useful starting point for the generation of new molecular diversity.

References

Application Notes and Protocols for Investigating the Antimicrobial Activity of 2,4,6-Undecatriene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct research specifically detailing the antimicrobial activity of 2,4,6-undecatriene derivatives is limited in publicly available scientific literature. The following application notes and protocols are based on established methodologies for evaluating the antimicrobial properties of unsaturated fatty acid amides, a closely related class of compounds. These guidelines provide a robust framework for the investigation of this compound derivatives.

Introduction

Unsaturated fatty acids and their derivatives are a class of molecules that have garnered significant interest for their potential as antimicrobial agents. Their primary mechanism of action is believed to be the disruption of the microbial cell membrane integrity, leading to leakage of cellular contents and ultimately, cell death. This mode of action is attractive as it may be less susceptible to the development of resistance compared to drugs targeting specific enzymes. The investigation of novel unsaturated aliphatic amides, such as derivatives of this compound, holds promise for the discovery of new therapeutic agents against a range of bacterial and fungal pathogens.

These notes provide a comprehensive guide to the experimental procedures required to assess the antimicrobial efficacy of newly synthesized this compound derivatives.

Data Presentation: Antimicrobial Activity of Unsaturated Fatty Acid Amides (Representative Data)

The following table summarizes representative minimum inhibitory concentration (MIC) data for unsaturated fatty acid amides against common microbial pathogens. This data is provided to illustrate the expected format for presenting results obtained from the protocols described below.

Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)Reference
Unsaturated Fatty Acid Amides OleamideStaphylococcus aureus12.5 - 25[1]
OleamideEscherichia coli> 100[1]
LinoleamideStaphylococcus aureus25 - 50[1]
LinoleamideEscherichia coli> 100[1]
Polyunsaturated Fatty Acid Amides EPA-derived amidesStaphylococcus aureus~20 mm (inhibition zone)[1]
EPA-derived amidesPseudomonas aeruginosa~20 mm (inhibition zone)[1]
GLA-derived amidesCandida albicans> 50[2]

Note: Data is illustrative and compiled from studies on various unsaturated fatty acid amides. Direct MIC values for this compound derivatives are not currently available in the literature.

Experimental Protocols

Synthesis of this compound Amide Derivatives

A general method for the synthesis of fatty acid amides involves the reaction of an activated carboxylic acid with an appropriate amine.[3]

Materials:

  • 2,4,6-undecatrienoic acid

  • Thionyl chloride (SOCl₂) or other activating agents (e.g., EDC/HOBt)

  • Desired primary or secondary amine

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Triethylamine (or other non-nucleophilic base)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Protocol:

  • Activation of the Carboxylic Acid:

    • Dissolve 2,4,6-undecatrienoic acid in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents) to the solution at 0°C.

    • Allow the reaction to stir at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acyl chloride.

  • Amide Formation:

    • Dissolve the crude acyl chloride in a fresh portion of anhydrous solvent.

    • In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (1.1 equivalents) in the same anhydrous solvent.

    • Slowly add the acyl chloride solution to the amine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion.

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

  • Characterization:

    • Confirm the structure of the purified this compound amide derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique.

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Inoculum:

    • Culture the microbial strains overnight in the appropriate growth medium.

    • Dilute the overnight culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solution in the 96-well plate using the appropriate growth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that inhibits a certain percentage (e.g., 90%) of microbial growth compared to the positive control.

Disk Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains

  • Sterile agar plates with appropriate growth medium (e.g., Mueller-Hinton Agar)

  • Sterile filter paper discs (6 mm diameter)

  • Sterile swabs

Protocol:

  • Preparation of Agar Plates:

    • Prepare a lawn of the test microorganism by evenly spreading a standardized inoculum onto the surface of the agar plate using a sterile swab.

  • Application of Test Compound:

    • Impregnate sterile filter paper discs with a known concentration of the test compound solution.

    • Allow the solvent to evaporate completely.

  • Incubation:

    • Place the impregnated discs onto the surface of the inoculated agar plates.

    • Include a positive control disc (containing a known antibiotic) and a negative control disc (containing only the solvent).

    • Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Antimicrobial Activity Screening

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis synthesis Synthesis of this compound Derivatives purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_assay MIC Determination (Broth Microdilution) characterization->mic_assay disk_diffusion Disk Diffusion Assay characterization->disk_diffusion data_analysis Quantitative Data Analysis (MIC values) mic_assay->data_analysis disk_diffusion->data_analysis sar_analysis Structure-Activity Relationship (SAR) data_analysis->sar_analysis

Caption: Workflow for synthesis and antimicrobial evaluation.

Proposed Mechanism of Action: Membrane Disruption

membrane_disruption compound This compound Derivative insertion Insertion into Membrane compound->insertion Hydrophobic Interaction membrane Microbial Cell Membrane (Phospholipid Bilayer) disruption Membrane Disruption membrane->disruption insertion->membrane leakage Leakage of Cellular Contents disruption->leakage death Cell Death leakage->death

Caption: Proposed mechanism of membrane disruption.

Signaling Pathway Inhibition (Hypothetical)

Long-chain fatty acids have been shown to interfere with bacterial fatty acid synthesis (FAS) pathways, which are essential for membrane biogenesis.

fas_inhibition cluster_fas Bacterial Fatty Acid Synthesis (FAS-II) fabH FabH fabG FabG fabH->fabG fabZ FabZ fabG->fabZ fabI FabI fabZ->fabI fabF FabF/B fabI->fabF elongation Fatty Acid Elongation fabF->elongation membrane Membrane Biogenesis elongation->membrane Incorporation into Membrane compound This compound Derivative compound->fabH compound->fabI compound->fabF inhibition Inhibition

Caption: Hypothetical inhibition of the FAS-II pathway.

Structure-Activity Relationship (SAR) Considerations

To guide the development of more potent antimicrobial agents, it is crucial to establish a structure-activity relationship. The following aspects of the this compound derivatives should be systematically varied and their impact on antimicrobial activity assessed:

  • Amide Substituent: The nature of the R group(s) on the amide nitrogen can significantly influence lipophilicity and steric hindrance. A library of derivatives with different alkyl, aryl, and functionalized substituents should be synthesized and tested.

  • Chain Length and Unsaturation: While the undecatriene core is fixed, comparison with analogues of varying chain lengths and degrees of unsaturation can provide insights into the optimal structural requirements for membrane interaction.

  • Isomerism: The stereochemistry of the double bonds (E/Z isomers) may affect the overall shape of the molecule and its ability to insert into the lipid bilayer.

By systematically modifying the structure of the this compound derivatives and correlating these changes with their antimicrobial activity, a robust SAR can be developed, paving the way for the rational design of novel and effective antimicrobial compounds.

References

Troubleshooting & Optimization

Technical Support Center: 2,4,6-Undecatriene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,4,6-undecatriene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound and other conjugated polyenes are the Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] These reactions involve the coupling of a carbonyl compound with a phosphorus-stabilized carbanion (an ylide or a phosphonate carbanion). For the synthesis of this compound, a common strategy involves the reaction of crotonaldehyde with a suitable C7 phosphonium ylide or phosphonate.

Q2: How can I control the stereochemistry (E/Z isomerism) of the newly formed double bonds?

A2: Stereoselectivity is a critical aspect of this compound synthesis. In the Wittig reaction, the structure of the ylide is paramount. Stabilized ylides (containing electron-withdrawing groups) generally lead to the formation of (E)-alkenes, while non-stabilized (alkyl) ylides favor the formation of (Z)-alkenes.[1] For obtaining (E)-alkenes with non-stabilized ylides, the Schlosser modification can be employed.[2] The Horner-Wadsworth-Emmons (HWE) reaction is often preferred for the synthesis of (E)-alkenes as it typically shows high E-selectivity.[3][4]

Q3: I am having trouble removing the triphenylphosphine oxide (TPPO) byproduct. What are the best purification methods?

A3: Triphenylphosphine oxide (TPPO) is a common and often troublesome byproduct of the Wittig reaction. Due to its polarity and solubility, it can be difficult to separate from the desired product.[5] Effective removal strategies include:

  • Crystallization: TPPO is poorly soluble in nonpolar solvents like hexane or diethyl ether. Triturating the crude product with these solvents can precipitate the TPPO.[5]

  • Chromatography: Flash column chromatography on silica gel can be effective, though sometimes requires multiple passes.[6][7]

  • Precipitation with Metal Salts: Adding zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to the crude mixture in a polar solvent can form an insoluble TPPO-metal complex that can be filtered off.[5][8]

Q4: Can I use a one-pot procedure for the synthesis?

A4: One-pot Wittig reactions are possible, especially when using alpha-halo carbonyl compounds or benzylic halides with moderate or weak bases.[9] This approach can be more efficient by reducing the number of intermediate isolation steps.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Potential Cause Troubleshooting Steps
Inefficient Ylide Formation - Ensure the use of a sufficiently strong base to deprotonate the phosphonium salt. Common strong bases include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (KOtBu).[9] - Verify the quality of the base; older or improperly stored bases may have reduced activity. - Follow the reaction progress by 31P NMR to confirm ylide formation.
Poor Quality of Reagents - Use freshly distilled aldehydes, as they can oxidize or polymerize upon storage.[2] - Ensure the phosphonium salt is dry and pure.
Unstable Ylide - Some ylides are unstable and should be generated in situ and used immediately. Consider generating the ylide in the presence of the aldehyde.
Steric Hindrance - If using a sterically hindered ketone (not typical for this synthesis but a general issue), the reaction may be slow or fail. The HWE reaction is often more effective in these cases.[2]
Reaction with Solvent or Impurities - Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), especially when using strong, air- and moisture-sensitive bases like n-BuLi.
Problem 2: Incorrect Stereoisomer Ratio (Poor E/Z Selectivity)
Potential Cause Troubleshooting Steps
Inappropriate Ylide Type - For predominantly (E)-2,4,6-undecatriene, use a stabilized ylide or, preferably, the Horner-Wadsworth-Emmons (HWE) reaction.[1][3] - For predominantly (Z)-isomers at the newly formed bond, use an unstabilized ylide under salt-free conditions.
Presence of Lithium Salts - Lithium salts can decrease the Z-selectivity of Wittig reactions with unstabilized ylides.[1] If high Z-selectivity is desired, use sodium- or potassium-based bases (e.g., NaH, KHMDS).
Isomerization of Existing Double Bonds - When reacting an allylic ylide with a saturated aldehyde, isomerization of the existing double bond in the ylide can occur. It is often better to react a saturated ylide with an α,β-unsaturated aldehyde (e.g., crotonaldehyde) to preserve the stereochemistry of the existing double bond.[10]
Reaction Temperature - Low temperatures can influence the kinetic vs. thermodynamic control of the reaction, thereby affecting the stereochemical outcome. Experiment with different reaction temperatures.
Problem 3: Product Contamination with Triphenylphosphine Oxide (TPPO)
Potential Cause Troubleshooting Steps
Co-elution during Chromatography - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider using a less polar solvent system to retain the TPPO on the column while eluting the less polar this compound.
High Solubility of TPPO in Extraction Solvents - After the reaction, concentrate the crude mixture and triturate with a nonpolar solvent like pentane, hexane, or diethyl ether to precipitate the TPPO.[5][6] - Filter the crude product through a plug of silica gel with a nonpolar eluent.[6]
Failure of Crystallization - If direct crystallization of TPPO fails, convert it to a more easily removable salt. Add ZnCl₂ to a solution of the crude product in a polar solvent like ethanol or ethyl acetate to precipitate the TPPO-ZnCl₂ complex.[5][8]

Experimental Protocols

Protocol 1: Synthesis of (2E,4E,6E)-2,4,6-Undecatriene via Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is a representative procedure for achieving high E-selectivity.

Step 1: Preparation of the Phosphonate Reagent

The required phosphonate can be synthesized via the Michaelis-Arbuzov reaction between a suitable haloalkene and a trialkyl phosphite.

Step 2: HWE Olefination

  • To a solution of the appropriate phosphonate reagent (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture to 0 °C and add a solution of (E,E)-2,4-heptadienal (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel using a nonpolar eluent (e.g., hexane or a hexane/ethyl acetate gradient) to yield pure (2E,4E,6E)-2,4,6-undecatriene. The water-soluble phosphate byproduct is easily removed during the aqueous workup.[3][11]

Visualizations

Wittig_Workflow cluster_ylide_prep Ylide Preparation cluster_olefination Olefination Reaction cluster_workup Workup & Purification Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde Aldehyde/Ketone (e.g., Crotonaldehyde) Aldehyde->Oxaphosphetane Product This compound Oxaphosphetane->Product TPPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPPO Crude Crude Product Mixture Product->Crude TPPO->Crude Purified Purified Product Crude->Purified Purification (Chromatography, etc.) Troubleshooting_Yield Start Low/No Yield? Check_Ylide Check Ylide Formation (Base Strength, Reagent Quality) Start->Check_Ylide Yes Check_Aldehyde Check Aldehyde Quality (Freshly Distilled?) Start->Check_Aldehyde Yes Check_Conditions Check Reaction Conditions (Anhydrous? Inert Atmosphere?) Start->Check_Conditions Yes Solution_Ylide Use stronger/fresh base. Confirm ylide formation via NMR. Check_Ylide->Solution_Ylide Solution_Aldehyde Purify aldehyde before use. Check_Aldehyde->Solution_Aldehyde Solution_Conditions Dry solvents/glassware. Use N2 or Ar atmosphere. Check_Conditions->Solution_Conditions

References

Technical Support Center: Purification of 2,4,6-Undecatriene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-undecatriene isomers. The information is designed to address common challenges encountered during purification and offers detailed experimental protocols for key techniques.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound isomers using various chromatography and crystallization techniques.

High-Performance Liquid Chromatography (HPLC)

Problem: Poor resolution between geometric isomers.

Possible CauseSuggested Solution
Inappropriate Stationary Phase For non-polar compounds like undecatrienes, reversed-phase columns (e.g., C18, C30) are a good starting point. For enhanced separation of geometric isomers, consider argentation chromatography, where a silver salt is incorporated into the stationary phase to increase interaction with the double bonds.
Incorrect Mobile Phase Composition Optimize the mobile phase by adjusting the solvent ratio (e.g., acetonitrile/water or methanol/water). Small changes in polarity can significantly impact the separation of isomers.
Suboptimal Temperature Operate the column at a controlled, slightly sub-ambient temperature to enhance the separation of some isomers.
Flow Rate Too High Reduce the flow rate to allow for better equilibration between the mobile and stationary phases, which can improve resolution.

Problem: Peak tailing.

Possible CauseSuggested Solution
Active Sites on the Column Use a high-purity silica column or a column with end-capping to minimize interactions with residual silanol groups.
Sample Overload Reduce the amount of sample injected onto the column.
Incompatible Injection Solvent Dissolve the sample in the mobile phase if possible. If a stronger solvent is necessary, inject the smallest possible volume.
Gas Chromatography (GC)

Problem: Co-elution of isomers.

Possible CauseSuggested Solution
Inadequate Column Polarity A polar stationary phase is often required to separate geometric isomers. Consider columns like those with a polyethylene glycol (wax) or a high-cyanopropyl-content phase.
Incorrect Temperature Program Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting peaks.
Carrier Gas Flow Rate Not Optimized Determine the optimal linear velocity for your carrier gas (e.g., helium, hydrogen) to maximize column efficiency.

Problem: Sample degradation in the injector.

Possible CauseSuggested Solution
Injector Temperature Too High Conjugated trienes can be thermally labile. Lower the injector temperature to the minimum required for efficient volatilization.
Active Sites in the Injector Liner Use a deactivated liner to prevent isomerization or degradation of the analytes.
Crystallization

Problem: Oiling out instead of crystallization.

Possible CauseSuggested Solution
Solvent Polarity is Too Different from the Solute Choose a solvent with a polarity closer to that of the undecatriene isomers. A non-polar solvent like hexane or pentane is a good starting point.
Solution is Too Concentrated Dilute the solution with more of the chosen solvent.
Cooling Rate is Too Fast Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.

Problem: Impure crystals.

Possible CauseSuggested Solution
Inefficient Washing Wash the crystals with a small amount of ice-cold solvent to remove surface impurities.
Co-crystallization of Isomers If the isomers have very similar crystal lattice energies, crystallization may not be an effective separation method. Consider a different purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying a mixture of this compound isomers?

For small-scale purification and analytical purposes, High-Performance Liquid Chromatography (HPLC) is often the most effective initial technique due to its high resolving power for geometric isomers. For larger quantities, fractional distillation under reduced pressure may be more practical, followed by a final polishing step using preparative HPLC or crystallization if necessary.

Q2: How can I prevent the isomerization or degradation of this compound during purification?

Due to the conjugated triene system, these molecules can be sensitive to heat, light, and acid. It is crucial to:

  • Work with cooled solvents and apparatus whenever possible.

  • Protect the sample from light by using amber glassware or wrapping containers in aluminum foil.

  • Use high-purity, neutral solvents to avoid acid- or base-catalyzed isomerization.

  • When using GC, minimize the injector and detector temperatures.

  • For distillation, use a vacuum to lower the boiling point and reduce thermal stress on the compound.

Q3: Can I use fractional distillation to separate the geometric isomers of this compound?

Fractional distillation separates compounds based on differences in their boiling points.[1] While geometric isomers may have slight differences in boiling points, achieving a high degree of separation for a complex mixture of undecatriene isomers by distillation alone can be challenging.[1] It is more effective for separating the undecatrienes from other compounds with significantly different boiling points. For fine separation of the isomers, chromatography is generally preferred.

Q4: What is argentation chromatography and is it suitable for this compound isomers?

Argentation chromatography is a technique where silver ions are incorporated into the stationary phase (e.g., silica gel).[2] The silver ions interact with the π-electrons of the double bonds in unsaturated compounds, leading to differential retention based on the number and geometry of the double bonds.[2] This technique is highly effective for separating compounds with varying degrees of unsaturation and for resolving geometric isomers of polyenes, making it a valuable tool for the purification of this compound isomers.[2]

Q5: Are there any alternative purification techniques for these isomers?

Supercritical Fluid Chromatography (SFC) is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[3][4][5] SFC can offer faster separations and reduced solvent consumption compared to HPLC, and it is well-suited for the separation of non-polar compounds like undecatriene isomers.[3][4][5]

Experimental Protocols

Preparative High-Performance Liquid Chromatography (HPLC)

This protocol provides a general methodology for the separation of this compound isomers. Optimization will be required for specific isomer mixtures.

1. Materials and Equipment:

  • Preparative HPLC system with a UV detector
  • Reversed-phase preparative column (e.g., C18, 250 x 20 mm, 5 µm particle size)
  • HPLC-grade acetonitrile and water
  • Sample of this compound isomer mixture
  • Filtration apparatus for mobile phase and sample

2. Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 85:15 v/v). Degas the mobile phase thoroughly before use.
  • Sample Preparation: Dissolve a known concentration of the undecatriene isomer mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
  • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.
  • Injection and Elution: Inject the prepared sample onto the column. Elute the isomers isocratically with the prepared mobile phase. Monitor the elution at a suitable wavelength (e.g., 260-280 nm, the λmax for a conjugated triene system).
  • Fraction Collection: Collect the fractions corresponding to the different isomer peaks as they elute from the column.
  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC or GC-MS to confirm the purity of the separated isomers.
  • Solvent Removal: Remove the solvent from the purified fractions under reduced pressure, taking care to avoid excessive heat.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

This protocol outlines a general method for assessing the purity and isomeric ratio of this compound samples.

1. Materials and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)
  • Capillary GC column (e.g., a polar wax column or a high-cyanopropyl phase, 30 m x 0.25 mm ID, 0.25 µm film thickness)
  • High-purity helium or hydrogen as the carrier gas
  • Sample of this compound isomer
  • High-purity solvent for sample dilution (e.g., hexane)

2. Procedure:

  • Sample Preparation: Prepare a dilute solution of the undecatriene sample in a suitable solvent (e.g., 1 mg/mL in hexane).
  • GC Method Setup:
  • Injector: Set to a split mode (e.g., 50:1 split ratio) with a temperature of 200 °C (optimize to prevent degradation).
  • Oven Program: Start at a low initial temperature (e.g., 60 °C) and ramp up to a final temperature (e.g., 220 °C) at a controlled rate (e.g., 5 °C/min).
  • Carrier Gas: Set to a constant flow rate (e.g., 1 mL/min for helium).
  • MS Method Setup:
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 300.
  • Temperatures: Set the ion source and transfer line temperatures (e.g., 230 °C and 250 °C, respectively).
  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. Acquire the data.
  • Data Analysis: Identify the peaks corresponding to the undecatriene isomers based on their mass spectra (molecular ion at m/z 150). Determine the relative purity and isomeric ratio by integrating the peak areas in the total ion chromatogram.

Visualizations

Experimental_Workflow cluster_start Initial Sample cluster_purification Purification Method Selection cluster_analysis Purity Analysis cluster_end Final Product start Mixture of this compound Isomers decision Purity & Scale Requirements? start->decision hplc HPLC (High Purity, Small Scale) decision->hplc High Purity / Analytical distillation Fractional Distillation (Lower Purity, Large Scale) decision->distillation Bulk Separation analysis GC-MS or Analytical HPLC hplc->analysis distillation->hplc Further Purification crystallization Crystallization (High Purity, If Applicable) distillation->crystallization Alternative Purification crystallization->analysis end Purified Isomer(s) analysis->end

Caption: A workflow for selecting a suitable purification technique for this compound isomers.

Troubleshooting_HPLC cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Poor HPLC Peak Shape (e.g., Tailing, Broadening) cause1 Column Overload? problem->cause1 cause2 Incompatible Solvent? problem->cause2 cause3 Column Contamination? problem->cause3 cause4 Secondary Interactions? problem->cause4 solution1 Reduce Injection Volume cause1->solution1 solution2 Dissolve Sample in Mobile Phase cause2->solution2 solution3 Flush or Replace Column cause3->solution3 solution4 Use End-capped Column or Modify Mobile Phase cause4->solution4

Caption: A troubleshooting guide for common HPLC peak shape issues encountered during isomer purification.

References

stability and storage conditions for 2,4,6-undecatriene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the stability and storage of 2,4,6-undecatriene, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under conditions that minimize exposure to oxygen, light, and heat. The recommended storage conditions are summarized in the table below.

Q2: How stable is this compound at room temperature?

A2: this compound, as a conjugated polyene, is susceptible to degradation at room temperature, especially when exposed to air and light. For short-term use during an experiment, it should be kept in a sealed container, protected from light. However, for storage longer than a few hours, refrigeration or freezing is highly recommended to prevent oxidation and potential polymerization.

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways for this compound are photo-oxidation and thermal degradation. The conjugated triene system is sensitive to UV light and can react with atmospheric oxygen to form peroxides, which can then lead to a cascade of further reactions, including chain scission and the formation of carbonyl compounds.[1] At elevated temperatures, in addition to oxidation, the compound may also be prone to polymerization.

Q4: What are the visible signs of this compound degradation?

A4: The primary visual indicator of degradation is a change in color. Pure this compound should be a colorless to pale yellow liquid. The formation of a yellow or brownish color can indicate the presence of oxidized or polymerized products.[1] Another sign of degradation can be an increase in viscosity or the formation of solid precipitates.

Q5: Can I purify this compound if it has started to degrade?

A5: Purification of degraded this compound can be challenging. If the degradation is minor, techniques such as vacuum distillation or column chromatography over a non-polar stationary phase (e.g., silica gel) with a non-polar eluent may be effective in removing polar impurities. However, significant degradation may lead to a complex mixture of byproducts that are difficult to separate. It is generally advisable to use fresh, properly stored material for critical experiments.

Stability and Storage Conditions

ParameterRecommended ConditionRationale
Temperature ≤ 0°C (ideally -20°C for long-term storage)Reduces the rate of oxidation and potential polymerization.
Atmosphere Inert gas (e.g., Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.
Light Amber vial or protection from lightThe conjugated triene system is susceptible to photo-oxidation.[1]
Container Tightly sealed glass container with a PTFE-lined capPrevents exposure to air and moisture. PTFE liner provides a good seal and is chemically resistant.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inconsistent experimental results Degradation of this compound stock solution.- Check the appearance of the stock solution for any color change. - Perform a purity check using GC-MS or HPLC (see Experimental Protocols). - If degradation is suspected, use a fresh, unopened vial of the compound.
Appearance of unexpected peaks in chromatogram (GC/HPLC) - Contamination from solvent or glassware. - Degradation of this compound during sample preparation or analysis.- Run a blank analysis of the solvent. - Ensure all glassware is thoroughly cleaned and dried. - Minimize the time the sample is exposed to air and light before injection. - Consider using an autosampler with a cooled sample tray.
Low yield in a reaction involving this compound - Inaccurate concentration of the stock solution due to degradation. - Presence of inhibitors (e.g., peroxides) from degraded material.- Re-evaluate the concentration of the stock solution using a calibrated analytical method. - Test for the presence of peroxides (see Experimental Protocols). If positive, consider purifying the compound or using a fresh batch.
Color change of the compound during the experiment Exposure to air and/or light.- Perform the experiment under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). - Protect the reaction vessel from light by wrapping it in aluminum foil.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides a general guideline for assessing the purity of this compound and identifying potential degradation products.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for separating hydrocarbons.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final Hold: Hold at 250°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile, non-polar solvent such as hexane or ethyl acetate.

Protocol 2: Peroxide Value Test

This protocol is adapted from standard methods for determining the peroxide value in unsaturated fats and oils and can be used to detect oxidative degradation of this compound.[2][3][4][5][6]

  • Reagents:

    • Acetic acid-chloroform solution (3:2 v/v)

    • Saturated potassium iodide (KI) solution (prepare fresh)

    • 0.01 N Sodium thiosulfate (Na₂S₂O₃) solution (standardized)

    • 1% Starch solution (indicator)

  • Procedure:

    • Weigh approximately 1-5 g of the this compound sample into a 250 mL Erlenmeyer flask.

    • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

    • Add 0.5 mL of the saturated KI solution, stopper the flask, and swirl for exactly one minute.

    • Immediately add 30 mL of deionized water.

    • Titrate with the 0.01 N sodium thiosulfate solution with constant swirling until the yellow color of the iodine has almost disappeared.

    • Add 0.5 mL of the 1% starch solution. The solution will turn blue.

    • Continue the titration until the blue color disappears.

    • Record the volume of sodium thiosulfate solution used.

    • Perform a blank titration using the same procedure but without the sample.

  • Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

    • S = volume of titrant for the sample (mL)

    • B = volume of titrant for the blank (mL)

    • N = normality of the sodium thiosulfate solution

    • W = weight of the sample (g)

Visualizations

DegradationPathways Potential Degradation Pathways of this compound This compound This compound Peroxide Intermediates Peroxide Intermediates This compound->Peroxide Intermediates O2, Light/Heat Polymerization Polymerization This compound->Polymerization Heat/Initiator Carbonyl Compounds Carbonyl Compounds Peroxide Intermediates->Carbonyl Compounds Further Oxidation Chain Scission Products Chain Scission Products Peroxide Intermediates->Chain Scission Products Decomposition

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow Troubleshooting Workflow for Inconsistent Results Inconsistent_Results Inconsistent Experimental Results Check_Stock Check Stock Solution (Visual Inspection) Inconsistent_Results->Check_Stock Purity_Test Assess Purity (GC-MS or HPLC) Check_Stock->Purity_Test Color Change or Particulate Matter Proceed Proceed with Experiment Check_Stock->Proceed Clear, Colorless Peroxide_Test Test for Peroxides Purity_Test->Peroxide_Test Purity Acceptable Use_Fresh Use Fresh Compound Purity_Test->Use_Fresh Impurities Detected Peroxide_Test->Use_Fresh Peroxides Detected Peroxide_Test->Proceed No Peroxides

Caption: Troubleshooting workflow for inconsistent experimental results.

References

preventing degradation of 2,4,6-undecatriene during analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2,4,6-undecatriene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this conjugated triene during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound degradation during analysis?

A1: this compound is a conjugated triene, making it susceptible to degradation through several pathways:

  • Oxidation: The double bonds in the polyene chain are prone to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light, heat, and the presence of metal ions.

  • Isomerization: Exposure to light or heat can cause isomerization of the double bonds, leading to a mixture of geometric isomers (E/Z isomers) and potentially compromising the integrity of the sample.

  • Polymerization: Under certain conditions, such as elevated temperatures or the presence of catalysts, polyunsaturated compounds can polymerize.

  • Thermal Degradation: High temperatures, especially during sample preparation or analysis (e.g., in a hot GC injector), can lead to the breakdown of the molecule.

Q2: How can I prevent the degradation of this compound during storage?

A2: Proper storage is critical to maintaining the integrity of this compound samples. Here are key recommendations:

  • Temperature: Store samples at low temperatures, preferably at -20°C or -80°C, to minimize thermal degradation and oxidation rates.

  • Light: Protect samples from light by using amber vials or by wrapping clear vials in aluminum foil. Light can induce photo-oxidation and isomerization.

  • Atmosphere: Store samples under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. This can be achieved by purging the headspace of the vial with the inert gas before sealing.

  • Antioxidants: The addition of a suitable antioxidant to the sample or solvent can effectively inhibit oxidation.

Q3: What are the recommended antioxidants for stabilizing this compound?

A3: Both synthetic and natural antioxidants can be used. The choice of antioxidant may depend on the analytical technique and the sample matrix.

  • Butylated Hydroxytoluene (BHT): A common synthetic antioxidant that is effective at low concentrations.

  • α-Tocopherol (Vitamin E): A natural antioxidant that can also be effective.[1][2]

  • Propyl Gallate: Another synthetic antioxidant option.

It is crucial to use a minimal effective concentration of the antioxidant to avoid interference with the analysis.

Q4: Can I use standard plastic labware for handling this compound?

A4: It is generally recommended to use glass labware, particularly for long-term storage and for solutions in organic solvents. Some plastics may contain additives or leach compounds that could interact with or contaminate the sample. If plasticware must be used, ensure it is made of a non-reactive polymer like polytetrafluoroethylene (PTFE).

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity in GC Analysis
Possible Cause Troubleshooting Step
Degradation in the GC inlet Lower the injector temperature to the minimum required for efficient volatilization. Use a deactivated inlet liner.
Adsorption onto the column Use a column with a suitable stationary phase (e.g., a low-polarity phase like 5% phenyl-methylpolysiloxane). Ensure the column is properly conditioned.
Sample degradation in the autosampler If possible, use a cooled autosampler tray. Minimize the time the sample sits in the autosampler before injection.
Reaction with carrier gas If using hydrogen as a carrier gas, consider switching to an inert gas like helium or nitrogen, as hydrogen can sometimes react with unsaturated compounds at high temperatures.
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
Possible Cause Troubleshooting Step
Isomerization Prepare samples fresh and protect them from light and heat. Analyze samples as quickly as possible after preparation.
Oxidation products Store and handle samples under an inert atmosphere. Add an appropriate antioxidant.
Contamination from solvent or glassware Use high-purity solvents. Thoroughly clean all glassware and rinse with a high-purity solvent before use.
Septum bleed or other system contamination Perform a blank run with just the solvent to identify any system-related peaks. Replace the septum and other consumables as needed.

Experimental Protocols

Protocol 1: Preparation of Stabilized this compound Standard Solutions

Objective: To prepare a stock and working standard solutions of this compound with minimal degradation.

Materials:

  • This compound

  • High-purity solvent (e.g., hexane, isooctane, or methanol)

  • Antioxidant (e.g., BHT or α-tocopherol)

  • Amber glass volumetric flasks and vials with PTFE-lined caps

  • Inert gas (nitrogen or argon)

Procedure:

  • Allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Prepare a stock solution of the chosen antioxidant in the selected solvent (e.g., 1 mg/mL BHT in hexane).

  • In an amber volumetric flask, accurately weigh the required amount of this compound.

  • Add a small volume of the solvent containing the antioxidant to dissolve the compound. The final concentration of the antioxidant should be in the range of 0.01-0.1% (w/v).

  • Bring the solution to the final volume with the antioxidant-containing solvent.

  • Purge the headspace of the flask with an inert gas, cap it tightly, and mix thoroughly.

  • Prepare working standards by diluting the stock solution with the solvent containing the antioxidant.

  • Store all solutions at -20°C or below, protected from light.

Protocol 2: GC-MS Analysis of this compound

Objective: To provide a general GC-MS method for the analysis of this compound. Method parameters may need to be optimized for specific instrumentation and applications.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column: e.g., HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Inlet Temperature: 200-250°C (use the lowest temperature that allows for efficient transfer of the analyte)

  • Injection Mode: Splitless (for trace analysis) or split (for higher concentrations)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Transfer Line Temperature: 250°C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-300

Data Analysis:

  • Identify this compound based on its retention time and mass spectrum.

  • Quantify using a calibration curve prepared from stabilized standard solutions.

Protocol 3: HPLC-UV Analysis of this compound

Objective: To provide a general HPLC-UV method for the analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

HPLC Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: this compound is expected to have a strong UV absorbance in the range of 260-280 nm due to its conjugated triene system. The optimal wavelength should be determined by running a UV scan of a standard solution.

Sample Preparation:

  • Ensure samples are dissolved in a solvent compatible with the mobile phase.

  • Filter samples through a 0.45 µm filter before injection.

Data Presentation

Table 1: Recommended Storage Conditions to Minimize Degradation

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CReduces rates of oxidation and thermal degradation.
Light Exposure Store in amber vials or protect from lightPrevents photo-oxidation and light-induced isomerization.
Atmosphere Inert gas (Nitrogen or Argon)Minimizes contact with oxygen, preventing oxidation.
Antioxidant 0.01 - 0.1% (w/v) BHT or α-tocopherolInhibits free radical chain reactions responsible for oxidation.

Table 2: Comparison of Antioxidant Effectiveness (General Guidance)

AntioxidantTypical ConcentrationAdvantagesDisadvantages
BHT 0.01 - 0.1%Highly effective, readily available.Synthetic, may interfere with some analyses.
α-Tocopherol 0.01 - 0.1%Natural antioxidant.[1][2]Can act as a pro-oxidant at high concentrations.
Propyl Gallate 0.01 - 0.1%Effective synthetic antioxidant.May be less volatile than BHT.

Note: The optimal antioxidant and its concentration should be empirically determined for your specific application to ensure efficacy without analytical interference.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Procedure prep_start Start weigh_sample Weigh this compound prep_start->weigh_sample add_antioxidant Add Solvent with Antioxidant (e.g., 0.05% BHT) weigh_sample->add_antioxidant dissolve Dissolve and Dilute add_antioxidant->dissolve purge Purge with N2/Ar dissolve->purge store Store at -20°C, Protected from Light purge->store analysis_start Start Analysis store->analysis_start Transfer to Autosampler sample_injection Inject Sample into GC-MS or HPLC analysis_start->sample_injection separation Chromatographic Separation sample_injection->separation detection Detection (MS or UV) separation->detection data_processing Data Processing & Quantification detection->data_processing

Caption: Workflow for the preparation and analysis of this compound.

degradation_pathways cluster_degradation Degradation Triggers cluster_products Degradation Products undecatriene This compound (Stable) oxidation_products Oxidation Products (e.g., aldehydes, ketones, epoxides) undecatriene->oxidation_products isomers Geometric Isomers undecatriene->isomers polymers Polymers undecatriene->polymers oxygen Oxygen oxygen->undecatriene Oxidation light Light (UV/Vis) light->undecatriene Photo-oxidation / Isomerization heat Heat heat->undecatriene Thermal Degradation / Isomerization

Caption: Degradation pathways of this compound.

References

optimization of reaction conditions for 2,4,6-undecatriene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,4,6-undecatriene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of reaction conditions for this triene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing Wittig or Horner-Wadsworth-Emmons (HWE) olefination strategies.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Ylide/Phosphonate Carbanion Formation: The base used may not be strong enough to deprotonate the phosphonium salt or phosphonate ester effectively.[1][2] 2. Unstable Ylide: Non-stabilized ylides can be highly reactive and may decompose before reacting with the aldehyde. 3. Poor Quality Reagents: Degradation of the aldehyde, phosphonium salt, or base can prevent the reaction from proceeding. 4. Steric Hindrance: A sterically hindered aldehyde or ylide can slow down or prevent the reaction.[3]1. Base Selection: For Wittig reactions with simple alkyl phosphonium salts, use a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous solvent (e.g., THF, ether).[1][4] For HWE reactions, common bases include NaH, potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA). 2. Reaction Temperature: Generate the ylide at a low temperature (e.g., -78 °C to 0 °C) and add the aldehyde slowly to control the reaction. 3. Reagent Purity: Use freshly purified or commercially available high-purity reagents. Ensure the aldehyde is free of carboxylic acid impurities. 4. Reaction Conditions: For sterically hindered substrates, longer reaction times or higher temperatures may be necessary. The HWE reaction is often more effective than the Wittig reaction for hindered ketones.[3]
Incorrect Stereochemistry (e.g., formation of Z-isomers instead of desired E-isomers) 1. Ylide Type (Wittig): Unstabilized phosphonium ylides tend to favor the formation of Z-alkenes.[1][5] Stabilized ylides (e.g., those with an adjacent electron-withdrawing group) generally yield E-alkenes.[5] 2. Reaction Conditions (HWE): The stereochemical outcome of the HWE reaction can be influenced by the nature of the cation, the solvent, and the temperature.[6] 3. Schlosser Modification (Wittig): The standard Wittig reaction may not be E-selective.1. Ylide Selection (Wittig): To favor the E-isomer, use a stabilized ylide. If the Z-isomer is desired, an unstabilized ylide is preferable. 2. HWE Conditions for E-Selectivity: To promote the formation of the E-alkene in an HWE reaction, use sodium or lithium bases and run the reaction at room temperature.[6] 3. Still-Gennari Modification (HWE for Z-selectivity): To obtain the Z-alkene, use phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) in the presence of a non-coordinating cation (e.g., K+ with 18-crown-6).[2][3] 4. Schlosser Modification (Wittig for E-selectivity): This modification of the Wittig reaction can be employed to favor the formation of the E-alkene.
Formation of Side Products 1. Self-Condensation of Aldehyde: Under basic conditions, the aldehyde starting material can undergo self-condensation (aldol reaction). 2. Epoxide Formation: Ylides can react with aldehydes to form epoxides as byproducts under certain conditions. 3. Michael Addition: If the aldehyde or ylide contains an α,β-unsaturated system, Michael addition can occur.1. Controlled Addition: Add the aldehyde slowly to the ylide solution at a low temperature to minimize self-condensation. 2. Reaction Stoichiometry: Use a slight excess of the ylide to ensure complete consumption of the aldehyde. 3. Aprotic Solvent: Conduct the reaction in a dry, aprotic solvent to suppress proton-transfer side reactions.
Difficulty in Product Purification 1. Triphenylphosphine Oxide (Wittig): This byproduct of the Wittig reaction can be difficult to separate from the desired alkene due to its similar polarity.[7] 2. Dialkyl Phosphate (HWE): The phosphate byproduct from the HWE reaction is generally water-soluble, making purification easier than in the Wittig reaction.[6] 3. Isomer Separation: The product may be a mixture of geometric isomers that are difficult to separate by standard chromatography.1. Purification of Wittig Products: Triphenylphosphine oxide can sometimes be removed by precipitation from a nonpolar solvent or by conversion to a more polar phosphine oxide derivative. Column chromatography on silica gel is also a common method. 2. Purification of HWE Products: The dialkyl phosphate byproduct can typically be removed by an aqueous workup.[6] 3. Isomer Separation: High-performance liquid chromatography (HPLC) or chromatography on silver nitrate-impregnated silica gel may be necessary to separate geometric isomers. Distillation under reduced pressure can also be effective for volatile isomers.

Frequently Asked Questions (FAQs)

Q1: Which method is better for synthesizing this compound, the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction?

A1: Both the Wittig and HWE reactions are viable methods for synthesizing alkenes. The choice often depends on the desired stereochemistry and the ease of purification. The HWE reaction generally favors the formation of E-alkenes and the water-soluble phosphate byproduct simplifies purification.[6] The Wittig reaction's stereoselectivity is highly dependent on the nature of the ylide; unstabilized ylides tend to give Z-alkenes, while stabilized ylides favor E-alkenes.[1][5]

Q2: How can I optimize the yield of my this compound synthesis?

A2: To optimize the yield, consider the following factors:

  • Reagent Purity: Ensure all reagents (aldehyde, phosphonium salt/phosphonate, and base) are pure and dry.

  • Base Selection: Use a sufficiently strong base to ensure complete formation of the ylide or phosphonate carbanion.[1][2]

  • Reaction Temperature: Control the temperature, especially during ylide formation and the subsequent reaction with the aldehyde, to minimize side reactions.

  • Stoichiometry: A slight excess of the ylide/phosphonate reagent can help drive the reaction to completion.

  • Solvent: Use a dry, aprotic solvent appropriate for the chosen base and reaction conditions.

Q3: What are the expected starting materials for the synthesis of this compound via a Wittig or HWE reaction?

A3: A common retrosynthetic approach would involve disconnecting one of the double bonds. For example, to form the C6-C7 double bond, you could react a C6 aldehyde with a C5 phosphonium ylide or phosphonate. A potential starting material for the synthesis of 1,3,5-undecatrienes, an isomer of the target molecule, is (E)-4,4-dimethoxy-2-butenal, which suggests that a multi-step synthesis involving the formation of a conjugated aldehyde precursor is a viable strategy.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC). The disappearance of the starting aldehyde and the appearance of the less polar alkene product spot can be visualized. Staining with an appropriate agent (e.g., p-anisaldehyde or potassium permanganate) can aid in visualization if the compounds are not UV-active.

Q5: What are the common purification techniques for this compound?

A5: After an aqueous workup to remove water-soluble byproducts, the crude product is typically purified by column chromatography on silica gel using a nonpolar eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate).[8] For volatile undecatriene isomers, distillation under reduced pressure has been shown to be an effective purification method.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a triene like this compound using the Wittig and HWE reactions. Specific amounts and conditions should be optimized based on the exact substrates and desired scale.

Protocol 1: Synthesis via Wittig Reaction (Illustrative)

This protocol outlines the general steps for a Wittig reaction to form a C=C bond.

  • Phosphonium Salt Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in an appropriate solvent (e.g., toluene). Add the corresponding alkyl halide and stir the mixture, possibly with heating, until the phosphonium salt precipitates. Collect the salt by filtration and dry it under vacuum.[4]

  • Ylide Generation: Suspend the dried phosphonium salt in anhydrous THF or diethyl ether under an inert atmosphere and cool the mixture to the desired temperature (e.g., -78 °C or 0 °C). Add a strong base (e.g., n-BuLi) dropwise until the characteristic color of the ylide appears.[1]

  • Olefination: Slowly add a solution of the appropriate aldehyde (e.g., a C6-dienal) in the same anhydrous solvent to the ylide solution. Allow the reaction to warm to room temperature and stir for several hours.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Synthesis via Horner-Wadsworth-Emmons Reaction (Illustrative)

This protocol provides a general procedure for an HWE reaction.

  • Phosphonate Preparation (Arbuzov Reaction): Heat a mixture of the appropriate alkyl halide and a slight excess of trialkyl phosphite until the reaction is complete (can be monitored by the disappearance of the starting materials). Purify the resulting phosphonate ester by distillation under reduced pressure.

  • Carbanion Generation: In a flame-dried flask under an inert atmosphere, dissolve the phosphonate ester in anhydrous THF. Cool the solution to a low temperature (e.g., -78 °C) and add a strong base (e.g., n-BuLi or LDA) dropwise to generate the phosphonate carbanion.

  • Olefination: Slowly add a solution of the aldehyde in anhydrous THF to the carbanion solution. Allow the reaction to slowly warm to room temperature and stir until completion.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent. The aqueous layer will contain the phosphate byproduct. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Visualizations

Wittig_Reaction_Workflow cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Products AlkylHalide Alkyl Halide PhosphoniumSalt Phosphonium Salt AlkylHalide->PhosphoniumSalt SN2 Reaction Triphenylphosphine Triphenylphosphine Triphenylphosphine->PhosphoniumSalt Aldehyde Aldehyde Undecatriene This compound Aldehyde->Undecatriene Byproduct Triphenylphosphine Oxide Aldehyde->Byproduct Ylide Phosphonium Ylide PhosphoniumSalt->Ylide Deprotonation (Strong Base) Ylide->Undecatriene Olefination Ylide->Byproduct

Caption: General workflow for the Wittig synthesis of this compound.

HWE_Reaction_Workflow cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Products AlkylHalide_HWE Alkyl Halide PhosphonateEster Phosphonate Ester AlkylHalide_HWE->PhosphonateEster Arbuzov Reaction TrialkylPhosphite Trialkyl Phosphite TrialkylPhosphite->PhosphonateEster Aldehyde_HWE Aldehyde Undecatriene_HWE This compound Aldehyde_HWE->Undecatriene_HWE Byproduct_HWE Dialkyl Phosphate Aldehyde_HWE->Byproduct_HWE PhosphonateCarbanion Phosphonate Carbanion PhosphonateEster->PhosphonateCarbanion Deprotonation (Base) PhosphonateCarbanion->Undecatriene_HWE Olefination PhosphonateCarbanion->Byproduct_HWE

Caption: General workflow for the HWE synthesis of this compound.

References

Technical Support Center: Resolving Co-eluting Peaks in 2,4,6-Undecatriene Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of 2,4,6-undecatriene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with co-eluting peaks during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its chromatographic analysis challenging?

A1: this compound is a conjugated triene, a hydrocarbon with three double bonds. Its analysis is often complicated by the presence of multiple geometric isomers (E/Z or cis/trans isomers) which have very similar physical and chemical properties. These isomers can co-elute in chromatographic systems, making accurate quantification and identification difficult. This compound itself does not contain a chiral center, so enantiomeric separation is not a concern unless a chiral derivatizing agent is used.

Q2: What are the common causes of co-eluting peaks in this compound analysis?

A2: The primary cause of co-elution is the presence of geometric isomers of this compound. Other factors can include:

  • Inadequate column selectivity: The stationary phase may not have the appropriate chemistry to differentiate between the isomers.

  • Suboptimal mobile phase composition (HPLC): The mobile phase may not provide sufficient differential partitioning for the isomers.

  • Inappropriate temperature program (GC): The temperature ramp may be too fast, not allowing for the separation of closely eluting compounds.

  • Column overloading: Injecting too much sample can lead to peak broadening and co-elution.

Q3: How can I detect co-eluting peaks?

A3: Detecting co-eluting peaks can be challenging, especially if the peaks completely overlap. Here are some methods:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as fronting, tailing, or shoulders. These can indicate the presence of more than one compound.

  • Peak Purity Analysis (with Diode Array Detector - DAD): In HPLC, a DAD can acquire UV spectra across a peak. If the spectra are not consistent, it suggests the presence of multiple components.

  • Mass Spectrometry (MS): In both GC-MS and LC-MS, analyzing the mass spectra across the peak can reveal different fragmentation patterns or ion ratios if multiple compounds are present.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting

Problem: Co-eluting or poorly resolved peaks of this compound isomers.

Potential Cause Troubleshooting Steps
Inadequate Column Selectivity 1. Change Stationary Phase: Switch to a column with a different polarity. For unsaturated hydrocarbons, a mid-polarity column (e.g., with a phenyl- or cyano-based stationary phase) can offer better selectivity than a non-polar column. 2. Use a Longer Column: A longer column increases the number of theoretical plates, which can improve resolution.
Suboptimal Temperature Program 1. Decrease the Temperature Ramp Rate: A slower ramp rate (e.g., 1-5 °C/min) allows more time for the isomers to interact with the stationary phase, improving separation. 2. Optimize the Initial Oven Temperature: A lower initial temperature can improve the focusing of the analytes at the head of the column.
Incorrect Carrier Gas Flow Rate 1. Optimize the Linear Velocity: Ensure the carrier gas flow rate is optimal for the column dimensions and carrier gas type (e.g., Helium, Hydrogen).
Column Overloading 1. Dilute the Sample: Reduce the concentration of the sample being injected. 2. Increase the Split Ratio: If using a split injection, increase the split ratio to reduce the amount of sample entering the column.
High-Performance Liquid Chromatography (HPLC) Troubleshooting

Problem: Co-eluting or poorly resolved peaks of this compound isomers.

Potential Cause Troubleshooting Steps
Inadequate Column Selectivity 1. Change Stationary Phase: For separating geometric isomers, consider columns with phenyl or cholesterol-based stationary phases, which can provide shape selectivity. 2. Silver Ion (Argentation) Chromatography: Use a column impregnated with silver ions. The π-electrons of the double bonds in the undecatriene isomers will interact with the silver ions, and differences in the stability of these complexes can lead to separation.
Suboptimal Mobile Phase Composition 1. Modify the Organic Solvent: In reversed-phase HPLC, changing the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter selectivity. 2. Adjust the Mobile Phase Strength: Decrease the percentage of the strong solvent to increase retention and potentially improve resolution. 3. Add Silver Nitrate to the Mobile Phase (for Argentation HPLC): If using a standard reversed-phase column, adding a low concentration of silver nitrate to the mobile phase can induce separation of unsaturated isomers.
Incorrect Flow Rate 1. Decrease the Flow Rate: A lower flow rate can increase the efficiency of the separation, leading to better resolution.
Elevated Column Temperature 1. Optimize Column Temperature: Varying the column temperature can affect the selectivity of the separation. Try analyzing at different temperatures (e.g., 25°C, 30°C, 40°C).

Experimental Protocols

Suggested Starting Method for GC Analysis of this compound Isomers

This protocol is a suggested starting point for method development. Optimization will likely be required.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a more polar column like a DB-WAX.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 3°C/min.

    • Ramp to 240°C at 10°C/min, hold for 5 minutes.

  • Detector Temperature: 280°C (FID) or MS transfer line at 280°C.

Suggested Starting Method for HPLC Analysis of this compound Isomers

This protocol is a suggested starting point for method development, particularly for silver ion chromatography.

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Column: A commercially available silver ion column (e.g., ChromSpher 5 Lipids) or a C18 column for use with a silver-containing mobile phase.

  • Mobile Phase: A gradient of hexane and a more polar solvent like methyl tert-butyl ether (MTBE) or acetonitrile.

    • Gradient Program:

      • Start with 100% Hexane.

      • Linear gradient to 2% MTBE over 20 minutes.

      • Hold at 2% MTBE for 5 minutes.

      • Return to initial conditions and equilibrate for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: DAD at 230 nm (conjugated trienes have a strong UV absorbance around this wavelength).

Visualizations

Troubleshooting_Workflow start Co-eluting Peaks Observed check_purity Assess Peak Purity (Peak Shape, DAD, MS) start->check_purity is_impure Peak is Impure? check_purity->is_impure optimize Optimize Chromatographic Parameters is_impure->optimize Yes end Consult Further (e.g., 2D-Chromatography) is_impure->end No (Single Pure Compound) change_column Change Column (Different Selectivity) optimize->change_column change_mobile_phase Modify Mobile Phase (HPLC) optimize->change_mobile_phase change_temp_program Adjust Temperature Program (GC) optimize->change_temp_program not_resolved Still Not Resolved? change_column->not_resolved change_mobile_phase->not_resolved change_temp_program->not_resolved resolved Peaks Resolved not_resolved->resolved No not_resolved->end Yes

Caption: A logical workflow for troubleshooting co-eluting peaks.

Parameter_Optimization cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) gc_column Stationary Phase (Polarity) resolution Improved Resolution gc_column->resolution gc_temp Temperature Program (Ramp Rate) gc_temp->resolution gc_flow Carrier Gas Flow (Linear Velocity) gc_flow->resolution hplc_column Stationary Phase (e.g., Silver Ion) hplc_column->resolution hplc_mobile Mobile Phase (Solvent & Strength) hplc_mobile->resolution hplc_temp Column Temperature hplc_temp->resolution co_elution Co-elution Issue co_elution->gc_column co_elution->gc_temp co_elution->gc_flow co_elution->hplc_column co_elution->hplc_mobile co_elution->hplc_temp

Caption: Key parameters to optimize for resolving co-elution in GC and HPLC.

Technical Support Center: Minimizing By-product Formation in 2,4,6-Undecatriene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 2,4,6-undecatriene. The primary focus is on addressing common issues encountered during olefination reactions such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, which are commonly employed for the synthesis of conjugated systems.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Formation of significant amounts of by-products. 3. Decomposition of product: The conjugated triene system may be sensitive to heat, light, or air. 4. Inefficient purification: Loss of product during workup and purification steps.1. Monitor the reaction by TLC or GC to determine the optimal reaction time. Consider a moderate increase in temperature. 2. Optimize reaction conditions to favor the desired isomer (see FAQs below). Use highly purified starting materials. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. Use a minimal amount of heat required for the reaction to proceed. 4. Employ careful purification techniques such as flash chromatography with deactivated silica gel or fractional distillation under reduced pressure.
Presence of Geometric Isomers (e.g., (2Z,4E,6E) or (2E,4Z,6E)-undecatriene) 1. Non-stereoselective reaction conditions: The choice of reagents and reaction conditions in Wittig or HWE reactions can lead to a mixture of E/Z isomers.[1] 2. Isomerization during workup or purification: Exposure to acid, base, heat, or light can cause isomerization of the double bonds in the conjugated system.[2]1. For Wittig reactions: Use stabilized ylides to favor the formation of (E)-alkenes. For non-stabilized ylides, which tend to give (Z)-alkenes, consider the Schlosser modification to favor the (E)-isomer.[1][3] 2. For HWE reactions: This reaction generally favors the formation of (E)-alkenes.[4] To enhance E-selectivity, ensure thermodynamic control. 3. Neutralize the reaction mixture carefully during workup. Avoid excessive heat and exposure to UV light during purification.
Formation of Aldol Condensation By-products 1. Use of a strong base with an enolizable aldehyde: The aldehyde starting material (e.g., crotonaldehyde or sorbaldehyde) can undergo self-condensation in the presence of a strong base.1. Add the strong base to the phosphonium salt or phosphonate ester at a low temperature to pre-form the ylide or carbanion before adding the aldehyde. 2. Add the aldehyde slowly to the reaction mixture to maintain a low concentration.
Presence of Triphenylphosphine Oxide (from Wittig) or Phosphate Esters (from HWE) in the Final Product 1. Incomplete removal during purification: These by-products can sometimes be challenging to separate from the desired product due to their polarity and solubility.1. For triphenylphosphine oxide: This by-product is often difficult to remove completely by chromatography alone. Precipitation by adding a non-polar solvent like hexane or pentane and then filtering can be effective. 2. For phosphate esters: These are generally more water-soluble and can often be removed by aqueous extraction during the workup.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of this compound?

The most common by-products are geometric isomers of this compound. Depending on the stereochemistry of the starting materials and the reaction conditions, you may obtain a mixture of isomers such as (2Z,4E,6E), (2E,4Z,6E), (2E,4E,6Z), and other combinations, in addition to the desired all-(E) or other specific isomer. Other potential by-products include unreacted starting materials, aldol condensation products of the aldehyde, and by-products from the olefination reagent itself (e.g., triphenylphosphine oxide in the Wittig reaction or a phosphate ester in the HWE reaction).

Q2: How can I control the stereoselectivity of the newly formed double bond in a Wittig reaction?

The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide used.

  • Non-stabilized ylides (where the group attached to the carbanion is alkyl or H) generally lead to the formation of (Z)-alkenes. This is a result of kinetic control where the oxaphosphetane intermediate forms and collapses quickly.

  • Stabilized ylides (where the group is an electron-withdrawing group like an ester or ketone) typically favor the formation of (E)-alkenes. In this case, the reaction is under thermodynamic control, and the more stable trans-oxaphosphetane intermediate is formed preferentially.[3]

Q3: What conditions favor the formation of the (E)-isomer in the Horner-Wadsworth-Emmons (HWE) reaction?

The HWE reaction is generally known for its high (E)-selectivity. To maximize the formation of the (E)-isomer, you should use conditions that promote thermodynamic equilibrium. This typically involves using a phosphonate with an electron-withdrawing group and a suitable base. The reaction mechanism allows for equilibration to the more stable anti-oxaphosphetane intermediate, which leads to the (E)-alkene.

Q4: Can the conjugated triene product isomerize after the reaction is complete?

Yes, conjugated polyenes like this compound can be susceptible to isomerization. Exposure to strong acids, bases, heat, or even ambient light can promote the isomerization of one or more of the double bonds. Therefore, it is crucial to handle the product with care during and after purification. Store the purified product under an inert atmosphere, protected from light, and at a low temperature.

Q5: What analytical techniques are best for identifying and quantifying by-products in my this compound product?

A combination of chromatographic and spectroscopic techniques is ideal.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile compounds like undecatriene and its isomers. The mass spectra can confirm the molecular weight and provide fragmentation patterns that may help distinguish between isomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 or a specialized column for isomer separation (e.g., phenyl or cholesterol-based columns), can be very effective for separating geometric isomers.[6][7] A UV detector is suitable as conjugated trienes are chromophoric.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for determining the stereochemistry of the double bonds. The coupling constants (J-values) for vinylic protons are characteristically different for (E) and (Z) isomers (typically ~15 Hz for trans and ~10 Hz for cis).

Experimental Protocols

General Protocol for the Horner-Wadsworth-Emmons Synthesis of (2E,4E,6E)-Undecatriene

This protocol is a general guideline for the synthesis of (2E,4E,6E)-undecatriene from (E,E)-2,4-hexadienal and a suitable phosphonate.

Materials:

  • Triethyl phosphonobutanoate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • (E,E)-2,4-Hexadienal

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Under an inert atmosphere (argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonobutanoate (1.0 equivalent) in anhydrous THF to the sodium hydride suspension via the dropping funnel.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back down to 0 °C.

  • Slowly add a solution of (E,E)-2,4-hexadienal (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound.

Data Presentation

Table 1: Effect of Base and Solvent on the Stereoselectivity of a Wittig Reaction for Polyene Synthesis
Entry Phosphonium Salt Aldehyde Base Solvent Temperature (°C) (E/Z) Ratio Yield (%)
1(Propyl)triphenylphosphonium bromideCrotonaldehyden-BuLiTHF-78 to 2515:8575
2(Propyl)triphenylphosphonium bromideCrotonaldehydeNaHMDSToluene0 to 2525:7578
3(Methoxycarbonylpropyl)triphenylphosphonium bromideCrotonaldehydeNaOMeMethanol2590:1085
4(Methoxycarbonylpropyl)triphenylphosphonium bromideCrotonaldehydeK2CO3DMF5085:1582

This table presents illustrative data to demonstrate trends in stereoselectivity.

Table 2: Comparison of Purification Methods for this compound Isomer Mixtures
Method Initial Isomer Ratio (E,E,E : other isomers) Final Isomer Ratio (E,E,E : other isomers) Recovery of (E,E,E)-isomer (%) Notes
Flash Column Chromatography (Silica Gel) 70:3095:585Good separation, potential for acid-catalyzed isomerization on silica.
Fractional Distillation (Vacuum) 70:3080:2090Less effective for close-boiling isomers, but good for bulk purification.
Preparative HPLC (C18) 70:30>99:170Excellent separation, but may not be suitable for large-scale purification.

This table provides a conceptual comparison of common purification techniques.

Visualizations

Diagram 1: General Workflow for Minimizing By-products in this compound Synthesis

workflow reagents Select Stereoselective Reagents (e.g., Stabilized Ylide for E-alkene) conditions Optimize Reaction Conditions (Base, Solvent, Temperature) reagents->conditions leads to monitoring Monitor Reaction Progress (TLC, GC) conditions->monitoring informs workup Careful Workup (Neutral pH, Low Temp) monitoring->workup determines endpoint for purification Gentle Purification (e.g., Flash Chromatography) workup->purification prepares for storage Proper Storage (Inert Atmosphere, Dark, Cold) purification->storage yields pure product for

Workflow for By-product Minimization

Diagram 2: Logical Relationship of Factors Affecting By-product Formation

factors Byproduct By-product Formation Isomers Geometric Isomers (E/Z) Byproduct->Isomers Aldol Aldol By-products Byproduct->Aldol Reagent_BP Reagent By-products Byproduct->Reagent_BP Reaction_Type Reaction Type (Wittig vs. HWE) Isomers->Reaction_Type influenced by Ylide_Type Ylide/Phosphonate Structure Isomers->Ylide_Type influenced by Reaction_Conditions Reaction Conditions (Temp, Solvent) Isomers->Reaction_Conditions influenced by Base_Strength Base Strength Aldol->Base_Strength influenced by Aldol->Reaction_Conditions influenced by

Factors in By-product Formation

References

safe handling and disposal of 2,4,6-undecatriene.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the safe handling and disposal of 2,4,6-undecatriene for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a chemical compound with the molecular formula C11H18.[1][2][3] It is a type of hydrocarbon known as a triene, meaning it has three carbon-carbon double bonds. Different isomers of undecatriene exist, and their specific properties and hazards may vary.

What are the primary hazards associated with this compound?

Based on information for undecatriene, the primary hazards include:

  • Flammability: It is a combustible liquid.[4] Keep away from heat, sparks, open flames, and hot surfaces.[4]

  • Health Hazards: It can be harmful if swallowed and may be fatal if it enters the airways.[4][5] It is also known to cause skin irritation.[4][5]

  • Environmental Hazards: It is very toxic to aquatic life with long-lasting effects.[4]

What personal protective equipment (PPE) should I wear when handling this compound?

It is recommended to wear the following PPE:

  • Gloves: Protective gloves are essential to prevent skin contact.[4][5][6]

  • Eye/Face Protection: Wear eye and face protection.[4][5][6]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[4]

How should I store this compound?

Store this compound in a cool, well-ventilated place in its original container, which should be kept tightly closed.[4] It should be stored away from incompatible materials.[4] The storage area should have a leak-tight and non-absorbent floor.[4]

What should I do in case of a spill?

In the event of a spill, you should:

  • Wear appropriate protective clothing.[4]

  • Clear up spills immediately.[4]

  • For small spills, if the product is water-soluble, dilute it with water and mop it up.[4]

  • Avoid discharge into drains or watercourses.[4]

  • Collect the spillage and dispose of the waste safely.[4][7]

How do I properly dispose of this compound?

The generation of waste should be minimized or avoided where possible.[4] This material and its container must be disposed of in a safe way.[4] Disposal should be in accordance with national regulations.[4] One method for disposal is removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not discharge into sewer systems.[7]

Troubleshooting Guides

Scenario 1: Accidental Skin or Eye Contact

  • Issue: You have accidentally splashed this compound on your skin or in your eyes.

  • Solution:

    • Skin Contact: Immediately wash the affected skin with plenty of water.[4] If skin irritation occurs, seek medical advice.[5]

    • Eye Contact: Rinse the eyes immediately with plenty of water, also under the eyelids, for at least 15 minutes.[8] Remove any contact lenses and continue rinsing.[4] Seek medical attention.[6]

Scenario 2: Inhalation of Vapors

  • Issue: You have inhaled vapors and are feeling unwell.

  • Solution:

    • Move to fresh air immediately.[4]

    • Keep warm and at rest in a comfortable breathing position.[4]

    • If breathing is difficult, trained personnel may administer oxygen.[4]

    • Seek medical attention if you feel unwell.[5]

Scenario 3: Accidental Ingestion

  • Issue: You have accidentally swallowed this compound.

  • Solution:

    • Rinse your mouth thoroughly with water.[4]

    • Do NOT induce vomiting. [5][7]

    • Immediately call a poison center or doctor.[4][5]

Data Presentation

Physical and Chemical Properties of Undecatriene Isomers

PropertyValueSource
Molecular FormulaC11H18[1][2][3]
Molecular Weight150.26 g/mol [1][3]
Boiling Point113°C at 26mmHg[7]

Experimental Protocols

Protocol for Safe Handling of this compound

  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including protective gloves, eye/face protection, and protective clothing.[4][5][6]

  • Ventilation: Work in a well-ventilated area.[4]

  • Handling:

    • Avoid contact with skin and eyes.[5]

    • Avoid the formation of mists.[4]

    • Keep the container tightly sealed when not in use.[4]

  • Hygiene: Wash your hands and any contaminated skin thoroughly after handling.[4][5]

  • Storage: Store in a cool, well-ventilated place, away from incompatible materials.[4]

Protocol for Spill Cleanup

  • Safety First: Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[4]

  • Containment: Prevent the spill from spreading and from entering drains or watercourses.[4]

  • Cleanup:

    • For small spills, absorb the material with an inert, non-combustible material.

    • Collect the absorbed material and place it in a suitable, closed container for disposal.[7]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[4]

Visualizations

Safe_Handling_Workflow Safe Handling Workflow for this compound A Review Safety Data Sheet (SDS) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Proper Ventilation B->C D Handle with Care (Avoid contact and mist formation) C->D E Store Properly (Cool, ventilated, tightly sealed) D->E F Wash Hands After Handling E->F

Caption: Workflow for the safe handling of this compound.

Disposal_Decision_Tree Disposal Decision Tree for this compound A Is the this compound waste contaminated? B Segregate for licensed chemical disposal A->B Yes C Can it be recycled or reused? A->C No D Follow institutional recycling/reuse protocols C->D Yes E Dispose of as hazardous waste via licensed contractor C->E No

Caption: Decision tree for the disposal of this compound.

Emergency_Spill_Response Emergency Response for a this compound Spill A Spill Occurs B Evacuate Immediate Area A->B C Alert Others and Supervisor B->C D Don Appropriate PPE C->D E Contain the Spill D->E F Clean up with Absorbent Material E->F G Place Waste in a Sealed Container F->G H Decontaminate the Area G->H I Dispose of Waste Properly H->I

Caption: Emergency response workflow for a this compound spill.

References

Technical Support Center: Analysis of 2,4,6-Undecatriene in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 2,4,6-undecatriene in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound in complex matrices?

The primary challenges stem from the volatile and nonpolar nature of this compound, coupled with the complexity of sample matrices. Key issues include:

  • Matrix Effects: Co-eluting substances from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to either signal suppression or enhancement. This can significantly impact the accuracy and reproducibility of quantification.

  • Sample Preparation: Efficiently extracting the volatile this compound from a complex matrix without losing the analyte or introducing interfering compounds is critical.

  • Low Concentrations: In many applications, such as flavor and fragrance analysis, this compound may be present at very low concentrations, requiring sensitive analytical methods.[1]

  • Analyte Stability: As a conjugated triene, this compound may be susceptible to degradation under certain analytical conditions.

Q2: Which analytical techniques are most suitable for the analysis of this compound?

Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the analysis of volatile compounds like this compound.[2][3] The choice of sample introduction method is crucial and often includes:

  • Static Headspace (HS): Ideal for analyzing volatile organic compounds (VOCs) in solid or liquid samples by sampling the vapor phase above the sample.[4][5]

  • Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample's headspace or by direct immersion.[6][7]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A sample preparation method that involves solvent extraction and cleanup using dispersive solid-phase extraction, suitable for a wide range of analytes and matrices.[8][9][10][11][12]

Q3: How can I minimize matrix effects in my analysis?

Several strategies can be employed to mitigate matrix effects:

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample matrix can help to compensate for signal suppression or enhancement.

  • Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for correcting matrix effects. It involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., deuterated this compound) to the sample as an internal standard.[4][13]

  • Sample Preparation and Cleanup: Thorough sample cleanup can remove many of the interfering matrix components. Techniques like SPME and QuEChERS incorporate cleanup steps.

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their effect on the analyte signal.

Q4: What are the key physicochemical properties of this compound to consider for method development?

Understanding the properties of this compound is essential for optimizing analytical methods.

PropertyValueSource
Molecular FormulaC11H18[2][14]
Molecular Weight150.26 g/mol [2][14]
Boiling Point~196.6 °C[]
LogP (Octanol-Water Partition Coefficient)~4.5[2]
SolubilityInsoluble in water[]

The high LogP value indicates its nonpolar nature, making it suitable for extraction with nonpolar solvents and SPME fibers with nonpolar coatings. Its volatility, as indicated by its boiling point, makes it a good candidate for headspace and SPME analysis.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Active sites in the GC inlet or column 1. Replace the inlet liner. Use a deactivated liner. 2. Trim the first few centimeters of the column. 3. Condition the column according to the manufacturer's instructions.
Column Overload 1. Dilute the sample. 2. Decrease the injection volume. 3. Use a column with a thicker film or wider diameter.
Inappropriate Injection Temperature 1. For volatile compounds, a lower injection temperature may be necessary to prevent backflash. 2. Ensure the injection temperature is high enough for efficient volatilization of less volatile matrix components that may interact with the analyte.
Issue 2: Low or No Analyte Signal
Possible Cause Troubleshooting Step
Inefficient Extraction 1. For SPME: Optimize fiber type (e.g., PDMS for nonpolar compounds), extraction time, and temperature.[6][16][17][18] 2. For Headspace: Optimize incubation temperature and time.[19] 3. For QuEChERS: Ensure proper solvent-to-sample ratio and adequate shaking.
Analyte Loss During Sample Preparation 1. Minimize sample handling steps. 2. Ensure vials are properly sealed to prevent loss of the volatile analyte. 3. For QuEChERS, avoid excessive heating during solvent evaporation.
Matrix-Induced Signal Suppression 1. Perform a matrix effect study by comparing the signal of a standard in solvent to a standard spiked into a blank matrix extract. 2. Implement matrix-matched calibration or use a stable isotope-labeled internal standard.
Instrumental Issues 1. Check for leaks in the GC system. 2. Verify the MS is properly tuned. 3. Ensure the syringe is functioning correctly for injection.[7][20][21][22]
Issue 3: High Signal Variability (Poor Reproducibility)
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation 1. Ensure precise and consistent execution of all sample preparation steps (e.g., weighing, solvent volumes, extraction times). 2. Use an autosampler for injections to improve precision.
Variable Matrix Effects 1. If matrix composition varies significantly between samples, matrix-matched calibration may not be sufficient. 2. Utilize a stable isotope-labeled internal standard to correct for sample-to-sample variations in matrix effects.
Instrument Instability 1. Check for fluctuations in gas flows and temperatures. 2. Monitor the performance of the MS detector over time.

Experimental Protocols

Protocol 1: Headspace-SPME-GC-MS for this compound in a Food Matrix (e.g., Olive Oil)

This protocol is a general guideline and should be optimized for your specific application and instrumentation.

  • Sample Preparation:

    • Weigh 2 g of the homogenized food sample into a 20 mL headspace vial.

    • If a stable isotope-labeled internal standard is available (e.g., d5-2,4,6-undecatriene), spike the sample with a known amount.

    • Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

  • SPME Parameters:

    • SPME Fiber: 100 µm Polydimethylsiloxane (PDMS) (suitable for nonpolar volatile compounds).[6][18]

    • Incubation/Extraction Temperature: 60 °C.

    • Incubation/Extraction Time: 30 minutes with agitation.

    • Desorption Temperature: 250 °C.

    • Desorption Time: 2 minutes in the GC inlet.

  • GC-MS Parameters:

    • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent nonpolar column.

    • Inlet Mode: Splitless.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp to 150 °C at 5 °C/min.

      • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (target characteristic ions for this compound) and full scan for qualitative analysis.

Protocol 2: QuEChERS-GC-MS for this compound in a Fruit/Vegetable Matrix

This protocol is adapted from standard QuEChERS methods for nonpolar pesticides.[9][10][12]

  • Sample Extraction:

    • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

    • If using a stable isotope-labeled internal standard, add it at this stage.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube.

    • For nonpolar analytes in a general fruit/vegetable matrix, a dSPE tube containing 150 mg MgSO4 and 25 mg PSA (primary secondary amine) is a good starting point. For matrices with high fat content, C18 may be added.

    • Vortex for 30 seconds.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Analysis:

    • Take an aliquot of the final extract for GC-MS analysis.

    • Use GC-MS parameters similar to those described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hs_spme Headspace-SPME cluster_quechers QuEChERS cluster_analysis Analysis start Complex Sample homogenize Homogenization start->homogenize weigh Weighing homogenize->weigh hs_vial Transfer to Headspace Vial weigh->hs_vial extract Acetonitrile Extraction & Salting Out weigh->extract incubate Incubation & Extraction hs_vial->incubate desorb Thermal Desorption incubate->desorb gcms GC-MS Analysis desorb->gcms centrifuge1 Centrifugation extract->centrifuge1 dspe dSPE Cleanup centrifuge1->dspe centrifuge2 Centrifugation dspe->centrifuge2 centrifuge2->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflows for the analysis of this compound.

troubleshooting_workflow cluster_instrument Instrument Checks cluster_method Method Optimization cluster_matrix Matrix Effect Mitigation start Analytical Problem Observed (e.g., Poor Peak Shape, Low Signal) check_leaks Check for Leaks start->check_leaks Systematic Approach check_tune Verify MS Tune check_leaks->check_tune check_inlet Inspect Inlet Liner & Septum check_tune->check_inlet optimize_prep Optimize Sample Prep (SPME/HS/QuEChERS) check_inlet->optimize_prep If instrument is OK end Problem Resolved check_inlet->end If issue found & fixed optimize_gc Adjust GC Parameters (Temp Program, Flow Rate) optimize_prep->optimize_gc matrix_match Implement Matrix-Matched Calibration optimize_gc->matrix_match If issues persist optimize_gc->end If issue resolved use_is Use Stable Isotope-Labeled Internal Standard matrix_match->use_is use_is->end

References

Technical Support Center: Scaling Up the Synthesis of 2,4,6-Undecatriene for Pilot Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2,4,6-undecatriene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound on a larger scale?

A common and effective method for synthesizing this compound is the Wittig reaction. This reaction involves the coupling of an aldehyde or ketone with a phosphonium ylide. For the synthesis of this compound, a suitable approach is the reaction of sorbic aldehyde (trans,trans-2,4-hexadienal) with a pentyl-derived phosphonium ylide.

Q2: What are the key starting materials and reagents for the Wittig synthesis of this compound?

The key materials include:

  • Aldehyde: Sorbic aldehyde (trans,trans-2,4-hexadienal)

  • Phosphonium Salt: Pentyltriphenylphosphonium bromide

  • Base: A strong base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) is required to generate the ylide.

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are typically used.

Q3: What are the critical parameters to control during the scale-up of the Wittig reaction?

When scaling up, it is crucial to control:

  • Temperature: The initial ylide formation is often performed at low temperatures (e.g., 0°C or below) to ensure stability.

  • Anhydrous Conditions: The Wittig reaction is sensitive to moisture, which can quench the ylide. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the reagents.

  • Stoichiometry: Precise control of the molar ratios of the phosphonium salt, base, and aldehyde is essential for optimal yield and purity.

  • Addition Rate: Slow, controlled addition of reagents, particularly the base and the aldehyde, is important to manage the reaction exotherm and prevent side reactions.

Q4: How can I purify this compound at a pilot scale?

Purification of conjugated polyenes like this compound can be challenging due to their potential instability. Common methods include:

  • Distillation: Vacuum distillation is a suitable method for separating the product from non-volatile impurities like triphenylphosphine oxide (a byproduct of the Wittig reaction).

  • Chromatography: For higher purity, column chromatography using silica gel or alumina can be employed. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a more polar solvent, is typically used.

Q5: What are the stability and storage considerations for this compound?

Conjugated polyenes are susceptible to oxidation and polymerization, especially when exposed to light, air, and heat. For storage:

  • Store under an inert atmosphere (argon or nitrogen).

  • Keep in a cool, dark place. Refrigeration or freezing is recommended.

  • Consider adding a radical inhibitor or antioxidant, such as BHT (butylated hydroxytoluene), for long-term storage.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Inactive Ylide Ensure the phosphonium salt is pure and dry. Use a fresh, properly titrated strong base. Verify the absence of moisture and air in the reaction.
Aldehyde Degradation Use freshly distilled or high-purity sorbic aldehyde. Aldehydes can oxidize or polymerize on storage.
Incorrect Reaction Temperature Maintain the recommended temperature for ylide formation and the reaction with the aldehyde. Temperatures that are too high can lead to ylide decomposition.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
Issue 2: Formation of Impurities and Side Products
Potential Cause Troubleshooting Step
Presence of Isomers The stereochemistry of the Wittig reaction can be influenced by the reaction conditions and the nature of the ylide. For specific isomer control, consider using a stabilized ylide or a modified Wittig reaction (e.g., Schlosser modification).[1]
Polymerization of Product Avoid excessive heat during workup and purification. Consider performing the purification steps in the presence of an inhibitor.
Incomplete Removal of Triphenylphosphine Oxide Triphenylphosphine oxide can be difficult to remove completely. It can often be precipitated from a non-polar solvent mixture and removed by filtration. Multiple crystallizations or column chromatography may be necessary.

Experimental Protocols

Synthesis of this compound via Wittig Reaction

This protocol is a representative procedure and may require optimization for specific pilot-scale equipment.

1. Preparation of the Phosphonium Ylide:

  • In a flame-dried, multi-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add pentyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below 5°C.

  • Stir the resulting deep red-orange solution for 1-2 hours at 0°C.

2. Wittig Reaction:

  • Dissolve sorbic aldehyde (1.0 equivalent) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.

3. Work-up and Purification:

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation. Further purification can be achieved by column chromatography on silica gel using a hexane-based eluent.

Quantitative Data Summary

Parameter Reported Value/Range Reference
Typical Yield (Wittig Reaction) 40-60%Based on similar syntheses of undecatriene isomers.[2]
Purity after Distillation >95%General expectation for this purification method.
Reaction Time 4-8 hoursDependent on scale and reaction temperature.
Molar Ratio (Ylide:Aldehyde) 1.05:1 to 1.2:1Common practice in Wittig reactions.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction cluster_workup Work-up & Purification ylide_start Pentyltriphenylphosphonium Bromide in THF add_base Add n-BuLi at 0°C ylide_start->add_base ylide_formation Stir for 1-2h at 0°C (Ylide Formation) add_base->ylide_formation reaction Combine Aldehyde and Ylide Stir 4-6h at RT ylide_formation->reaction Add to Aldehyde aldehyde_prep Sorbic Aldehyde in THF aldehyde_prep->reaction quench Quench with aq. NH4Cl reaction->quench extract Extract with Et2O quench->extract dry Dry and Concentrate extract->dry purify Vacuum Distillation / Chromatography dry->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting: Low Product Yield start Low or No Product Yield check_ylide Check Ylide Activity start->check_ylide check_aldehyde Check Aldehyde Quality check_ylide->check_aldehyde Active ylide_solution Use pure/dry reagents Ensure anhydrous conditions Use fresh/titrated base check_ylide->ylide_solution Inactive? check_conditions Review Reaction Conditions check_aldehyde->check_conditions Good Quality aldehyde_solution Use freshly distilled/high-purity aldehyde check_aldehyde->aldehyde_solution Degraded? conditions_solution Verify temperature control Monitor reaction to completion (TLC) check_conditions->conditions_solution Suboptimal? end_node Re-run Experiment check_conditions->end_node Optimal ylide_solution->end_node aldehyde_solution->end_node conditions_solution->end_node

Caption: Decision tree for troubleshooting low yield.

References

Validation & Comparative

Comparative Analysis of 2,4,6-Undecatriene Isomers: A Review of Available Biological Activity Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the comparative biological activities of 2,4,6-undecatriene isomers. While the parent compound "undecatriene" has been flagged for its potential as an anti-cancer agent, specific data differentiating the efficacy and mechanisms of its various geometric isomers are currently unavailable.

Initial investigations into the biological properties of undecatriene have shown promise. Some sources indicate its potential utility in the biomedical field, citing its ability to inhibit cellular proliferation and induce apoptosis in certain cancer cell lines, such as those of the breast and prostate.[] However, these reports do not specify which of the possible geometric isomers of this compound were investigated, a critical detail given that stereochemistry can profoundly influence pharmacological activity.

The this compound molecule can exist in several isomeric forms, including (2E,4E,6E), (2E,4E,6Z), (2E,4Z,6E), (2Z,4E,6E), (2Z,4Z,6E), (2Z,4E,6Z), (2E,4Z,6Z), and (2Z,4Z,6Z), due to the three double bonds in its structure. It is well-established in pharmacology that different isomers of a compound can exhibit widely varying biological effects. One isomer may be therapeutically active, while another could be inactive or even toxic.

Despite extensive searches of scientific databases, no studies were found that directly compare the biological activities of these specific this compound isomers. Publicly accessible chemical databases, such as PubChem, provide basic information on the structure of this compound and some of its isomers, but do not contain data on their biological activities.[2][3]

The absence of comparative data precludes the creation of a detailed guide on the differential biological activities of this compound isomers at this time. Further research, including the synthesis and purification of individual isomers and subsequent in vitro and in vivo testing, is necessary to elucidate their specific pharmacological profiles. Such studies would be essential for determining if one isomer possesses superior therapeutic potential and a more favorable safety profile over others.

Future Research Directions

To address the current knowledge gap, the following experimental workflow is proposed for future research:

G cluster_0 Synthesis & Purification cluster_1 In Vitro Screening cluster_2 Mechanism of Action cluster_3 In Vivo Evaluation Synthesis Stereoselective Synthesis of this compound Isomers Purification Chromatographic Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization CellLines Panel of Cancer Cell Lines Characterization->CellLines Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) CellLines->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Annexin V, Caspase) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Signaling Signaling Pathway Analysis (Western Blot, qPCR) Apoptosis->Signaling TargetID Target Identification (e.g., Proteomics) Signaling->TargetID AnimalModel Xenograft Animal Model TargetID->AnimalModel Efficacy Tumor Growth Inhibition AnimalModel->Efficacy Toxicity Toxicology Studies AnimalModel->Toxicity

Figure 1. Proposed experimental workflow for the comparative analysis of this compound isomers.

This structured approach would enable a systematic comparison of the isomers and could potentially identify a lead candidate for further preclinical and clinical development. Researchers, scientists, and professionals in drug development are encouraged to pursue these lines of investigation to unlock the full therapeutic potential of this compound and its derivatives.

References

Validation of the Brown Marmorated Stink Bug Aggregation Pheromone and its Synergist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the identification and validation of the aggregation pheromone of the Brown Marmorated Stink Bug (Halyomorpha halys) and the synergistic role of methyl (E,E,Z)-2,4,6-decatrienoate (MDT).

The brown marmorated stink bug (Halyomorpha halys), an invasive insect native to East Asia, has become a significant agricultural and nuisance pest in North America and Europe. Effective monitoring and management of this pest rely heavily on understanding its chemical communication. This guide provides a detailed comparison of the validation of its primary aggregation pheromone and the critical role of its synergist, methyl (E,E,Z)-2,4,6-decatrienoate (MDT).

Primary Pheromone Components and Synergist

The male-produced aggregation pheromone of H. halys is a two-component blend of sesquiterpene alcohols:

  • (3S,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol

  • (3R,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol [1]

These compounds attract both males, females, and nymphs. However, field studies have consistently demonstrated that the addition of methyl (E,E,Z)-2,4,6-decatrienoate (MDT), the aggregation pheromone of the brown-winged green bug (Plautia stali), significantly enhances the attraction of H. halys to traps. This synergistic effect is crucial for the development of effective monitoring and control strategies.[1][2]

Comparative Performance: Pheromone vs. Synergist vs. Combination

Field trapping experiments have unequivocally demonstrated the synergistic effect of combining the primary pheromone with MDT. Traps baited with the combination consistently capture significantly more H. halys adults and nymphs than traps baited with either the pheromone or MDT alone.

TreatmentRelative Trap Capture (Adults)Relative Trap Capture (Nymphs)Key Findings
Pheromone Alone ModerateModerateAttractive to both adults and nymphs throughout the season.
MDT Alone Low to ModerateModerate to HighAttraction of adults is often limited to the late season, while nymphs are attracted throughout the season.[1]
Pheromone + MDT HighHighSynergistic effect observed, with captures being 1.9 to 3.2 times greater for adults and 1.4 to 2.5 times greater for nymphs than the sum of the individual components.[1]

Experimental Protocols

The validation of these semiochemicals involves a multi-step process encompassing chemical identification, synthesis, and rigorous field and laboratory bioassays.

Pheromone Identification and Synthesis

1. Collection of Volatiles: Aerations are performed on live male H. halys to collect emitted volatile compounds. This is typically done by placing the insects in a sealed chamber and passing purified air over them, with the resulting volatiles trapped on an adsorbent material.

2. Chemical Analysis: The collected volatiles are eluted from the adsorbent and analyzed using gas chromatography-mass spectrometry (GC-MS) to separate and identify the individual chemical components.

3. Synthesis of Pheromone Components: Once identified, the specific stereoisomers of the pheromone components are synthesized in the laboratory to produce a pure, nature-identical product for use in bioassays. A novel and straightforward route to all stereoisomers of 1,10-bisaboladien-3-ol and 10,11-epoxy-1-bisabolen-3-ol has been described, involving the rhodium-catalyzed asymmetric addition of trimethylaluminum to diastereomeric mixtures of cyclohex-2-enones.[3][4]

4. Synthesis of Methyl (E,E,Z)-2,4,6-decatrienoate (MDT): The synergist MDT is also synthesized for use in lures. One efficient method involves a two-step process starting from (E)-4,4-dimethoxy-2-butenal.[5]

Electroantennography (EAG)

1. Antenna Preparation: An antenna is carefully excised from a live stink bug.

2. Electrode Placement: The base and the tip of the antenna are placed in contact with two electrodes connected to an amplifier.

3. Odor Stimulation: A puff of air carrying a specific concentration of the test compound (pheromone component or MDT) is delivered to the antenna.

4. Signal Recording: The electrical potential change (depolarization) across the antenna is recorded. The amplitude of this response is indicative of the sensitivity of the antennal receptors to the specific compound.

Field Trapping Bioassays

1. Trap Design: Black pyramid traps are commonly used for monitoring H. halys. These traps are designed to intercept the insects as they fly and crawl.[1]

2. Lure Preparation: Lures are prepared by impregnating a carrier, such as a rubber septum, with a specific dose of the synthetic pheromone, MDT, or a combination of both.

3. Experimental Design: Traps with different lure treatments (pheromone alone, MDT alone, combination, and an unbaited control) are deployed in a randomized block design in the field, typically along the edges of agricultural fields or orchards.

4. Data Collection and Analysis: The number of H. halys adults and nymphs captured in each trap is recorded at regular intervals. The data is then statistically analyzed to determine significant differences in attraction between the different lure treatments.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of the synergistic attraction and the general workflow for pheromone validation.

Pheromone_Synergy cluster_insect Halyomorpha halys Pheromone Pheromone Antennal Receptors Antennal Receptors Pheromone->Antennal Receptors MDT MDT MDT->Antennal Receptors Neural Signal Neural Signal Antennal Receptors->Neural Signal Synergistic Activation Behavioral Response Behavioral Response Neural Signal->Behavioral Response Increased Attraction

Caption: Synergistic action of pheromone and MDT on H. halys.

Pheromone_Validation_Workflow Volatile Collection Volatile Collection Chemical Analysis (GC-MS) Chemical Analysis (GC-MS) Volatile Collection->Chemical Analysis (GC-MS) Compound Identification Compound Identification Chemical Analysis (GC-MS)->Compound Identification Synthesis Synthesis Compound Identification->Synthesis EAG Bioassay EAG Bioassay Synthesis->EAG Bioassay Field Trapping Field Trapping Synthesis->Field Trapping Data Analysis Data Analysis EAG Bioassay->Data Analysis Field Trapping->Data Analysis Validation Validation Data Analysis->Validation

Caption: General workflow for pheromone identification and validation.

References

Confirming the Absolute Configuration of Chiral 2,4,6-Undecatriene: A Comparative Guide to Chiroptical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical research and pharmaceutical development. For molecules like 2,4,6-undecatriene, a chiral polyene that may present challenges for traditional X-ray crystallography, chiroptical spectroscopic methods offer powerful alternatives. This guide provides a comparative overview of modern techniques for assigning the absolute configuration of such molecules in solution, with a focus on Vibrational Circular Dichroism (VCD).

Due to the limited availability of specific experimental data for this compound in the public domain, this guide will utilize a representative chiral conjugated system—a chiral allene—as a case study to illustrate the experimental and computational workflow. This approach provides a practical framework that is directly applicable to the stereochemical elucidation of this compound and other chiral polyenes.

Comparison of Key Spectroscopic Methods

The primary methods for determining the absolute configuration of chiral molecules in solution are Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). Both techniques rely on the differential absorption of left and right circularly polarized light. The choice between them often depends on the specific structural features of the molecule under investigation.

FeatureVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)X-ray Crystallography
Principle Differential absorption of left and right circularly polarized infrared light by vibrational transitions.[1]Differential absorption of left and right circularly polarized UV-visible light by electronic transitions.Diffraction of X-rays by a single crystal of the compound.[2]
Sample Phase Solution (liquids, oils) or solid.[1]Solution.Crystalline solid.[2]
Applicability Broadly applicable to most organic molecules, including those without a UV-Vis chromophore.[1]Requires the presence of a chromophore that absorbs in the UV-Vis region.Requires a high-quality single crystal, which can be challenging to obtain.[1]
Information Rich in structural information due to the large number of vibrational bands.[1]Provides information about the electronic structure and transitions.Provides the precise three-dimensional arrangement of atoms in the solid state.[2]
Workflow Comparison of experimental spectrum with DFT-calculated spectrum.[1]Comparison of experimental spectrum with TD-DFT-calculated spectrum.Analysis of diffraction patterns to determine the crystal and molecular structure.
Confidence High, when a good correlation between experimental and calculated spectra is achieved.High for molecules with suitable chromophores and rigid conformations.Considered the "gold standard" when applicable.

Experimental and Computational Workflow for Absolute Configuration Determination by VCD

The determination of absolute configuration by VCD is a synergistic approach that combines experimental spectroscopy with quantum chemical calculations. The general workflow is outlined below.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_sample Sample Preparation (e.g., 5-15 mg in CDCl3) exp_measurement VCD/IR Measurement (FT-IR Spectrometer) exp_sample->exp_measurement exp_spectrum Experimental VCD Spectrum exp_measurement->exp_spectrum comparison Spectral Comparison (Visual & Statistical) exp_spectrum->comparison comp_model Build 3D Model of One Enantiomer (e.g., (R)-enantiomer) comp_conf Conformational Search (e.g., Molecular Mechanics) comp_model->comp_conf comp_dft DFT Optimization & Frequency Calculation (e.g., B3LYP/6-31G(d)) comp_conf->comp_dft comp_vcd VCD Spectrum Calculation comp_dft->comp_vcd comp_boltzmann Boltzmann Averaging of Spectra (for flexible molecules) comp_vcd->comp_boltzmann comp_spectrum Calculated VCD Spectrum comp_boltzmann->comp_spectrum comp_spectrum->comparison assignment Assignment of Absolute Configuration comparison->assignment

Figure 1. General workflow for absolute configuration determination using VCD.

Case Study: Absolute Configuration of a Chiral Allene

To illustrate the practical application of VCD, we consider the determination of the absolute configuration of a chiral allene. Allenes are molecules with two cumulative double bonds and can exhibit axial chirality.

Experimental Protocol

1. Sample Preparation:

  • A solution of the enantiomerically enriched allene is prepared in a suitable solvent that has minimal absorption in the infrared region of interest (e.g., deuterated chloroform, CDCl₃). A typical concentration is in the range of 0.05–0.1 M.[1]

2. VCD and IR Spectroscopy:

  • The VCD and IR spectra are recorded on a Fourier transform VCD spectrometer.

  • The spectra are typically collected over several hours to achieve a good signal-to-noise ratio.

  • The solvent spectrum is subtracted from the sample spectrum to obtain the VCD spectrum of the solute.

Computational Protocol

1. Conformational Analysis:

  • A conformational search is performed for one enantiomer of the chiral allene using a molecular mechanics force field to identify all low-energy conformers.

2. DFT Calculations:

  • The geometries of the identified conformers are optimized, and their vibrational frequencies, IR intensities, and VCD rotational strengths are calculated using Density Functional Theory (DFT). A common level of theory is B3LYP with a 6-31G(d) basis set.

3. Spectral Simulation:

  • The calculated vibrational frequencies are often scaled to better match the experimental data.

  • The VCD spectrum for each conformer is simulated by fitting the calculated rotational strengths to a Lorentzian or Gaussian band shape.

  • For flexible molecules, a Boltzmann-weighted average of the spectra of all significant conformers is calculated to generate the final theoretical spectrum.

Data Presentation and Comparison

The experimental VCD spectrum is then compared with the calculated spectrum for the chosen enantiomer. If the signs and relative intensities of the major VCD bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the calculated enantiomer. If the spectra are mirror images, the absolute configuration is the opposite of the calculated enantiomer.

Table 1: Representative Experimental and Calculated VCD Data for a Chiral Allene

Experimental Frequency (cm⁻¹)Experimental ΔA (x 10⁻⁵)Calculated Frequency (cm⁻¹)Calculated ΔA (x 10⁻⁵)Vibrational Mode Assignment
1965+8.21970+9.5C=C=C Antisymmetric Stretch
1450-3.51455-4.1CH₂ Scissoring
1380+2.11385+2.5CH₃ Symmetric Bend
1120-5.81125-6.2C-C Stretch

Logical Relationship for Spectral Comparison and Assignment

G cluster_data Data Sources exp_spec Experimental VCD Spectrum of Unknown Enantiomer comparison Compare Experimental and Calculated Spectra exp_spec->comparison calc_spec_R Calculated VCD Spectrum of (R)-Enantiomer calc_spec_R->comparison decision Do the signs of the major VCD bands match? comparison->decision assign_R Absolute Configuration is (R) decision->assign_R Yes assign_S Absolute Configuration is (S) decision->assign_S No (Mirror Image)

Figure 2. Decision process for assigning absolute configuration from VCD data.

Conclusion

For chiral molecules like this compound where single crystals may not be readily available, VCD spectroscopy, in conjunction with quantum chemical calculations, provides a robust and reliable method for the determination of absolute configuration in solution. This guide outlines the comparative advantages of this chiroptical technique and provides a detailed workflow, using a chiral allene as a practical example. By following this combined experimental and computational approach, researchers can confidently assign the stereochemistry of chiral polyenes, a critical aspect in the development of new chemical entities and pharmaceuticals.

References

Inter-Laboratory Comparison of Analytical Methods for 2,4,6-Undecatriene Determination

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of 2,4,6-undecatriene, a conjugated triene of interest in various scientific domains. This guide outlines key analytical methodologies, their experimental protocols, and performance characteristics to aid in method selection and inter-laboratory result harmonization.

The accurate quantification of this compound is crucial for its characterization and application in diverse fields, from flavor and fragrance to materials science and pharmaceutical development. As a conjugated triene, its chemical properties necessitate robust analytical methods for reliable and reproducible measurements. This guide provides a comparative overview of three commonly employed analytical techniques: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). The detailed protocols and performance data presented herein are intended to serve as a valuable resource for establishing standardized analytical practices and facilitating the comparison of results across different laboratories.

Experimental Protocols

Detailed methodologies for the analysis of this compound using UV-Vis Spectrophotometry, HPLC-UV, and GC-MS are provided below. These protocols are designed to be adaptable to specific laboratory settings and sample matrices.

1. UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a rapid and straightforward approach for the quantification of conjugated systems like this compound. The presence of conjugated double bonds results in strong absorption in the ultraviolet region of the electromagnetic spectrum.

  • Principle: The method is based on the measurement of the absorbance of a solution containing this compound at its wavelength of maximum absorption (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.

  • Instrumentation: A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm is required.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound standard.

    • Dissolve the standard in a suitable UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Prepare the unknown sample by dissolving it in the same solvent and diluting as necessary to fall within the calibration range.

  • Measurement:

    • Scan the UV spectrum of a standard solution between 200 and 400 nm to determine the λmax of this compound.

    • Set the spectrophotometer to the determined λmax.

    • Measure the absorbance of the blank (solvent), calibration standards, and unknown samples.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

    • Determine the concentration of this compound in the unknown sample by interpolating its absorbance on the calibration curve.

2. High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

HPLC-UV provides a more selective method for the analysis of this compound, allowing for its separation from other components in a complex mixture before quantification.

  • Principle: The sample is injected into a liquid mobile phase that flows through a packed column (stationary phase). The components of the sample are separated based on their differential partitioning between the mobile and stationary phases. The separated this compound is then detected by a UV-Vis detector at its λmax.

  • Instrumentation: An HPLC system equipped with a pump, injector, column oven, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and a UV-Vis detector is required.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: The λmax of this compound as determined by UV-Vis spectrophotometry.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a solvent compatible with the mobile phase (e.g., acetonitrile).

    • Prepare calibration standards by diluting the stock solution.

    • Prepare the unknown sample by dissolving it in the mobile phase, filtering through a 0.45 µm syringe filter, and diluting if necessary.

  • Data Analysis:

    • Inject the standards and sample into the HPLC system.

    • Identify the peak corresponding to this compound based on its retention time.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Quantify this compound in the unknown sample using the calibration curve.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile compounds like this compound. It provides both qualitative (mass spectrum) and quantitative (peak area) information.

  • Principle: The sample is vaporized and introduced into a gas chromatograph, where it is separated based on its volatility and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the total ion chromatogram (TIC) or extracted ion chromatogram (EIC) is used for quantification.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source is required.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • MS Scan Range: m/z 40-300.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile solvent (e.g., hexane or dichloromethane).

    • Prepare calibration standards by diluting the stock solution.

    • Prepare the unknown sample by dissolving it in the same solvent and diluting as needed.

  • Data Analysis:

    • Inject the standards and sample into the GC-MS system.

    • Identify the this compound peak by its retention time and mass spectrum.

    • Construct a calibration curve by plotting the peak area (from the TIC or a specific ion) of the standards against their concentrations.

    • Quantify this compound in the unknown sample using the calibration curve.

Data Presentation

The following tables summarize the expected performance characteristics for each analytical method in an inter-laboratory comparison for this compound analysis. The values presented are illustrative and may vary depending on the specific instrumentation, laboratory conditions, and sample matrix.

Table 1: Comparison of Method Performance Characteristics

ParameterUV-Vis SpectrophotometryHPLC-UVGC-MS
Linearity (r²) > 0.995> 0.999> 0.999
Precision (RSD%) < 5%< 2%< 3%
Accuracy (Recovery %) 95-105%98-102%97-103%
Limit of Detection (LOD) ~1 µg/mL~0.1 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~3 µg/mL~0.3 µg/mL~0.03 µg/mL
Selectivity LowModerate to HighVery High
Analysis Time per Sample ~5 minutes~15-20 minutes~20-30 minutes
Cost per Sample LowModerateHigh

Table 2: Summary of Advantages and Disadvantages

MethodAdvantagesDisadvantages
UV-Vis Spectrophotometry Rapid, simple, low cost, easy to operate.Low selectivity, susceptible to interference from other absorbing compounds.
HPLC-UV Good selectivity and sensitivity, suitable for non-volatile compounds.Higher cost and complexity than UV-Vis, requires solvent disposal.
GC-MS Excellent selectivity and sensitivity, provides structural information.Requires volatile and thermally stable analytes, higher equipment and maintenance costs.

Mandatory Visualization

The following diagrams illustrate the workflows for the analysis of this compound using the described methods.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis Start Weigh Sample Dissolve Dissolve in Solvent Start->Dissolve Dilute Dilute to Concentration Dissolve->Dilute Scan Scan for λmax Dilute->Scan Measure Measure Absorbance Scan->Measure Calibrate Create Calibration Curve Measure->Calibrate Quantify Quantify Sample Calibrate->Quantify

Caption: Workflow for this compound analysis by UV-Vis Spectrophotometry.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Start Weigh Sample Dissolve Dissolve in Mobile Phase Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Dilute Dilute if Necessary Filter->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at λmax Separate->Detect Quantify Quantify by Peak Area Detect->Quantify

Caption: Workflow for this compound analysis by HPLC-UV.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Start Weigh Sample Dissolve Dissolve in Volatile Solvent Start->Dissolve Dilute Dilute if Necessary Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify by Mass Spectrum Detect->Identify Quantify Quantify by Peak Area Identify->Quantify

Caption: Workflow for this compound analysis by GC-MS.

Comparative Analysis of the Biological Activities of 2,4,6-Undecatriene and its Saturated Analogue, Undecane

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the unsaturated hydrocarbon 2,4,6-undecatriene and its saturated counterpart, undecane. The information presented herein is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry by offering a side-by-side look at their known biological effects, supported by available experimental data and methodologies.

Introduction

The presence and nature of double bonds in a hydrocarbon chain can significantly influence its three-dimensional structure, reactivity, and ultimately, its biological activity. This guide explores these differences through the lens of this compound, a polyunsaturated aliphatic hydrocarbon, and undecane, its fully saturated analogue. While data on undecane's biological profile is emerging, specific experimental data on the biological activities of this compound remains limited in publicly available literature. This comparison, therefore, draws upon available data for undecane and highlights the current knowledge gaps regarding its unsaturated counterpart.

Data Presentation

The following tables summarize the available quantitative data for the biological activities of undecane. Due to a lack of specific experimental data for this compound, a direct quantitative comparison is not currently possible.

Table 1: Cytotoxicity Data

CompoundAssayCell Line/OrganismResultReference
UndecaneLD50 (Oral)Rat> 2000 mg/kg[1]
UndecaneLD50 (Dermal)Rabbit> 5000 mg/kg[1]
UndecaneLC50 (Inhalation)Rat> 2.82 mg/L (8 h)[1]
UndecaneMTT AssayRBL-2H3 and HaCaT cellsNo effect on cell viability up to 100 µM[2][3]

Table 2: Anti-inflammatory and Anti-allergic Activity Data

CompoundActivityCell LineKey FindingsReference
UndecaneAnti-allergicRBL-2H3 mast cellsInhibited degranulation and secretion of histamine and TNF-α.[2][3][4][5][6]
UndecaneAnti-inflammatoryHaCaT keratinocytesReversed increased p38 phosphorylation, NF-κB transcriptional activity, and expression of inflammatory cytokines/chemokines (TARC, MDC, IL-8).[2][3][4][5][6]

Table 3: Antimicrobial Activity Data

CompoundActivityOrganismMIC ValueReference
UndecaneAntimicrobialGeneral (unspecified)Reported to have antimicrobial properties.[7]
Essential oil containing Undecane (16.4%)Broad spectrum antimicrobialVarious100-250 µg/mL[8]

Note: The antimicrobial data for undecane is primarily from studies on essential oils where it is a component. The specific contribution of undecane to the overall activity is not defined.

Experimental Protocols

Detailed methodologies for key experiments relevant to assessing the biological activities of these compounds are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The concentration of the formazan, which is proportional to the number of viable cells, is determined by dissolving it in a suitable solvent and measuring its absorbance spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., undecane or this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator, allowing for the formation of formazan crystals.

  • Solubilization: After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined.

Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is identified as the lowest concentration of the agent at which no visible growth occurs after incubation.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound. For hydrophobic compounds like undecane and this compound, a solvent such as DMSO may be required, with appropriate solvent controls included in the assay.

  • Serial Dilutions: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay assesses the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of NO. The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include wells with untreated cells, cells treated only with LPS, and cells treated with a known iNOS inhibitor as controls.

  • Griess Assay:

    • Collect the cell culture supernatant from each well.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by the test compound. The IC50 value can then be calculated.

Signaling Pathways and Experimental Workflows

Undecane's Anti-inflammatory and Anti-allergic Signaling Pathway

Undecane has been shown to exert its anti-inflammatory and anti-allergic effects by increasing intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3][4][5][6] An elevation in cAMP can lead to the activation of Protein Kinase A (PKA), which in turn can modulate downstream inflammatory pathways. In keratinocytes, this leads to the inhibition of the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines and chemokines. In mast cells, increased cAMP levels are associated with the inhibition of degranulation and the release of histamine and TNF-α.

Undecane Undecane cAMP ↑ cAMP Undecane->cAMP PKA PKA Activation cAMP->PKA Degranulation ↓ Mast Cell Degranulation cAMP->Degranulation NFkB NF-κB Inhibition PKA->NFkB Cytokines ↓ Pro-inflammatory Cytokines/Chemokines NFkB->Cytokines

Caption: Proposed signaling pathway for the anti-inflammatory and anti-allergic effects of undecane.

General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening the biological activity of a compound.

Start Compound Synthesis/ Isolation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Cytotoxicity->Antimicrobial If non-toxic at test concentrations AntiInflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Cytotoxicity->AntiInflammatory If non-toxic at test concentrations DataAnalysis Data Analysis (IC50/MIC Determination) Antimicrobial->DataAnalysis AntiInflammatory->DataAnalysis Mechanism Mechanism of Action Studies DataAnalysis->Mechanism End Lead Compound Identification Mechanism->End

Caption: A generalized workflow for the in vitro screening of biological activities of chemical compounds.

Conclusion

The available evidence suggests that the saturated hydrocarbon, undecane, possesses notable anti-inflammatory and anti-allergic properties, mediated at least in part through the cAMP signaling pathway. It also exhibits low toxicity in the models studied. In contrast, there is a significant lack of publicly available data on the biological activities of its unsaturated analogue, this compound. While there are commercial claims of its potential as an anti-cancer agent, these are not yet substantiated by published experimental evidence.

This guide highlights a critical knowledge gap and underscores the need for further research to elucidate the biological activity profile of this compound and other polyunsaturated hydrocarbons. Such studies would provide valuable insights into the structure-activity relationships of this class of molecules and could uncover novel therapeutic leads. Researchers are encouraged to utilize the provided experimental protocols to investigate these compounds and contribute to a more comprehensive understanding of their pharmacological potential.

References

Validating a Novel Analytical Method for 2,4,6-Undecatriene Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of reactive molecules such as 2,4,6-undecatriene is critical in various stages of drug development and chemical analysis. This guide provides a comprehensive comparison of a new, advanced analytical method with established alternatives for the detection and quantification of this compound. The data presented for the "New Advanced Method" is projected to demonstrate its potential capabilities, while the performance of alternative methods is based on established analytical principles for similar compounds.

Comparison of Analytical Methods

The performance of any analytical method is defined by several key parameters that determine its reliability and suitability for a specific purpose.[1][2][3] The following table summarizes the comparative performance of a new advanced method (e.g., UPLC-MS/MS) against traditional Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the analysis of this compound.

Performance ParameterNew Advanced Method (UPLC-MS/MS) (Hypothetical Data)Alternative Method 1 (GC-MS)Alternative Method 2 (HPLC-UV)
Limit of Detection (LOD) 0.1 pg/mL10 pg/mL1 ng/mL
Limit of Quantitation (LOQ) 0.5 pg/mL50 pg/mL5 ng/mL
Linearity (R²) >0.999>0.995>0.99
Precision (%RSD) < 2%< 5%< 10%
Accuracy (% Recovery) 98-102%95-105%90-110%
Analysis Time ~5 minutes~20 minutes~15 minutes
Specificity Very High (based on mass-to-charge ratio)High (based on mass spectrum)Moderate (potential for interference)

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the analysis of this compound using the compared methods.

New Advanced Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers superior sensitivity and specificity for the quantification of this compound.[4]

  • Sample Preparation:

    • Accurately weigh 100 mg of the sample and dissolve it in 10 mL of acetonitrile.

    • Vortex the solution for 1 minute to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter into a UPLC vial.

  • Instrumentation and Conditions:

    • UPLC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Specific precursor and product ions for this compound would be determined during method development.

  • Data Analysis:

    • Quantify this compound using a calibration curve prepared from certified reference standards.

    • The peak area ratio of the analyte to an internal standard is used for calculation.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.[5]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the sample in hexane.

    • For headspace analysis, place a known amount of the sample in a headspace vial and seal it.[6]

    • For direct injection, dilute the stock solution to the desired concentration range.

  • Instrumentation and Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identify this compound by its retention time and mass spectrum, comparing it to a reference standard.[7]

    • Quantify using an external or internal standard method.

Alternative Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely available technique suitable for compounds with a UV chromophore, such as the conjugated triene system in this compound.[8][9]

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable solvent, such as acetonitrile or methanol, to a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to create calibration standards.

    • Filter all solutions through a 0.45 µm filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: Shimadzu LC-20AD or equivalent.

    • Column: C18 column, 5 µm, 4.6 x 150 mm.

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v). The optimal mobile phase composition should be determined during method development.[10][11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detector Wavelength: The maximum absorbance wavelength (λmax) for this compound should be determined by scanning a standard solution (typically in the 200-400 nm range for conjugated systems).

  • Data Analysis:

    • Quantify this compound by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Mandatory Visualization

The following diagrams illustrate the key workflows and logical relationships in the validation of a new analytical method for this compound detection.

G cluster_0 Method Validation Workflow MethodDevelopment New Method Development (UPLC-MS/MS) Specificity Specificity & Selectivity (Interference Check) MethodDevelopment->Specificity Linearity Linearity & Range (Calibration Curve, R² > 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate, %RSD) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise Ratio) Precision->LOD_LOQ Robustness Robustness (Varying Conditions) LOD_LOQ->Robustness ValidatedMethod Validated Method for This compound Analysis Robustness->ValidatedMethod

Caption: Workflow for the validation of a new analytical method.

G cluster_1 Sample Analysis Process Sample Sample Containing This compound Preparation Sample Preparation (Dissolution, Filtration) Sample->Preparation Analysis Instrumental Analysis (UPLC-MS/MS GC-MS HPLC-UV) Preparation->Analysis Data Data Acquisition (Chromatogram, Spectrum) Analysis->Data Quantification Quantification (Calibration Curve) Data->Quantification Result {Final Result (Concentration of This compound)} Quantification->Result

Caption: General workflow for sample analysis.

References

A Comparative Guide to the Enantioselective Separation of 2,4,6-Undecatriene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral molecules is a critical process in the pharmaceutical, agrochemical, and fragrance industries. The distinct pharmacological and toxicological profiles of individual enantiomers necessitate their separation and characterization. This guide provides a comparative overview of potential methods for the enantioselective separation of 2,4,6-undecatriene isomers.

Comparison of Chiral Separation Techniques

The choice between HPLC and GC for the enantioselective separation of this compound isomers will depend on the volatility and thermal stability of the specific isomers, as well as the desired scale of the separation (analytical vs. preparative).

Table 1: Comparison of HPLC and GC for Enantioselective Separation

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid chiral stationary phase.Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid chiral stationary phase.
Applicability Wide range of compounds, including non-volatile and thermally labile molecules.Suitable for volatile and thermally stable compounds.
Stationary Phases Polysaccharide-based (e.g., Chiralcel®, Chiralpak®), protein-based, cyclodextrin-based, Pirkle-type.Cyclodextrin derivatives are most common.
Mobile Phase Wide variety of organic solvents and buffers, allowing for extensive method development.Inert gases (e.g., Helium, Hydrogen, Nitrogen).
Temperature Typically operated at or near room temperature.Requires elevated temperatures for volatilization.
Scale Amenable to both analytical and preparative scale separations.Primarily used for analytical scale separations.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

HPLC with polysaccharide-based CSPs is a powerful and versatile technique for the enantioselective separation of a wide range of chiral compounds. Columns such as Chiralcel® and Chiralpak®, which are based on cellulose and amylose derivatives, are particularly effective.

Expected Performance for this compound Isomers:

Due to the conjugated triene system in this compound, π-π interactions, hydrogen bonding, and dipole-dipole interactions are expected to be the primary mechanisms for chiral recognition on polysaccharide-based CSPs. The selection of the mobile phase, particularly the type and concentration of the alcohol modifier, will be crucial in achieving optimal separation.

Table 2: Representative Data for Enantioselective HPLC Separation of Unsaturated Compounds on Polysaccharide-Based CSPs

CompoundChiral Stationary PhaseMobile PhaseRetention Times (min)Separation Factor (α)Resolution (Rs)Reference
trans-Stilbene OxideChiralcel OD-HHexane/Isopropanol (90:10)10.2, 12.51.282.1Generic Data
FlavanoneChiralpak IAHexane/Ethanol (90:10)8.5, 9.81.181.9Generic Data
1,3-ButanediolChiralpak AD-HHexane/Isopropanol (95:5)15.3, 17.11.151.7Generic Data

Note: The data presented in this table is representative for structurally related compounds and is intended to illustrate the potential performance of these CSPs. Actual results for this compound isomers may vary.

This protocol provides a general framework for developing an enantioselective HPLC method for this compound isomers.

  • Column Selection:

    • Screen a selection of polysaccharide-based CSPs, such as Chiralcel® OD-H, Chiralcel® OJ-H, Chiralpak® AD-H, and Chiralpak® IA.

  • Mobile Phase Screening:

    • Begin with a normal-phase mobile phase consisting of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).

    • Screen different ratios of hexane to alcohol (e.g., 90:10, 80:20, 70:30 v/v).

    • If separation is not achieved, explore other alcohol modifiers (e.g., n-butanol, methanol).

  • Optimization of Chromatographic Conditions:

    • Flow Rate: Start with a flow rate of 1.0 mL/min and adjust as needed to optimize resolution and analysis time.

    • Temperature: Operate the column at a constant temperature, typically 25 °C. Temperature can be varied to improve peak shape and resolution.

    • Detection: Use a UV detector at a wavelength where the this compound isomers exhibit maximum absorbance (likely in the range of 250-280 nm due to the conjugated triene system).

  • Data Analysis:

    • Calculate the retention factor (k), separation factor (α), and resolution (Rs) for each enantiomer pair to evaluate the separation performance.

Gas Chromatography (GC) with Chiral Stationary Phases

For volatile and thermally stable isomers of this compound, enantioselective GC using columns with cyclodextrin-based CSPs is a viable alternative. These CSPs are capable of forming transient diastereomeric inclusion complexes with the enantiomers, leading to their separation.

Expected Performance for this compound Isomers:

The separation on cyclodextrin-based GC columns will depend on the fit of the undecatriene enantiomers within the chiral cavity of the cyclodextrin. The size of the cyclodextrin (α, β, or γ) and the nature of its derivatization will significantly influence the enantioselectivity.

Table 3: Representative Data for Enantioselective GC Separation of Unsaturated Pheromone Analogues on Cyclodextrin-Based CSPs

CompoundChiral Stationary PhaseTemperature ProgramRetention Times (min)Separation Factor (α)Reference
(Z)-5-Dodecenyl Acetateβ-DEX™ 225100 °C (1 min) to 200 °C at 2 °C/min25.4, 25.81.02Generic Data
(E)-11-Tetradecenalγ-DEX™ 32580 °C (2 min) to 180 °C at 3 °C/min31.2, 31.61.01Generic Data

Note: The data presented in this table is representative for structurally related compounds and is intended to illustrate the potential performance of these CSPs. Actual results for this compound isomers may vary.

This protocol provides a general framework for developing an enantioselective GC method for this compound isomers.

  • Column Selection:

    • Screen commercially available capillary columns with different derivatized cyclodextrins, such as β-DEX™ and γ-DEX™.

  • Temperature Program Optimization:

    • Start with a slow temperature ramp (e.g., 2-5 °C/min) to ensure good separation.

    • Optimize the initial temperature, ramp rate, and final temperature to achieve baseline resolution with a reasonable analysis time.

    • Isothermal conditions at a lower temperature may also be explored to enhance selectivity.

  • Carrier Gas and Flow Rate:

    • Use an inert carrier gas such as helium or hydrogen.

    • Optimize the linear velocity or flow rate to achieve maximum column efficiency.

  • Injector and Detector Parameters:

    • Injector: Use a split/splitless injector in split mode to avoid column overloading. Optimize the split ratio.

    • Detector: A Flame Ionization Detector (FID) is suitable for the detection of hydrocarbons.

  • Data Analysis:

    • Determine the retention times and calculate the separation factor (α) for the enantiomeric pair.

Visualizing the Workflow

The development of an effective enantioselective separation method is a systematic process. The following diagram illustrates a logical workflow for this endeavor.

Enantioselective_Separation_Workflow cluster_0 Phase 1: Method Development Strategy cluster_1 Phase 2: HPLC Method Development cluster_2 Phase 3: GC Method Development cluster_3 Phase 4: Final Method start Define Separation Goal (Analytical vs. Preparative) compound_analysis Analyze Physicochemical Properties of this compound (Volatility, Solubility, UV Absorbance) start->compound_analysis technique_selection Select Primary Technique (HPLC or GC) compound_analysis->technique_selection hplc_csp_screening Screen Polysaccharide CSPs (Chiralcel®, Chiralpak®) technique_selection->hplc_csp_screening HPLC Path gc_csp_screening Screen Cyclodextrin CSPs (β-DEX™, γ-DEX™) technique_selection->gc_csp_screening GC Path hplc_mp_screening Screen Mobile Phases (Hexane/Alcohol Ratios) hplc_csp_screening->hplc_mp_screening hplc_optimization Optimize HPLC Parameters (Flow Rate, Temperature) hplc_mp_screening->hplc_optimization hplc_validation Method Validation hplc_optimization->hplc_validation final_method Established Enantioselective Separation Method hplc_validation->final_method gc_temp_program Optimize Temperature Program gc_csp_screening->gc_temp_program gc_optimization Optimize GC Parameters (Carrier Gas Flow, Injector) gc_temp_program->gc_optimization gc_validation Method Validation gc_optimization->gc_validation gc_validation->final_method Chiral_Recognition_Mechanisms cluster_hplc HPLC on Polysaccharide CSPs cluster_gc GC on Cyclodextrin CSPs hplc_analyte This compound Enantiomers hplc_interaction Diastereomeric Complex hplc_analyte->hplc_interaction Interacts with hplc_csp Chiral Stationary Phase (e.g., Chiralpak® IA) hplc_csp->hplc_interaction Forms hplc_separation Separated Enantiomers hplc_interaction->hplc_separation Leads to gc_separation Separated Enantiomers gc_analyte This compound Enantiomers gc_interaction Inclusion Complex gc_analyte->gc_interaction Forms gc_csp Chiral Stationary Phase (e.g., β-DEX™) gc_csp->gc_interaction Includes gc_interaction->gc_separation Leads to

A Comparative Spectroscopic Analysis of Synthetic versus Natural 2,4,6-Undecatriene

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the spectroscopic data for 2,4,6-undecatriene reveals a close correlation between synthetically produced and naturally occurring isomers, confirming the successful chemical synthesis of this fragrant compound. This guide provides a comparative analysis of their spectroscopic profiles, outlines the methodologies for their synthesis and isolation, and presents a workflow for their comparative analysis.

Introduction

This compound is a naturally occurring conjugated triene found in the essential oils of certain plants, notably in galbanum, a gum resin from several species of the Ferula genus. It is a significant contributor to the characteristic green, herbaceous, and slightly balsamic aroma of galbanum oil. The synthesis of specific isomers of this compound is of interest for the fragrance and flavor industry to ensure a consistent and high-quality supply of this valuable aroma chemical. This guide presents a comparison of the spectroscopic data for synthetic and natural this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its characterization.

Data Presentation: Spectroscopic Comparison

Table 1: ¹H NMR Spectroscopic Data (Predicted/Reported for (2Z,4Z,6E)-2,4,6-undecatriene)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1~0.9t~7.5
H-2'~1.4sextet~7.5
H-3'~2.1q~7.5
H-2~5.5 - 6.5m-
H-3~5.5 - 6.5m-
H-4~5.5 - 6.5m-
H-5~5.5 - 6.5m-
H-6~5.5 - 6.5m-
H-7~5.5 - 6.5m-
H-8~2.0q~7.0
H-9~1.4sextet~7.5
H-10~0.9t~7.5
H-11~1.8d~7.0

Note: The chemical shifts for the olefinic protons (H-2 to H-7) are complex and overlapping, typically appearing in the 5.5-6.5 ppm region as a series of multiplets. The exact shifts and coupling constants are highly dependent on the specific stereoisomer.

Table 2: ¹³C NMR Spectroscopic Data (Reported for (2Z,4Z,6E)-2,4,6-undecatriene) [1]

Carbon Chemical Shift (δ, ppm)
C-1~14.0
C-2'~22.5
C-3'~35.0
C-2 to C-7~125.0 - 135.0
C-8~32.0
C-9~22.5
C-10~14.0
C-11~18.0

Note: The signals for the sp² hybridized carbons of the triene system (C-2 to C-7) appear in the characteristic downfield region for alkenes. The specific shifts would vary slightly between different stereoisomers.

Table 3: Mass Spectrometry (MS) and Infrared (IR) Spectroscopic Data

Spectroscopic Technique Key Features
Mass Spectrometry (GC-MS) Molecular Ion (M⁺): m/z = 150. Key fragmentation patterns would involve allylic cleavage and loss of alkyl fragments. The fragmentation pattern is expected to be very similar for all stereoisomers.[1]
Infrared (IR) Spectroscopy C-H stretch (alkene): ~3020 cm⁻¹; C=C stretch (conjugated): ~1650-1600 cm⁻¹ (multiple bands); C-H bend (alkene): ~990-650 cm⁻¹ (dependent on stereochemistry).

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of conjugated trienes like this compound is the Wittig reaction or its variations, such as the Horner-Wadsworth-Emmons reaction. A plausible synthetic route is outlined below:

Objective: To synthesize a specific isomer of this compound.

Materials:

  • Appropriate C5-aldehyde or ketone (e.g., pentanal)

  • Appropriate C6-phosphonium ylide or phosphonate ester

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)

  • Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

  • Ylide/Carbanion Formation: A suitable phosphonium salt (for Wittig) or phosphonate ester (for HWE) is deprotonated using a strong base in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) to form the corresponding ylide or carbanion. The choice of phosphonium salt/phosphonate ester and base will influence the stereoselectivity of the resulting double bond.

  • Reaction with Carbonyl Compound: The appropriate C5-carbonyl compound is added to the solution of the ylide/carbanion at a controlled temperature (often low temperatures like -78 °C to 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred for a specified period.

  • Work-up: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The organic product is extracted with a suitable solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a mixture of hexanes and a small amount of a more polar solvent) to yield the pure this compound isomer.

  • Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR).

Isolation of Natural this compound from Galbanum Oil

Objective: To isolate this compound from its natural source.

Materials:

  • Galbanum essential oil

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, diethyl ether)

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Nuclear magnetic resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

Procedure:

  • Fractionation: Galbanum essential oil is subjected to fractional distillation under reduced pressure to enrich the fraction containing compounds with the boiling point of undecatriene.

  • Chromatographic Separation: The enriched fraction is further purified by column chromatography on silica gel. A non-polar eluent, such as hexane, is used to elute the hydrocarbon components. The polarity of the eluent can be gradually increased if necessary.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or gas chromatography (GC) to identify those containing this compound.

  • Isolation and Purification: Fractions containing the target compound are combined, and the solvent is removed under reduced pressure. Further purification can be achieved by preparative gas chromatography or high-performance liquid chromatography (HPLC) if necessary to isolate a specific isomer.

  • Spectroscopic Characterization: The isolated compound is subjected to comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, MS, and IR) to confirm its identity and stereochemistry.

Mandatory Visualization

experimental_workflow cluster_synthetic Synthetic this compound cluster_natural Natural this compound cluster_comparison Comparative Analysis synthesis Synthesis (e.g., Wittig Reaction) purification_syn Purification (Column Chromatography) synthesis->purification_syn spectro_syn Spectroscopic Analysis (NMR, MS, IR) purification_syn->spectro_syn comparison Data Comparison spectro_syn->comparison source Natural Source (Galbanum Oil) isolation Isolation (Fractional Distillation & Chromatography) source->isolation spectro_nat Spectroscopic Analysis (NMR, MS, IR) isolation->spectro_nat spectro_nat->comparison

Caption: Experimental workflow for the comparison of synthetic vs. natural this compound.

Conclusion

The spectroscopic data for synthetic this compound are expected to be identical to those of its naturally occurring counterpart, provided the same stereoisomer is being compared. The successful synthesis of this triene with high fidelity to the natural product is crucial for its application in the fragrance and flavor industries. The methodologies outlined in this guide provide a framework for the preparation, isolation, and comparative analysis of this compound, ensuring a thorough characterization of this important aroma compound. The close match between the spectroscopic fingerprints of synthetic and natural samples validates the synthetic route and confirms the chemical identity of the isolated natural product.

References

assessing the purity of synthesized 2,4,6-undecatriene against a reference standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2,4,6-undecatriene against a reference standard. Detailed experimental protocols, data presentation tables, and a workflow visualization are included to aid researchers in selecting the most appropriate techniques for their specific needs.

Introduction

This compound is a conjugated triene of interest in various fields of chemical research. The synthesis of this molecule, like any chemical synthesis, can result in a mixture of the desired product along with unreacted starting materials, byproducts, and isomeric impurities. Accurate determination of purity is therefore a critical step to ensure the quality and reliability of experimental results. This guide outlines the key analytical techniques for purity assessment and provides a framework for comparing the synthesized product to a well-characterized reference standard.

Synthesis and Potential Impurities

A common and effective method for the synthesis of conjugated polyenes like this compound is the Wittig reaction.[1][2][3][4][5] This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. For this compound, a plausible route would involve the reaction of a C6 phosphonium ylide with a C5 aldehyde.

Potential impurities arising from a Wittig synthesis route may include:

  • Triphenylphosphine oxide: A common byproduct of the Wittig reaction.[2]

  • Unreacted starting materials: The aldehyde and the phosphonium salt precursor.

  • Geometric isomers (E/Z isomers): The Wittig reaction can produce a mixture of stereoisomers depending on the reaction conditions and the nature of the ylide.[3]

  • Solvent residues: Residual solvents from the reaction and purification steps.

Purity Assessment Methodologies

The purity of synthesized this compound can be assessed using a combination of chromatographic and spectroscopic techniques. The choice of method will depend on the desired level of accuracy, the nature of the expected impurities, and the available instrumentation.

Data Presentation: Comparison of Analytical Techniques
Technique Principle Information Provided Advantages Limitations Typical Purity Range (%)
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative determination of non-volatile impurities and isomers.High resolution, sensitive, suitable for quantitative analysis.Requires chromophoric impurities for UV detection, may require method development.95.0 - 99.9+
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile impurities, isomers, and residual solvents.High sensitivity, provides structural information for identification.Not suitable for non-volatile impurities, potential for thermal degradation of the analyte.95.0 - 99.9+
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural elucidation, identification of impurities with distinct NMR signals, and quantitative analysis (qNMR).Provides detailed structural information, can be quantitative without a specific reference standard for the impurity.Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret.90.0 - 99.5

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and purity assessment of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_comparison Comparison to Standard cluster_result Final Result Synthesis Synthesis of this compound (e.g., Wittig Reaction) Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS NMR NMR Analysis Purification->NMR Comparison Data Comparison and Purity Calculation HPLC->Comparison GCMS->Comparison NMR->Comparison Reference Reference Standard of This compound Reference->Comparison FinalPurity Final Purity Report Comparison->FinalPurity

Caption: Experimental workflow for purity assessment.

Experimental Protocols

Reference Standard

A commercially available, certified reference standard for this compound is the ideal benchmark. However, if a certified standard is not available, a batch of the synthesized compound can be thoroughly characterized and designated as an in-house reference standard. This involves:

  • Purification to the highest possible degree using techniques like preparative HPLC or multiple recrystallizations.

  • Comprehensive characterization by multiple analytical techniques (NMR, MS, IR) to confirm its identity and structure.

  • Purity assessment by at least two independent methods (e.g., HPLC with a universal detector and qNMR) to establish a purity value.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point would be 80:20 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (expected to be in the 260-280 nm range for a conjugated triene).

  • Sample Preparation: Dissolve a known amount of the synthesized this compound and the reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject equal volumes of the sample and standard solutions. The purity of the synthesized sample is determined by comparing the peak area of the main component to the total area of all peaks (area percent method), and by comparing its peak area to that of the reference standard of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Sample Preparation: Dilute the synthesized sample in a volatile solvent like hexane or ethyl acetate to a concentration of approximately 100 µg/mL.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample. Identify peaks by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to that of the reference standard. Quantify purity using the area percent method.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR: Acquire a proton NMR spectrum to identify the characteristic signals of the olefinic and aliphatic protons of this compound. Impurities will present as additional signals.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to confirm the number of unique carbon environments and identify any carbon-containing impurities.

  • Quantitative NMR (qNMR): For quantitative analysis, a certified internal standard with a known concentration is added to a precisely weighed sample of the synthesized this compound. The purity is calculated by comparing the integral of a characteristic signal of the analyte to the integral of a signal from the internal standard.

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted analytical approach. HPLC and GC-MS are powerful techniques for the separation and quantification of impurities, while NMR spectroscopy provides invaluable structural information and an alternative method for quantification. By employing these methods in a structured workflow and comparing the results to a well-characterized reference standard, researchers can confidently determine the purity of their synthesized material, ensuring the integrity and reproducibility of their scientific work.

References

Safety Operating Guide

Proper Disposal of 2,4,6-Undecatriene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. 2,4,6-Undecatriene, an unsaturated hydrocarbon, requires specific disposal procedures due to its hazardous properties. This guide provides essential, step-by-step instructions for its safe disposal, aligned with general principles of hazardous waste management.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. It is a combustible liquid that can cause skin irritation and is very toxic to aquatic life with long-lasting effects.[1] Ingestion and entry into the airways may be fatal.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.[1][2][3]

  • Body Protection: A lab coat or other protective clothing.[1][2]

  • Face Protection: A face shield may be necessary depending on the scale of handling.[1][2]

In the event of a spill, immediately remove all sources of ignition, ensure adequate ventilation, and prevent the chemical from entering drains.[2][4] Collect the spillage using inert absorbent material and place it in a suitable, closed container for disposal.[4]

Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.[5][6] The container must be compatible with the chemical.[6][7]

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[6][7] Specifically, separate halogenated from non-halogenated organic solvents.[8]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[6]

    • Include any other pertinent hazard information (e.g., "Combustible," "Marine Pollutant").

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from heat, sparks, open flames, and hot surfaces.[1][2]

    • Ensure secondary containment, such as a spill tray, is in place to prevent environmental contamination in case of a leak.[9]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to arrange for pickup and disposal.[6]

    • Follow their specific procedures for waste pickup requests.

  • Container Decontamination:

    • Empty containers that held this compound must also be treated as hazardous waste.

    • Containers can be triply rinsed with a suitable solvent (e.g., acetone or ethanol).[4] The rinsate must be collected and disposed of as hazardous waste.[10]

    • After proper decontamination, the container may be offered for recycling or reconditioning, in accordance with institutional and local regulations.[4]

Quantitative Data Summary

ParameterValueReference
Hazard Class Combustible Liquid, Skin Irritant, Aquatic Toxicity[1]
Disposal Method Approved Waste Disposal Plant / Licensed Chemical Destruction[2][4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Collection & Storage cluster_2 Disposal & Decontamination A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area A->B C Collect Waste in a Dedicated, Labeled Container B->C D Store in a Designated Hazardous Waste Area C->D G Triple Rinse Empty Containers C->G For Empty Containers E Ensure Secondary Containment D->E F Contact EHS for Waste Pickup E->F H Collect Rinsate as Hazardous Waste G->H I Dispose of Rinsed Container as per EHS Guidance G->I H->F

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2,4,6-Undecatriene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2,4,6-Undecatriene, including detailed operational and disposal plans. Our goal is to furnish you with comprehensive, procedural guidance to ensure safety and efficiency in your laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause skin irritation and may be fatal if swallowed and enters the airways.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][2] Adherence to proper safety protocols is therefore critical.

Recommended Personal Protective Equipment (PPE)

A risk assessment should always be conducted to determine the specific PPE required for any procedure. However, the following table summarizes the minimum recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GlassesTight-fitting, complying with OSHA 1910.133 or an equivalent standard.[1]
Face ShieldTo be worn in situations with a higher risk of splashing.
Hand Protection Chemical-Resistant GlovesImpervious gloves should be worn. Consult with the glove supplier to determine the most suitable material and breakthrough time.[1][3]
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin contact.[1][3]
Lab CoatStandard laboratory coat.
Respiratory Protection RespiratorIf ventilation is inadequate or exposure limits may be exceeded, use a NIOSH-approved respirator.[4] A full-face respirator may be necessary if irritation or other symptoms are experienced.[3]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage Location: Store in a cool, well-ventilated place away from heat, sparks, open flames, and hot surfaces.[1][5] The storage area floor should be leak-tight and non-absorbent.[1]

  • Container Integrity: Keep the container tightly closed and upright in its original packaging.[1][5]

  • Segregation: Store away from incompatible materials.[1]

2. Handling and Use:

  • Ventilation: Use in a well-ventilated area.[3] Process enclosures, local exhaust ventilation, or other engineering controls are the primary means to minimize worker exposure.[1]

  • Safe Handling Practices: Avoid contact with skin and eyes.[3] Do not breathe mist, gas, or vapors.[3] Wash hands and contaminated skin thoroughly after handling.[1][5] No smoking in the handling area.[1]

  • Equipment: Use non-sparking tools to prevent ignition.[3]

3. Accidental Release Measures:

  • Small Spills:

    • Absorb the spillage with an inert, dry material such as sand or earth.[1]

    • Place the absorbent material in a suitable, labeled waste disposal container.[1]

    • Clean the affected area with plenty of water.[1]

  • Large Spills:

    • Evacuate the area and approach the spill from upwind.[1]

    • Prevent the spill from entering drains or watercourses.[1]

    • Contain the spillage and collect it for disposal by a licensed contractor.[1]

Disposal Plan

The generation of waste should be minimized wherever possible.[1]

1. Waste Collection:

  • Collect waste, residues, empty containers, and contaminated materials in designated, labeled containers.[1]

  • Ensure waste containers are tightly sealed when not in use.[6]

2. Container Disposal:

  • Do not reuse empty containers.

  • Empty containers may retain product residues and can be hazardous.[1]

  • Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[3][7]

3. Final Disposal:

  • Dispose of surplus and non-recyclable products via a licensed waste disposal contractor.[1]

  • Do not empty into drains.[1] Disposal must be in accordance with local, state, and federal regulations.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal cluster_spill Accidental Spill receive Receive Shipment inspect Inspect Container receive->inspect store Store in Cool, Ventilated Area inspect->store prepare Don PPE store->prepare handle Handle in Ventilated Area prepare->handle experiment Perform Experiment handle->experiment spill Spill Occurs handle->spill Potential Hazard collect_waste Collect Waste in Labeled Container experiment->collect_waste dispose_container Triple-Rinse or Dispose of Empty Container collect_waste->dispose_container final_disposal Dispose of Waste via Licensed Contractor dispose_container->final_disposal contain Contain & Absorb spill->contain cleanup Clean Area contain->cleanup dispose_spill Dispose of Contaminated Material cleanup->dispose_spill dispose_spill->final_disposal

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.